Product packaging for XJB-5-131(Cat. No.:)

XJB-5-131

Cat. No.: B1246329
M. Wt: 959.2 g/mol
InChI Key: VDQKIDYOPUMJGQ-VQPCLXHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

XJB-5-131 is a peptidomimetic that is an inhibitor of ferroptosis and prevents the onset of motor decline in a mouse model for Huntington's disease. It has a role as a ferroptosis inhibitor, a radical scavenger, a peptidomimetic and a radiation protective agent. It is a member of aminoxyls, a secondary carboxamide, a L-valine derivative, a L-proline derivative, a L-ornithine derivative, a tert-butyl ester, a benzyl ester, a member of piperidines, an olefinic compound and a carbamate ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H80N7O9 B1246329 XJB-5-131

Properties

Molecular Formula

C53H80N7O9

Molecular Weight

959.2 g/mol

InChI

InChI=1S/C53H80N7O9/c1-35(2)30-40(56-50(66)69-51(5,6)7)27-26-39(31-37-20-14-12-15-21-37)48(64)59-29-19-25-43(59)46(62)58-44(36(3)4)47(63)57-42(24-18-28-54-49(65)68-34-38-22-16-13-17-23-38)45(61)55-41-32-52(8,9)60(67)53(10,11)33-41/h12-17,20-23,26-27,35-36,39-44H,18-19,24-25,28-34H2,1-11H3,(H,54,65)(H,55,61)(H,56,66)(H,57,63)(H,58,62)/b27-26+/t39-,40-,42+,43+,44+/m1/s1

InChI Key

VDQKIDYOPUMJGQ-VQPCLXHQSA-N

Isomeric SMILES

CC(C)C[C@@H](/C=C/[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C=CC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)NC(=O)OC(C)(C)C

Synonyms

XJB-5-131

Origin of Product

United States

Foundational & Exploratory

XJB-5-131: A Deep Dive into its Neuroprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XJB-5-131 is a novel synthetic antioxidant engineered for targeted delivery to mitochondria, the primary cellular source and target of oxidative stress implicated in neurodegenerative diseases. This technical guide elucidates the core mechanisms through which this compound exerts its neuroprotective effects. Its bifunctional structure, comprising a mitochondrial-targeting peptide mimetic and a potent nitroxide-based antioxidant, enables it to directly address mitochondrial dysfunction. Key mechanisms include the scavenging of reactive oxygen species (ROS), reduction of lipid peroxidation, and modulation of mitochondrial respiration. This document provides a comprehensive overview of the experimental evidence, quantitative data, and signaling pathways associated with the neuroprotective action of this compound, offering valuable insights for researchers and professionals in the field of neurotherapeutics and drug development.

Core Mechanism of Action: A Multi-pronged Approach to Neuroprotection

This compound's neuroprotective efficacy stems from its unique design that tackles mitochondrial oxidative stress at its source.[1] The molecule consists of two key functional domains:

  • Mitochondrial Targeting Moiety: A peptide isostere derived from the antibiotic gramicidin S facilitates the molecule's accumulation within the inner mitochondrial membrane.[1][2][3][4] This targeting is crucial for concentrating the antioxidant where it is most needed, thereby increasing its therapeutic efficacy.[1]

  • Antioxidant Moiety (TEMPO): The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) nitroxide acts as a potent scavenger of reactive oxygen species and an electron scavenger.[1][2]

The primary mechanisms of action are:

  • Direct ROS Scavenging: The TEMPO moiety directly neutralizes harmful ROS, such as superoxide radicals, thus preventing damage to mitochondrial components like DNA, proteins, and lipids.[5][6]

  • Electron Scavenging and Redox Cycling: this compound can accept electrons from the electron transport chain (ETC), preventing their leakage and subsequent formation of superoxide.[1][5] This action is akin to a superoxide dismutase (SOD) mimetic.[5][6] The nitroxide can then donate these electrons back to the ETC, maintaining the efficiency of oxidative phosphorylation.[1]

  • Mild Uncoupling of Oxidative Phosphorylation: A key finding is that this compound acts as a mild uncoupler of oxidative phosphorylation.[5][6] This slight uncoupling of the proton gradient from ATP synthesis is a recognized mechanism for reducing mitochondrial ROS production without significantly compromising cellular energy levels.[5][6]

  • Inhibition of Lipid Peroxidation: this compound has been shown to be highly effective at preventing the peroxidation of cardiolipin, a phospholipid essential for the integrity and function of the inner mitochondrial membrane.[7][8]

  • Inhibition of Ferroptosis: This iron-dependent, non-apoptotic form of cell death is characterized by lipid peroxidation and is increasingly implicated in neurodegenerative diseases. This compound is a potent inhibitor of ferroptosis.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeInsultThis compound ConcentrationEffectReference
LDH AssayHuman Corneal Epithelial (HCE-T) cellstert-butyl hydroperoxide (tBHP)1 µMShifted EC50 from 193 µM to 302 µM[11]
Mitochondrial Oxidative StressHuman Corneal Epithelial (HCE-T) cellstBHP1 µMReduced tBHP-induced mitochondrial oxidative stress by ~40%[11]
Mitochondrial Respiration (Seahorse Assay)Isolated mouse brain mitochondria-0.2, 1, and 10 µMInduced mild uncoupling of oxidative phosphorylation[5]
Hydrogen Peroxide LevelsIsolated mouse brain mitochondriaDMNQ (ROS inducer)Not specifiedSignificantly reduced H2O2 levels[5]

Table 2: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model (HdhQ150)

ParameterTreatment Dose & DurationOutcomeReference
Motor Function1 mg/kg; intraperitoneally; three times a week up to 57 weeksSuppressed decline of motor function[7]
Body Weight1 mg/kg; intraperitoneally; three times a week up to 57 weeksSuppressed decline of weight loss[7]
Neuronal SurvivalNot specifiedEnhanced neuronal survival[7][12]
Oxidative DNA Damage (mtDNA)Not specifiedReduced oxidative damage to mitochondrial DNA[7][12]
Mitochondrial DNA Copy NumberNot specifiedMaintained mitochondrial DNA copy number[7][12]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are centered on the mitigation of mitochondrial dysfunction and oxidative stress. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing its efficacy.

G This compound Mechanism of Action in Neuroprotection cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage Cardiolipin Cardiolipin ROS->Cardiolipin Peroxidation mtDNA Mitochondrial DNA ROS->mtDNA Damage ATP ATP Production XJB This compound XJB->ETC Prevents Electron Leakage (SOD Mimetic) XJB->ROS Scavenges XJB->Cardiolipin Inhibits Peroxidation Neuroprotection Neuroprotection Neuronal_Survival Increased Neuronal Survival Neuroprotection->Neuronal_Survival Motor_Function Improved Motor Function Neuroprotection->Motor_Function Oxidative_Damage Decreased Oxidative Damage Neuroprotection->Oxidative_Damage

Caption: Signaling pathway of this compound in neuroprotection.

G Experimental Workflow for Assessing Mitochondrial Respiration cluster_0 Preparation cluster_1 Seahorse XF Analyzer Assay cluster_2 Data Analysis Isolate_Mito Isolate Mitochondria (e.g., from brain tissue) Pretreat Pre-treat with this compound (e.g., 0.2, 1, 10 µM) Isolate_Mito->Pretreat Load_Seahorse Load mitochondria into Seahorse XF plate Pretreat->Load_Seahorse Add_ADP Inject ADP (State III Respiration) Load_Seahorse->Add_ADP Add_Oligo Inject Oligomycin (State IVo Respiration) Add_ADP->Add_Oligo Add_FCCP Inject FCCP (State IIIu Respiration) Add_Oligo->Add_FCCP Measure_OCR Measure Oxygen Consumption Rate (OCR) Add_FCCP->Measure_OCR Calculate_RCR Calculate Respiratory Control Ratio (RCR) Measure_OCR->Calculate_RCR Compare_Groups Compare this compound treated vs. control Calculate_RCR->Compare_Groups

References

XJB-5-131: A Comprehensive Technical Guide to a Mitochondria-Targeted Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and therapeutic potential of XJB-5-131, a novel mitochondria-targeted antioxidant. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Chemical Identity of this compound

This compound is a synthetic molecule meticulously designed to deliver a potent antioxidant moiety directly to the mitochondria, the primary site of cellular oxidative stress. Its chemical architecture is a conjugate of a targeting peptide and a nitroxide radical scavenger.

The targeting component is a peptide isostere derived from the antibiotic gramicidin S, which facilitates the molecule's accumulation within the mitochondrial membranes. This delivery system is crucial for its enhanced efficacy compared to non-targeted antioxidants. The active antioxidant component is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a well-characterized radical scavenger.

Identifier Value
IUPAC Name 1-[(2S,3E,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-7-methyl-1-oxo-2-(phenylmethyl)-3-octen-1-yl]-L-prolyl-L-valyl-N5-[(phenylmethoxy)carbonyl]-N-(2,2,6,6-tetramethyl-1-oxy-4-piperidinyl)-L-ornithinamide
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)N--INVALID-LINK--C)C(=O)N--INVALID-LINK--OCC3=CC=CC=C3)C(=O)NC4CC(C)(N([O])C(C)(C4)C)C">C@HCC(C)C
InChI Key VDQKIDYOPUMJGQ-VQPCLXHQSA-N
Empirical Formula C₅₃H₈₀N₇O₉
Molecular Weight 959.24 g/mol
CAS Number 866404-31-1

Mechanism of Action: A Dual Approach to Mitigating Oxidative Stress

This compound employs a dual mechanism to combat oxidative stress at its source. Its primary functions are as a potent reactive oxygen species (ROS) scavenger and a mild uncoupler of oxidative phosphorylation.

2.1. Direct ROS Scavenging: The TEMPO moiety of this compound is a stable nitroxide radical that can efficiently neutralize a wide range of ROS, including superoxide and hydroxyl radicals. By directly scavenging these damaging species within the mitochondria, this compound prevents oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids.

2.2. Mild Uncoupling of Oxidative Phosphorylation: this compound has been shown to induce a mild uncoupling of the electron transport chain. This process slightly increases oxygen consumption while reducing the mitochondrial membrane potential, which in turn decreases the production of ROS without significantly impairing ATP synthesis. This controlled uncoupling is a key aspect of its protective effects.

Signaling Pathways Modulated by this compound

This compound has been demonstrated to influence key cellular signaling pathways involved in cell death and survival, particularly in the context of oxidative stress-related pathologies.

3.1. Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This compound is a potent inhibitor of ferroptosis. It is believed to exert this effect by preventing the mitochondrial lipid peroxidation that is a critical step in the ferroptotic cascade.

ferroptosis_pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondria Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_Peroxidation Mitochondrial_ROS Mitochondrial ROS Mitochondrial_ROS->Lipid_Peroxidation XJB This compound XJB->Mitochondrial_ROS Scavenges Iron Iron Overload Iron->Mitochondrial_ROS Fenton Reaction GPX4_inactivation GPX4 Inactivation GPX4_inactivation->Lipid_Peroxidation

Caption: this compound inhibits ferroptosis by scavenging mitochondrial ROS.

3.2. Modulation of TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is implicated in fibrosis and cellular stress responses. Studies have shown that mitochondrial ROS can amplify TGF-β signaling. By reducing mitochondrial ROS, this compound can attenuate the downstream effects of TGF-β, such as the expression of pro-fibrotic genes.

tgf_beta_pathway TGFB TGF-β Ligand TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD Complex TGFBR->SMAD Mitochondrial_ROS Mitochondrial ROS TGFBR->Mitochondrial_ROS Gene_Expression Pro-fibrotic Gene Expression SMAD->Gene_Expression Mitochondrial_ROS->SMAD Amplifies XJB This compound XJB->Mitochondrial_ROS Inhibits

Caption: this compound attenuates TGF-β signaling by reducing mitochondrial ROS.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy

Cell Line Assay Endpoint Value Reference
Human Corneal Epithelial (HCE-T)LDH AssayEC₅₀ (protection against tBHP)302 ± 36.0 µM

Table 2: In Vivo Efficacy and Biodistribution

Animal Model Disease/Condition Dosing Regimen Key Finding Reference
HdhQ(150/150) MouseHuntington's Disease1 mg/kg, i.p., 3x/weekSuppressed motor decline and weight loss
RatBrain Injury10 mg/kg, i.v.Brain accumulation of 16.5 ± 4.3 pmol/gram of tissue
MouseOsteoarthritis2 µM, intra-articular, 3x/weekInhibited expression of Cox2 and Mmp13
Porcine Anterior SegmentPerfusionNot specified47% reduction in total TGF-β2 protein

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the efficacy of this compound.

5.1. In Vitro Cell Viability Assay (LDH Assay)

This protocol is adapted from studies assessing the protective effects of this compound against oxidative stress-induced cell death.

  • Cell Culture: Human Corneal Epithelial (HCE-T) cells are cultured in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.

  • Pre-treatment: Cells are pre-incub

XJB-5-131: A Technical Guide to a Novel Mitochondria-Targeted ROS Scavenger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction and the resultant oxidative stress are central to the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and age-related pathologies. The development of therapies that specifically target the primary source of cellular reactive oxygen species (ROS), the mitochondria, represents a significant therapeutic frontier. This technical guide provides an in-depth overview of XJB-5-131, a novel synthetic antioxidant designed for targeted delivery to mitochondria. We will explore its unique bifunctional structure, multifaceted mechanism of action as both a potent ROS scavenger and a mild uncoupler of oxidative phosphorylation, and its demonstrated efficacy in various preclinical models. This document consolidates key quantitative data, details essential experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a synthetic, bifunctional antioxidant conjugate engineered to specifically accumulate within mitochondria to combat oxidative stress at its source. Unlike many naturally occurring antioxidants that lack specificity and exhibit marginal efficacy in clinical trials, this compound is designed for high potency and targeted action. Its unique design allows it to cross the blood-brain barrier and concentrate in mitochondria, making it a promising therapeutic candidate for a range of conditions linked to mitochondrial oxidative damage. The core of its efficacy lies in its ability to neutralize ROS, scavenge stray electrons from the electron transport chain (ETC), and modulate mitochondrial respiration to reduce further ROS production.

Molecular Structure and Targeting Mechanism

This compound's innovative design consists of two key components: a potent antioxidant moiety and a mitochondria-targeting vector.

  • Antioxidant Moiety: The active component is a stable nitroxide radical, specifically 4-amino-2,2,6,6-tetramethyl piperidine-1-oxyl (4-Amino-TEMPO). This nitroxide is capable of redox cycling, allowing it to catalytically scavenge a variety of ROS.

  • Targeting Moiety: To ensure delivery to the primary site of ROS production, the TEMPO unit is conjugated to a peptide mimetic derived from the antibiotic gramicidin S (specifically, an alkene peptide isostere of the Leu-d-Phe-Pro-Val-Orn segment). This lipophilic cation selectively targets and accumulates within the inner mitochondrial membrane, independent of the mitochondrial membrane potential. This property is particularly advantageous as it allows the compound to be effective even in damaged or depolarized mitochondria. The targeting moiety leads to an estimated 600-fold enrichment of the antioxidant in the mitochondrial membrane relative to the cytosol.

cluster_XJB This compound Structure Antioxidant Antioxidant Moiety (4-Amino-TEMPO Nitroxide) Linker Conjugation Linker Antioxidant->Linker Targeting Mitochondrial Targeting Moiety (Gramicidin S Mimetic) Linker->Targeting Mitochondrion Mitochondrion Targeting->Mitochondrion Targets Inner Mitochondrial Membrane

Caption: Bifunctional structure of this compound.

Mechanism of Action

This compound employs a multi-pronged approach to mitigate mitochondrial ROS and protect against oxidative damage. Its mechanism is not limited to simple ROS quenching but also involves modulating the electron transport chain itself.

Direct ROS Scavenging and Redox Cycling

The core of this compound's antioxidant capability lies in its nitroxide moiety. This group acts as a superoxide dismutase (SOD) mimic. It can participate in single- and double-electron exchange equilibria, cycling between the stable nitroxide radical, an oxoammonium cation, and a hydroxylamine state. This redox cycling allows it to catalytically neutralize superoxide radicals (O₂•⁻) and prevent the formation of more damaging species like hydrogen peroxide (H₂O₂) and organic peroxides.

Electron Scavenging and Mild Uncoupling

A key discovery regarding this compound's mechanism is its function as a mild uncoupler of oxidative phosphorylation. Rather than directly inhibiting electron flow through the ETC, it captures electrons that leak from the chain, particularly during proton leak. By capturing these stray electrons, it prevents the initial formation of superoxide, the primary mitochondrial ROS. The redox properties of the nitroxide moiety then allow it to return these electrons to the electron transport chain, preserving the potential for ATP synthesis.

This mild uncoupling increases the oxygen consumption rate slightly without significantly impairing ATP production, a state which is known to be protective against oxidative stress. This dual function as both an electron scavenger and a mild uncoupler makes this compound highly efficient at reducing net ROS production without compromising cellular energy levels.

XJB-5-131: A Technical Guide to a Mitochondria-Targeted Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, particularly within the mitochondria, is a key pathological driver in a host of debilitating conditions, including neurodegenerative diseases and ischemia-reperfusion injuries. The compound XJB-5-131 has emerged as a promising therapeutic candidate due to its unique ability to specifically target mitochondria and neutralize reactive oxygen species (ROS) at their primary source. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols used to characterize its efficacy and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the compound's mechanism and relevant experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Rationale

The discovery of this compound was driven by the need for antioxidants that can overcome the limitations of traditional, untargeted therapies. Many antioxidants fail in clinical trials due to poor bioavailability and inability to reach the subcellular compartments most affected by oxidative stress. Mitochondria, as the primary site of ROS production, are also particularly vulnerable to oxidative damage. This vicious cycle of ROS production and mitochondrial damage is a central element in the progression of numerous diseases.

This compound was designed as a bifunctional molecule to address this challenge. It consists of two key components:

  • A Mitochondrial Targeting Moiety: This is a peptide mimetic derived from the antibiotic gramicidin S.[1][2] Specifically, it is an alkene peptide isostere modification of the Leu-D-Phe-Pro-Val-Orn segment of gramicidin S.[2] This targeting component allows the molecule to selectively accumulate in the mitochondrial membrane, reaching concentrations approximately 600-fold higher than in the cytosol.[2]

  • An Antioxidant Moiety: The active antioxidant is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxide radical.[2] TEMPO is a potent scavenger of free radicals and can neutralize reactive species, thereby preventing oxidative damage.[2]

By physically linking the TEMPO antioxidant to the mitochondrial targeting sequence, this compound delivers the therapeutic payload directly to the site of highest oxidative stress, enhancing its efficacy and minimizing off-target effects.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the solid-phase synthesis of the gramicidin S analog followed by the coupling of the TEMPO moiety. The following is a general outline of the synthetic strategy based on the work of Wipf and colleagues. For complete and specific details, it is recommended to consult the original publication: Wipf, P.; Xiao, J.; Jiang, J.; Belikova, N. A.; Tyurin, V. A.; Fink, M. P.; Kagan, V. E. J. Am. Chem. Soc.2005 , 127 (36), 12460–12461.

General Synthetic Scheme

The synthesis can be broadly divided into two main stages:

  • Solid-Phase Peptide Synthesis of the Hemigramicidin Analog: A modified pentapeptide sequence of gramicidin S is assembled on a solid support using standard Fmoc or Boc peptide synthesis protocols. This typically involves the sequential addition of protected amino acids to a growing peptide chain anchored to a resin.

  • Coupling of 4-amino-TEMPO: Once the peptide is synthesized and cleaved from the resin, the 4-amino-TEMPO molecule is covalently attached to the peptide backbone. This is typically achieved through a standard amide bond formation reaction using a suitable coupling agent.

Detailed Experimental Protocol (Conceptual)

A detailed, step-by-step protocol is proprietary to the developing laboratories and should be referenced from the primary literature. The following is a conceptual representation.

Step 1: Synthesis of the Pentapeptide Fragment The peptide fragment, an analog of the Leu-D-Phe-Pro-Val-Orn sequence, is synthesized on a solid-phase resin (e.g., Wang or Rink amide resin). Protected amino acids are sequentially coupled using a carbodiimide-based coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of an activating agent like hydroxybenzotriazole (HOBt). The N-terminal protecting group (e.g., Fmoc) is removed after each coupling step to allow for the addition of the next amino acid.

Step 2: Cleavage from the Resin Once the desired peptide sequence is assembled, it is cleaved from the solid support using a strong acid, typically a mixture of trifluoroacetic acid (TFA) with scavengers to protect sensitive side chains.

Step 3: Purification of the Peptide The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure peptide fragment.

Step 4: Coupling of 4-amino-TEMPO The purified peptide is dissolved in a suitable organic solvent, and 4-amino-TEMPO is added along with a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA). The reaction is stirred at room temperature until completion.

Step 5: Final Purification The final product, this compound, is purified by RP-HPLC to yield the desired compound. The identity and purity of the compound are confirmed by mass spectrometry and NMR spectroscopy.

Mechanism of Action

The primary mechanism of action of this compound is the targeted scavenging of reactive oxygen species within the mitochondria. Once it accumulates in the mitochondrial membrane, the TEMPO moiety can neutralize a variety of free radicals, including superoxide and hydroxyl radicals.

Interestingly, recent studies have revealed a more nuanced mechanism. This compound also acts as a mild uncoupler of oxidative phosphorylation. This mild uncoupling effect is thought to reduce the mitochondrial membrane potential slightly, which in turn decreases the production of superoxide radicals by the electron transport chain. The nitroxide moiety of this compound can act as a superoxide dismutase (SOD) mimic, participating in redox reactions by both accepting and donating electrons. This electron scavenging activity prevents the leakage of electrons that leads to the formation of superoxide anions.

This dual action of direct ROS scavenging and prevention of ROS formation through mild uncoupling makes this compound a highly effective antioxidant.

XJB_5_131_Mechanism cluster_mitochondrion Mitochondrion cluster_cell Cellular Environment ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leak ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage XJB This compound XJB->ETC Mild Uncoupling (Reduces Electron Leak) XJB->ROS Scavenges Cell_Health Improved Cell Viability & Function XJB->Cell_Health

Figure 1: Mechanism of action of this compound in the mitochondrion.

Quantitative Data

The efficacy of this compound has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative findings.

Parameter Model System Treatment Result Reference
Mitochondrial H₂O₂ Levels Isolated mouse brain mitochondria0.2 µM this compoundSignificant reduction in basal H₂O₂
1 µM this compoundSignificant reduction in basal H₂O₂
10 µM this compoundSignificant reduction in basal H₂O₂
DMNQ-induced ROS0.2 µM this compoundSignificant reduction in H₂O₂
1 µM this compoundSignificant reduction in H₂O₂
Cell Viability Human Corneal Epithelial (HCE-T) cells1 µM this compoundNo cytotoxicity
tBHP-induced insult1 µM this compoundEC₅₀ shifted from 193 µM to 302 µM
Motor Function HdhQ(150/150) mouse model of Huntington's Disease1 mg/kg this compound (3x/week)Attenuated decline in motor performance[1]
Weight Loss HdhQ(150/150) mouse model of Huntington's Disease1 mg/kg this compound (3x/week)Prevented weight loss and promoted weight gain[1]
Neuronal Survival HdhQ(150/150) mouse model of Huntington's Disease1 mg/kg this compound (3x/week)Attenuated neuronal loss[1]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

Assessment of Mitochondrial Reactive Oxygen Species (ROS)

This protocol is adapted from studies measuring mitochondrial hydrogen peroxide production.

Materials:

  • Isolated mitochondria

  • Mitochondrial assay buffer (e.g., MAS buffer)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • This compound

  • ROS inducer (e.g., 2,3-dimethoxy-1,4-naphthoquinone - DMNQ) (optional)

  • 96-well microplate reader with fluorescence capabilities

Procedure:

  • Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.

  • Prepare a reaction mixture containing mitochondrial assay buffer, Amplex® Red, and HRP.

  • Add isolated mitochondria to the wells of a 96-well plate.

  • Add this compound at the desired concentrations to the appropriate wells. Include a vehicle control.

  • If inducing ROS, add the ROS inducer to the designated wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

  • Measure the fluorescence of resorufin, the product of the Amplex® Red reaction with H₂O₂, using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Quantify the H₂O₂ production based on a standard curve.

ROS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Mito Isolate Mitochondria Plate_Mito Plate Mitochondria Isolate_Mito->Plate_Mito Prepare_Reagents Prepare Amplex Red/HRP Reaction Mixture Prepare_Reagents->Plate_Mito Add_XJB Add this compound & Controls Plate_Mito->Add_XJB Add_Inducer Add ROS Inducer (optional) Add_XJB->Add_Inducer Incubate Incubate at 37°C Add_Inducer->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Quantify Quantify H₂O₂ Production Measure_Fluorescence->Quantify

Figure 2: Workflow for assessing mitochondrial ROS production.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol allows for the real-time measurement of mitochondrial oxygen consumption rate (OCR), providing insights into the effects of this compound on mitochondrial function.

Materials:

  • Isolated mitochondria

  • Seahorse XF calibrant

  • Seahorse XF assay medium (e.g., MAS)

  • Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)

  • ADP

  • Inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone, antimycin A)

  • This compound

  • Seahorse XFe96 or similar analyzer

Procedure:

  • Hydrate the Seahorse XF sensor cartridge with calibrant overnight.

  • Isolate mitochondria and determine the protein concentration.

  • Adhere a specific amount of mitochondria to the bottom of the wells of a Seahorse XF microplate.

  • Load the injector ports of the sensor cartridge with the desired compounds (e.g., ADP, oligomycin, FCCP, rotenone/antimycin A) to be added during the assay.

  • Pre-incubate the mitochondria with this compound or vehicle in the assay medium.

  • Place the microplate in the Seahorse XF analyzer and initiate the assay protocol.

  • The instrument will measure the basal OCR and then sequentially inject the compounds from the ports to measure different respiratory states (e.g., State 3, State 4o, maximal respiration).

  • Analyze the data to determine the effects of this compound on mitochondrial respiration.

Quantification of Mitochondrial DNA (mtDNA) Damage

This protocol utilizes quantitative polymerase chain reaction (qPCR) to assess the integrity of mtDNA.

Materials:

  • Total DNA isolated from cells or tissues

  • Primers for a long fragment of mtDNA (e.g., >10 kb)

  • Primers for a short fragment of mtDNA (for normalization)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Isolate total DNA from control and this compound-treated samples.

  • Perform qPCR using primers for the long mtDNA fragment. The principle is that DNA damage will impede the progression of the polymerase, leading to less amplification product.

  • Perform qPCR using primers for a short mtDNA fragment to normalize for the amount of mtDNA in each sample.

  • Calculate the relative amount of the long mtDNA fragment in treated samples compared to control samples. A decrease in the amplification of the long fragment indicates an increase in mtDNA damage.

  • The level of damage can be quantified using the Poisson distribution to estimate the number of lesions per kb of mtDNA.

Conclusion

This compound represents a significant advancement in the field of antioxidant therapeutics. Its novel design, which combines a potent antioxidant with a specific mitochondrial targeting moiety, allows for the effective neutralization of reactive oxygen species at their primary source. The preclinical data strongly support its potential as a therapeutic agent for a wide range of diseases associated with mitochondrial oxidative stress. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar mitochondria-targeted compounds. Continued research and development in this area hold great promise for the treatment of some of the most challenging and debilitating human diseases.

References

XJB-5-131: A Mitochondria-Targeted Antioxidant for the Prevention of Oxidative DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in a multitude of neurodegenerative diseases and age-related cellular decline. The mitochondrion, as the primary site of reactive oxygen species (ROS) production, is particularly vulnerable to oxidative damage, which can lead to a vicious cycle of further ROS generation and cellular dysfunction. A critical consequence of this is the oxidation of mitochondrial DNA (mtDNA), impairing mitochondrial function and contributing to disease progression. This whitepaper details the mechanism and therapeutic potential of XJB-5-131, a novel mitochondria-targeted antioxidant, in preventing oxidative DNA damage. We present a comprehensive overview of its mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols for its evaluation, and visual representations of its molecular pathways and experimental workflows.

Introduction: The Challenge of Mitochondrial Oxidative Stress

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. A byproduct of this process is the generation of ROS, which, under normal physiological conditions, are managed by endogenous antioxidant systems. However, in pathological states, an imbalance between ROS production and antioxidant defense leads to oxidative stress. This excess ROS can damage cellular components, including lipids, proteins, and nucleic acids. Due to its proximity to the electron transport chain and lack of protective histones, mtDNA is a primary target of oxidative damage. The accumulation of lesions in mtDNA, such as 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), can lead to mutations, impaired replication and transcription, and ultimately, mitochondrial dysfunction. This mitochondrial decline is a hallmark of numerous neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.

This compound: A Targeted Approach to Mitochondrial Protection

This compound is a synthetic antioxidant specifically designed to accumulate within the inner mitochondrial membrane, placing it at the site of maximal ROS production.[1] Its unique structure consists of two key components:

  • A Mitochondrial Targeting Moiety: Derived from the antibiotic gramicidin S, this lipophilic cation facilitates the uptake and accumulation of this compound within the mitochondria, independent of the mitochondrial membrane potential.[2]

  • A Potent Antioxidant Moiety: A stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which acts as a potent scavenger of a wide range of ROS, including superoxide and hydroxyl radicals.[2]

This targeted delivery system ensures a high local concentration of the antioxidant where it is most needed, enhancing its efficacy and minimizing off-target effects.

Mechanism of Action: How this compound Prevents Oxidative DNA Damage

The primary mechanism by which this compound prevents oxidative DNA damage is through the direct scavenging of ROS within the mitochondria. By neutralizing these reactive species before they can interact with mtDNA, this compound effectively breaks the cycle of oxidative damage and mitochondrial dysfunction.

Signaling Pathway of this compound in Mitigating Oxidative Stress

The following diagram illustrates the proposed signaling pathway of this compound in preventing oxidative DNA damage.

XJB_5_131_Pathway cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) (e.g., O2-, •OH) ETC->ROS generates mtDNA Mitochondrial DNA (mtDNA) ROS->mtDNA damages Damage Oxidative DNA Damage (e.g., 8-oxo-dG) XJB_in This compound XJB_in->ROS scavenges XJB_out This compound XJB_out->XJB_in targets & accumulates Damage->mtDNA causes lesions in Dysfunction Mitochondrial Dysfunction Damage->Dysfunction leads to Apoptosis Apoptosis Dysfunction->Apoptosis induces

Caption: Signaling pathway of this compound in preventing oxidative DNA damage.

Quantitative Efficacy of this compound

Preclinical studies in mouse models of Huntington's disease (HD) have demonstrated the significant efficacy of this compound in mitigating oxidative stress and its downstream consequences. The following tables summarize the key quantitative findings.

Table 1: Reduction of Oxidative DNA Damage Marker (8-oxo-dG)
ModelTreatment GroupAnalyteMethod% Reduction vs. Untreated HD ModelReference
HdhQ150/150 Mouse ModelThis compound8-oxo-dG in mtDNAqPCRSignificant reduction[3]
HdhQ150/150 Mouse ModelThis compound8-oxo-G StainingImmunofluorescenceDramatic reduction[3]
Table 2: Improvement in Neuronal Survival
ModelTreatment GroupMeasurementMethodOutcomeReference
HdhQ150/150 Mouse ModelThis compoundNeuronal Number in StriatumNeuN StainingPrevents neuronal loss, similar to wild-type[3]
Primary Striatal Neurons (HD150KI)This compound (1 µM)Cell SurvivalCell CountingImproved survival[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Quantification of Mitochondrial DNA Damage using Quantitative PCR (qPCR)

This protocol is adapted from studies evaluating this compound in mouse models of Huntington's disease.[3]

Objective: To quantify the level of oxidative lesions in mitochondrial DNA. The principle is that DNA lesions block the progression of DNA polymerase, leading to a decrease in the amplification of larger DNA fragments.

Experimental Workflow:

qPCR_Workflow start Start: Brain Tissue Homogenization dna_extraction Total DNA Extraction start->dna_extraction qpcr_setup qPCR Reaction Setup (Large & Small mtDNA fragments) dna_extraction->qpcr_setup qpcr_run qPCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis: Relative amplification calculation qpcr_run->data_analysis end End: Determination of mtDNA Lesion Frequency data_analysis->end

Caption: Experimental workflow for quantifying mtDNA damage using qPCR.

Materials:

  • Total DNA extraction kit

  • qPCR master mix

  • Primers for a large mtDNA fragment (e.g., ~10 kb)

  • Primers for a small mtDNA fragment (e.g., ~100-200 bp)

  • qPCR instrument

Procedure:

  • DNA Extraction: Isolate total DNA from brain tissue homogenates of control, untreated disease model, and this compound-treated animals according to the manufacturer's protocol of the DNA extraction kit.

  • qPCR Reaction Setup:

    • For each DNA sample, set up two separate qPCR reactions: one to amplify a large mtDNA fragment and one to amplify a small mtDNA fragment.

    • The small fragment serves as an internal control for the amount of template DNA, as its amplification is less likely to be affected by DNA lesions.

    • Each reaction should contain the appropriate primers, qPCR master mix, and template DNA.

  • qPCR Amplification: Perform the qPCR using a thermal cycler with the following general conditions (optimization may be required):

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis:

    • Determine the threshold cycle (Ct) for both the large and small fragments for each sample.

    • Calculate the relative amplification of the large fragment compared to the small fragment. A lower relative amplification indicates a higher frequency of DNA lesions.

    • The lesion frequency can be calculated using the following formula: Lesion frequency = 1 - (2^-(ΔCt_large - ΔCt_small)).

Immunofluorescence Staining for 8-oxo-dG in Brain Tissue

This protocol provides a general framework for the immunohistochemical detection of 8-oxo-dG in brain sections.[3]

Objective: To visualize and quantify the presence of 8-oxo-dG, a marker of oxidative DNA damage, in brain tissue.

Materials:

  • Microtome or cryostat

  • Microscope slides

  • Primary antibody: anti-8-oxo-dG

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse animals and fix brain tissue in 4% paraformaldehyde.

    • Cryoprotect the tissue in a sucrose solution.

    • Section the brain into thin sections (e.g., 30 µm) using a microtome or cryostat and mount on microscope slides.

  • Immunostaining:

    • Permeabilize the tissue sections with a detergent solution (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

    • Incubate the sections with the primary anti-8-oxo-dG antibody overnight at 4°C.

    • Wash the sections to remove unbound primary antibody.

    • Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

    • Wash the sections to remove unbound secondary antibody.

  • Counterstaining and Mounting:

    • Incubate the sections with a nuclear counterstain like DAPI to visualize cell nuclei.

    • Mount the coverslips on the slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Capture images of the regions of interest.

    • Quantify the fluorescence intensity of the 8-oxo-dG signal within the cell nuclei to determine the extent of oxidative DNA damage.

Assessment of Mitochondrial Respiration using the Seahorse XF Analyzer

This protocol outlines the Seahorse XF Cell Mito Stress Test, a key assay to evaluate the impact of this compound on mitochondrial function.

Objective: To measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental Workflow:

Seahorse_Workflow start Start: Seed cells in Seahorse XF plate treatment Treat cells with this compound start->treatment assay_prep Prepare Seahorse XF Analyzer and cartridge treatment->assay_prep basal_ocr Measure Basal Oxygen Consumption Rate (OCR) assay_prep->basal_ocr oligo_inj Inject Oligomycin (ATP synthase inhibitor) basal_ocr->oligo_inj fccp_inj Inject FCCP (uncoupling agent) oligo_inj->fccp_inj rot_aa_inj Inject Rotenone/Antimycin A (Complex I & III inhibitors) fccp_inj->rot_aa_inj data_analysis Data Analysis: Calculate respiratory parameters rot_aa_inj->data_analysis end End: Mitochondrial function profile data_analysis->end

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, pyruvate, and glutamine supplements

  • Oligomycin, FCCP, Rotenone, and Antimycin A (Mito Stress Test Kit)

Procedure:

  • Cell Seeding: Seed cells (e.g., primary neurons or cell lines) in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with this compound at the desired concentrations for the specified duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A in the appropriate injection ports.

    • Calibrate the Seahorse XF Analyzer with the loaded cartridge.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • The Seahorse software automatically calculates the key parameters of mitochondrial respiration:

      • Basal Respiration: The baseline OCR.

      • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The maximum OCR achieved after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Proton Leak: The OCR remaining after oligomycin injection that is not coupled to ATP synthesis.

      • Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for diseases characterized by mitochondrial oxidative stress. Its ability to specifically target the mitochondria and effectively scavenge ROS at their source provides a significant advantage over non-targeted antioxidants. The preclinical data strongly support its role in preventing oxidative DNA damage, preserving mitochondrial function, and promoting neuronal survival.

Future research should focus on further elucidating the downstream effects of this compound on cellular signaling pathways and its long-term efficacy and safety in a broader range of disease models. Clinical translation of this targeted antioxidant approach holds the potential to provide a novel and effective treatment for a variety of debilitating neurodegenerative and age-related diseases.

References

Unraveling the Pharmacokinetics of XJB-5-131: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XJB-5-131 is a novel synthetic antioxidant engineered for targeted delivery to mitochondria, the primary site of cellular reactive oxygen species (ROS) production. Its unique design, incorporating a gramicidin S-derived targeting moiety and a TEMPO-based antioxidant, allows it to concentrate within the mitochondrial matrix and inner membrane. This targeted approach enhances its efficacy in mitigating oxidative stress and cellular damage, making it a promising therapeutic candidate for a range of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its mechanism of action, distribution, and the analytical methods used for its quantification.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism: direct ROS scavenging and mild uncoupling of oxidative phosphorylation. The nitroxide radical of the TEMPO moiety acts as a potent scavenger of superoxide and other reactive oxygen species. Additionally, this compound has been shown to be a mild uncoupler of the mitochondrial electron transport chain, a process that can reduce the generation of ROS at its source.

Recent studies have also elucidated its role in modulating specific signaling pathways. Notably, this compound has been found to inhibit the activation of pro-apoptotic enzymes caspase-3 and caspase-7, thereby preventing cell death.[1] Furthermore, it has been shown to reduce the levels of Transforming Growth Factor-beta 2 (TGF-β2), a key signaling molecule involved in fibrosis and inflammation.[2]

Pharmacokinetic Properties

To date, a complete pharmacokinetic profile of this compound, including comprehensive data on its absorption, metabolism, and excretion, has not been fully characterized in the public domain. However, key studies have provided valuable insights into its distribution, particularly its ability to penetrate the central nervous system.

Distribution

In vivo studies in rats have demonstrated that this compound effectively crosses the blood-brain barrier. Following a single intravenous (IV) administration of a 10 mg/kg dose, the concentration of this compound in brain tissue and cerebrospinal fluid (CSF) was quantified using liquid chromatography-mass spectrometry (LC-MS).[3]

Table 1: Distribution of this compound in Rat Brain

TissueTime Post-AdministrationConcentration
Brain Tissue3 hours16.5 ± 4.3 pmol/g
Cerebrospinal Fluid (CSF)30 minutes1.4 ± 0.1 nM

These findings are significant as they indicate that this compound can reach therapeutic concentrations in the brain, a critical factor for its development as a treatment for neurodegenerative disorders.

Experimental Protocols

Detailed, replicable experimental protocols for the pharmacokinetic analysis of this compound are not extensively published. However, based on the available literature, the following methodologies are central to its study.

Quantification of this compound in Biological Samples by LC-MS

Liquid chromatography-mass spectrometry is the primary analytical technique for the sensitive and specific quantification of this compound in biological matrices such as plasma, brain tissue, and CSF.

Principle: This method involves the separation of the analyte (this compound) from other components of the biological matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analyte is then ionized and detected by a mass spectrometer, which provides quantitative data based on the mass-to-charge ratio of the molecule.

General Procedure:

  • Sample Preparation: Biological samples (e.g., brain tissue homogenate, CSF) are first treated to precipitate proteins and remove interfering substances. This may involve protein precipitation with organic solvents (e.g., acetonitrile, methanol) followed by centrifugation.

  • Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC system equipped with a suitable analytical column (e.g., C18). A specific mobile phase gradient is used to achieve optimal separation of this compound from endogenous matrix components.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard, which is added to the sample at the beginning of the sample preparation process.

In Vivo Electron Paramagnetic Resonance (EPR) Imaging

In vivo EPR imaging is a non-invasive technique used to visualize the distribution and redox status of paramagnetic species, such as the nitroxide radical of this compound, in living animals.

Principle: EPR spectroscopy detects the absorption of microwave radiation by unpaired electrons in a magnetic field. By applying magnetic field gradients, the spatial distribution of the paramagnetic species can be reconstructed to generate an image. The signal intensity and spectral lineshape can provide information about the concentration and local environment of the spin probe.

General Procedure:

  • Animal Preparation: The animal model (e.g., rat, mouse) is anesthetized and positioned within the EPR spectrometer.

  • Probe Administration: this compound is administered to the animal, typically via intravenous injection.

  • Data Acquisition: EPR spectra are acquired over time from the region of interest (e.g., the brain). The application of magnetic field gradients allows for the spatial encoding of the EPR signal.

  • Image Reconstruction: The acquired data is processed using image reconstruction algorithms to generate a 2D or 3D map of the distribution of this compound within the animal.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflow for its analysis.

Experimental Workflow for this compound Quantification in Brain Tissue cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis BrainTissue Brain Tissue Collection Homogenization Homogenization BrainTissue->Homogenization ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS Injection Supernatant->LCMS Chromatography Chromatographic Separation LCMS->Chromatography MassSpec Mass Spectrometric Detection (MRM Mode) Chromatography->MassSpec DataAnalysis Data Analysis & Quantification MassSpec->DataAnalysis

Caption: Workflow for LC-MS quantification of this compound.

Signaling Pathway of this compound in Apoptosis Inhibition XJB This compound Mito Mitochondria XJB->Mito Targets ROS Reactive Oxygen Species (ROS) XJB->ROS Scavenges Casp3 Pro-Caspase-3 XJB->Casp3 Inhibits Activation Casp7 Pro-Caspase-7 XJB->Casp7 Inhibits Activation Mito->ROS Generation Casp9 Pro-Caspase-9 ROS->Casp9 Activates Casp9a Caspase-9 Casp9->Casp9a Casp9a->Casp3 Cleaves Casp9a->Casp7 Cleaves Casp3a Caspase-3 Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis Casp7a Caspase-7 Casp7->Casp7a Casp7a->Apoptosis

Caption: this compound inhibits apoptosis via ROS scavenging.

Conclusion

This compound represents a significant advancement in the development of mitochondria-targeted antioxidants. Its ability to cross the blood-brain barrier and accumulate in neural tissues underscores its potential for treating a variety of central nervous system disorders. While the currently available pharmacokinetic data is promising, further in-depth studies are required to fully characterize its absorption, metabolism, and excretion profiles. The development of standardized and detailed analytical protocols will be crucial for advancing this compound through preclinical and clinical development. The continued investigation into its mechanisms of action, particularly its influence on key signaling pathways, will further illuminate its therapeutic potential and guide its future applications.

References

XJB-5-131: A Mitochondria-Targeted Antioxidant for Huntington's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric disturbances. At the core of its complex pathophysiology lies mitochondrial dysfunction and oxidative stress. This technical guide provides an in-depth overview of XJB-5-131, a novel synthetic antioxidant specifically engineered to target mitochondria, and its potential as a therapeutic agent for HD. Preclinical studies in various mouse models of HD have demonstrated the significant efficacy of this compound in mitigating key disease phenotypes. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data from pivotal preclinical studies in a structured format, details key experimental protocols for its evaluation, and visualizes the intricate signaling pathways and experimental workflows.

Introduction to this compound

This compound is a bi-functional molecule composed of a potent nitroxide antioxidant, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), conjugated to a peptide targeting moiety derived from gramicidin S.[1] This unique design facilitates its accumulation within the inner mitochondrial membrane, the primary site of reactive oxygen species (ROS) production and oxidative damage in neurodegenerative diseases like HD.[2] By concentrating the antioxidant where it is most needed, this compound offers a significant advantage over non-targeted antioxidants, which have shown limited efficacy in clinical trials.[3]

Mechanism of Action

The therapeutic effects of this compound in the context of Huntington's disease are attributed to a multi-pronged mechanism of action centered on mitigating mitochondrial dysfunction and oxidative stress.

  • Mitochondrial Targeting: The gramicidin S-derived peptide portion of this compound facilitates its transport across cellular and mitochondrial membranes, leading to its accumulation within the mitochondria.[4]

  • Potent Antioxidant and Electron Scavenger: The TEMPO moiety of this compound is a stable free radical that can effectively scavenge a variety of ROS, including superoxide and hydroxyl radicals.[4] It acts as a superoxide dismutase (SOD) mimic, detoxifying superoxide anions and reducing the overall oxidative burden within the mitochondria.[4][5]

  • Mild Uncoupling of Oxidative Phosphorylation: this compound has been shown to induce mild uncoupling of oxidative phosphorylation.[4][6] This process, by slightly increasing oxygen consumption, can reduce the mitochondrial membrane potential and thereby decrease the generation of ROS without significantly impairing ATP production.[6]

The following diagram illustrates the proposed mechanism of action of this compound at the mitochondrial level.

cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS e- leak H_gradient Proton Gradient ETC->H_gradient Pumps H+ XJB This compound XJB->ROS Scavenges XJB->H_gradient Mild Uncoupling (H+ leak) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_gradient->ATP_Synthase mHtt Mutant Huntingtin (mHtt) mHtt->ETC Impairs ETC Function

Caption: Mechanism of action of this compound in Huntington's disease mitochondria.

Preclinical Efficacy of this compound in Huntington's Disease Models

The therapeutic potential of this compound has been extensively evaluated in preclinical mouse models of Huntington's disease, primarily the HdhQ(150/150) knock-in and the R6/2 transgenic models. These studies have consistently demonstrated the ability of this compound to ameliorate key pathological features of the disease.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies, highlighting the effects of this compound on motor function, body weight, neuronal survival, and markers of oxidative stress.

Table 1: Effect of this compound on Motor Function and Body Weight in HD Mouse Models

ParameterMouse ModelTreatment GroupAge (weeks)OutcomeReference
Rotarod Performance HdhQ(150/150)Untreated57~70% decrease in performance[7]
HdhQ(150/150)This compound treated57No significant decline in performance[3][7]
R6/2 (male)This compound treatedNot specifiedImproved motor deficits[8]
Grip Strength HdhQ(150/150)Untreated57~95% of mice failed the test[3]
HdhQ(150/150)This compound treated5785% of mice passed the test[3]
Body Weight HdhQ(150/150)Untreated vs. WT52HD mice (32±3 g) smaller than WT (44±5 g)[5]
HdhQ(150/150)This compound treated5218% increase in average body mass vs. untreated[5]
R6/2 (male)This compound treatedNot specifiedReduced weight loss[8]

Table 2: Effect of this compound on Neuronal Survival and Oxidative Stress in HD Mouse Models

ParameterMouse ModelTreatment GroupOutcomeReference
Neuronal Survival HdhQ(150/150)This compound treatedAttenuated neuronal loss in the striatum[2]
Cultured striatal neurons (HD150KI)This compound treatedSignificantly improved survival[9]
Oxidative DNA Damage (mtDNA) HdhQ(150/150)UntreatedElevated levels of oxidative damage[2]
HdhQ(150/150)This compound treatedReduced levels of oxidative damage in mtDNA[2]
HdhQ(150/150)This compound treatedDramatically lowered the number of DNA lesions[9]
mtDNA Copy Number HdhQ(150/150)UntreatedDiminished mtDNA copy number[5]
HdhQ(150/150)This compound treatedRestored mtDNA copy number to normal levels[5][9]
Inclusion Bodies R6/2This compound treatedReduced density of inclusions[8]

Experimental Protocols

This section provides an overview of the key experimental protocols used to assess the efficacy of this compound in preclinical models of Huntington's disease.

Animal Models
  • Hdh(CAG)150 Knock-in (HD150KI) Mice: These mice carry a chimeric human/mouse exon 1 with approximately 150 CAG repeats knocked into the endogenous mouse huntingtin gene. They exhibit a slowly progressing HD-like phenotype, including motor deficits and striatal neurodegeneration.[10]

  • R6/2 Mice: This transgenic model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. R6/2 mice have a more severe and rapidly progressing phenotype, making them suitable for rapid screening of potential therapeutics.[11]

Motor Function Assessment

The rotarod test is a widely used method to assess motor coordination and balance in rodents.[12][13]

  • Apparatus: A rotating rod, typically with adjustable speed.

  • Procedure:

    • Acclimation: Mice are acclimated to the testing room for at least 30 minutes prior to testing.

    • Training (Optional): Some protocols include a training phase where mice are placed on the rod at a low, constant speed to familiarize them with the apparatus.[14]

    • Testing: Mice are placed on the rod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[15]

    • Data Collection: The latency to fall from the rod is recorded. The trial ends if the mouse falls off or clings to the rod and rotates with it for a set number of consecutive revolutions.

    • Trials: Typically, multiple trials are conducted with an inter-trial interval.

This test measures forelimb muscle strength.

  • Apparatus: A grip strength meter with a horizontal bar.

  • Procedure:

    • The mouse is held by the tail and lowered towards the bar.

    • The mouse is allowed to grasp the bar with its forepaws.

    • The experimenter gently pulls the mouse away from the bar until it releases its grip.

    • The peak force exerted by the mouse is recorded.

    • Multiple trials are performed and the results are averaged.

Assessment of Oxidative DNA Damage

8-hydroxy-2'-deoxyguanosine (8-oxo-dG) is a common biomarker of oxidative DNA damage.[16]

  • DNA Isolation: Mitochondrial DNA (mtDNA) is isolated from tissues of interest (e.g., brain).

  • Methods:

    • Quantitative PCR (qPCR): This method is used to quantify the number of oxidative lesions in mtDNA.[3]

    • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): This is a highly sensitive method for the direct measurement of 8-oxo-dG levels in DNA samples.[17]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another highly sensitive and specific method for quantifying 8-oxo-dG.[18]

Analysis of Mitochondrial Respiration

The Seahorse XF Analyzer is a key instrument for measuring mitochondrial function by assessing the oxygen consumption rate (OCR).[6]

  • Procedure (Seahorse XF Cell Mito Stress Test): [19][20]

    • Cell/Mitochondria Plating: Isolated mitochondria or cells are plated in a Seahorse XF microplate.

    • Assay Medium: Cells are incubated in a specialized assay medium.

    • Sequential Injections: A series of compounds are sequentially injected to assess different parameters of mitochondrial respiration:

      • Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial respiration.

    • Data Analysis: The OCR is measured in real-time, and key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated.

Quantification of Neuronal Loss

Stereological methods are employed to obtain unbiased estimates of the total number of neurons in specific brain regions.[21]

  • Tissue Preparation: Brain tissue is fixed, sectioned, and stained with neuronal markers (e.g., NeuN).

  • Stereological Counting:

    • Optical Fractionator: A design-based stereology method used to estimate the total number of cells in a defined region of interest.

    • Image Analysis Software: Specialized software is used to perform the stereological analysis.

Signaling Pathways in Huntington's Disease and a Preclinical Experimental Workflow

Mitochondrial dysfunction in Huntington's disease is a complex process involving the dysregulation of several key signaling pathways. The following diagram illustrates some of the critical pathways implicated in HD pathogenesis.

cluster_0 HD Pathogenic Cascade mHtt Mutant Huntingtin (mHtt) CREB CREB/TAF4 mHtt->CREB Inhibits PGC1a PGC-1α CREB->PGC1a Activates NRF1_2 NRF-1/2 PGC1a->NRF1_2 Co-activates PPARg PPARγ PGC1a->PPARg Co-activates ROS_Detox ROS Detoxification PGC1a->ROS_Detox Mito_Biogenesis Mitochondrial Biogenesis NRF1_2->Mito_Biogenesis Mito_Function Mitochondrial Function NRF1_2->Mito_Function PPARg->Mito_Biogenesis PPARg->Mito_Function Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Mito_Biogenesis->Neuronal_Dysfunction Prevents Mito_Function->Neuronal_Dysfunction Prevents ROS_Detox->Neuronal_Dysfunction Prevents

Caption: Key signaling pathways in Huntington's disease mitochondrial dysfunction.

The preclinical evaluation of a potential therapeutic like this compound follows a structured workflow, as depicted in the diagram below.

cluster_biochem Biochemical & Histological Endpoints start Hypothesis: Mitochondrial-targeted antioxidant will be therapeutic in HD model_selection Select Appropriate HD Mouse Model (e.g., HdhQ150, R6/2) start->model_selection treatment Administer this compound (or vehicle control) model_selection->treatment behavioral Behavioral & Motor Function Assessment (Rotarod, Grip Strength) treatment->behavioral biochemical Biochemical & Histological Analysis treatment->biochemical data_analysis Data Analysis & Interpretation behavioral->data_analysis biochemical->data_analysis conclusion Conclusion on Therapeutic Efficacy data_analysis->conclusion oxidative_stress Oxidative Damage (8-oxo-dG) mito_function Mitochondrial Respiration (Seahorse) neuronal_loss Neuronal Survival (Stereology)

Caption: General experimental workflow for preclinical testing of this compound in HD models.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for Huntington's disease. Its targeted delivery to mitochondria and its potent antioxidant and mild uncoupling activities directly address the critical role of mitochondrial dysfunction and oxidative stress in the pathogenesis of HD. The robust preclinical data demonstrating its ability to improve motor function, reduce weight loss, enhance neuronal survival, and mitigate oxidative damage in HD mouse models provide a strong rationale for its further development.

Future research should focus on long-term efficacy and safety studies in larger animal models, as well as the identification of translatable biomarkers to monitor its therapeutic effects in a clinical setting. The development of this compound and similar mitochondria-targeted antioxidants holds significant promise for not only Huntington's disease but also for a broader range of neurodegenerative disorders where mitochondrial dysfunction is a key pathological feature.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with XJB-5-131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XJB-5-131 is a novel, synthetic antioxidant specifically engineered to target mitochondria, the primary cellular sites of reactive oxygen species (ROS) production and oxidative damage.[1][2] Its unique bifunctional structure consists of a mitochondrial-targeting moiety, a peptide mimetic of gramicidin S, conjugated to the potent antioxidant nitroxide, TEMPO (2,2,6,6-tetramethyl piperidine-1-oxyl).[1][3][4] This design allows for the direct delivery and accumulation of the antioxidant payload to the inner mitochondrial membrane, where it can effectively neutralize ROS at their source.[1][4] this compound has demonstrated significant therapeutic potential in various preclinical models of diseases associated with oxidative stress, including neurodegenerative disorders like Huntington's disease, traumatic brain injury, and ischemia-reperfusion injury.[1][5] These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its protective effects primarily through the reduction of mitochondrial ROS. The TEMPO moiety is a stable radical that can act as a superoxide dismutase (SOD) mimic, participating in redox cycling to neutralize superoxide radicals.[1][2][5] By scavenging electrons that leak from the electron transport chain, this compound prevents the formation of superoxide and subsequent downstream reactive species.[1][5] This targeted antioxidant activity helps to mitigate oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids, thereby preserving mitochondrial function and cellular integrity.[3][6] Furthermore, studies have suggested that this compound can act as a mild uncoupler of oxidative phosphorylation, a process that can also reduce ROS production without significantly impairing ATP synthesis.[2][5]

Signaling Pathway of this compound

XJB_5_131_Signaling_Pathway ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) ETC->ROS Electron Leakage Damage Oxidative Damage (mtDNA, proteins, lipids) ROS->Damage XJB This compound XJB->ROS Neutralizes Survival Improved Neuronal Survival Apoptosis Apoptosis Damage->Apoptosis Function Improved Motor Function

Caption: Mechanism of this compound in mitigating mitochondrial oxidative stress.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model (HD150KI)

ParameterAnimal ModelTreatment GroupDosage & AdministrationDurationOutcomeReference
Weight LossHD150KI miceThis compound1 mg/kg; intraperitoneally3 times a week for up to 57 weeksSuppressed decline in weight[7]
Motor FunctionHD150KI miceThis compound1 mg/kg; intraperitoneally3 times a week for up to 57 weeksSuppressed decline in motor function[7]
Neuronal SurvivalHdhQ(150/150) miceThis compoundNot specified60 weeksAttenuated neuronal loss[1]
Oxidative Damage (8-oxo-G staining)HdhQ(150/150) miceThis compoundNot specified60 weeksDramatically reduced in the brain[1]
Inclusion FormationHdhQ(150/150) miceThis compoundNot specified60 weeksSuppressed the rise in inclusions[1]

Table 2: Survival Study in a Rat Model of Hemorrhagic Shock

ParameterAnimal ModelTreatment GroupDosage & AdministrationOutcomeReference
SurvivalRatsThis compound2 µmol/kg; intravenouslySignificantly prolonged survival (P < 0.01)[7]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow A Animal Model Selection (e.g., HD mouse model, rat shock model) B Baseline Measurements (e.g., weight, motor function) A->B C Randomization into Treatment Groups (Vehicle vs. This compound) B->C D This compound Administration (Specify dose, route, frequency) C->D E Monitoring and Data Collection (e.g., behavioral tests, weight) D->E F Endpoint Analysis (e.g., tissue collection, histology, biochemical assays) E->F At predefined time points or end of study G Data Analysis and Interpretation F->G

Caption: General workflow for in vivo studies with this compound.

Protocol 1: Evaluation of this compound in a Huntington's Disease Mouse Model

Objective: To assess the efficacy of this compound in ameliorating disease phenotypes in a Huntington's disease (HD) mouse model.

Animal Model: HdhQ(150/150) or HD150KI mice are commonly used models that exhibit a progressive HD-like phenotype.[1][7]

Materials:

  • This compound

  • Vehicle control (e.g., sterile saline or as recommended by the supplier)

  • Syringes and needles for intraperitoneal injection

  • Animal scale

  • Rota-Rod apparatus

  • Equipment for tissue collection and processing (histology, DNA/protein extraction)

Procedure:

  • Animal Acclimation and Baseline Assessment:

    • Acclimate animals to the housing facility for at least one week before the start of the experiment.

    • Record baseline body weight and perform baseline motor function tests (e.g., Rota-Rod).

  • Group Assignment:

    • Randomly assign animals to two groups: Vehicle control and this compound treatment.

  • Drug Administration:

    • Prepare this compound solution at the desired concentration (e.g., 1 mg/kg).[7]

    • Administer this compound or vehicle via intraperitoneal injection three times a week.[7]

    • Continue treatment for the specified duration (e.g., up to 57-60 weeks).[1][7]

  • Monitoring and Behavioral Testing:

    • Monitor and record body weight weekly.

    • Perform motor function tests, such as the Rota-Rod test, at regular intervals (e.g., every 4-8 weeks) to assess motor coordination and balance.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals according to approved protocols.

    • Collect brain tissue for subsequent analyses.

    • Histological Analysis: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to assess neuronal loss (e.g., NeuN staining) and the presence of huntingtin aggregates (inclusions).[1]

    • Oxidative Damage Assessment: Use brain tissue to measure markers of oxidative damage, such as 8-oxo-2'-deoxyguanosine (8-oxo-dG) levels in mitochondrial DNA, through techniques like ELISA or immunohistochemistry.[1]

Protocol 2: Evaluation of this compound in a Rat Model of Hemorrhagic Shock

Objective: To determine the effect of this compound on survival in a rat model of lethal hemorrhagic shock.

Animal Model: Male Sprague-Dawley or similar rat strain.

Materials:

  • This compound

  • Vehicle control

  • Anesthetic agent

  • Catheters for arterial and venous access

  • Syringe pump for controlled hemorrhage and drug administration

  • Physiological monitoring equipment (e.g., blood pressure, heart rate)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain a stable level of anesthesia throughout the procedure.

    • Surgically place catheters in a major artery (e.g., femoral artery) for blood pressure monitoring and blood withdrawal, and a major vein (e.g., femoral vein) for drug infusion.

  • Hemorrhagic Shock Induction:

    • After a stabilization period, induce hemorrhagic shock by withdrawing a specific volume of blood over a set period to achieve a target mean arterial pressure (e.g., 30-40 mmHg).

  • Treatment Administration:

    • Following the induction of shock, administer a single intravenous bolus of this compound (e.g., 2 µmol/kg) or vehicle.[7]

  • Monitoring:

    • Continuously monitor physiological parameters, including mean arterial pressure, heart rate, and survival time.

  • Data Analysis:

    • Compare the survival times between the this compound and vehicle-treated groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them to their specific experimental needs and ensure all procedures are approved by their Institutional Animal Care and Use Committee (IACUC).

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XJB-5-131 is a synthetic antioxidant specifically designed to target mitochondria, the primary site of reactive oxygen species (ROS) production and oxidative damage within the cell.[1] Its unique bifunctional structure comprises a Gramicidin S-derived targeting moiety and a potent nitroxide-based antioxidant (TEMPO).[1][2][3] This design facilitates its accumulation within the inner mitochondrial membrane, where it effectively scavenges ROS, inhibits lipid peroxidation, and acts as a mild uncoupler of oxidative phosphorylation to mitigate oxidative stress.[4][5] These properties make this compound a valuable tool for investigating the role of mitochondrial oxidative stress in various cellular processes and a potential therapeutic agent for a range of pathologies.[1][4]

Data Presentation: Recommended Dosage of this compound

The optimal concentration of this compound is cell-type and experiment-dependent. The following table summarizes effective concentrations from various published studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Cell TypeApplicationEffective Concentration RangeNotes
Isolated mouse brain mitochondriaReduction of H₂O₂0.2 - 10 µMSignificantly lowered hydrogen peroxide levels.[4]
Human Corneal Epithelial (HCE-T) cellsCytotoxicity assessmentUp to 1 µMNo significant cytotoxicity observed at 1 µM after 24 hours. Higher concentrations (5-10 µM) showed a slight increase in LDH release.[6]
Human Corneal Epithelial (HCE-T) cellsProtection against oxidative stress (tBHP-induced)1 µMProvided significant protection against tert-butyl hydroperoxide induced injury.[6]
HT-1080, BJeLR, and Panc-1 cellsInhibition of ferroptosisLow nanomolar rangePotent suppression of erastin- and RSL3-induced ferroptosis.
Mouse primary chondrocytesInhibition of ferroptosis (TBHP-induced)Not specifiedSignificantly suppressed ferroptotic hallmarks.
Cord Blood Mononuclear Cells (CB MNCs)Protection against ionizing radiation10 µMActed as a protector when given before irradiation.[7]
Primary cortical neuronsMitochondrial partitioning10 µMDemonstrated significant accumulation in mitochondria.

Experimental Protocols

Preparation of this compound Stock Solution
  • This compound is typically supplied as a lyophilized powder.

  • To prepare a stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 9.59 mg of this compound (molar mass: 959.26 g/mol ) in 1 mL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.[7]

Protocol for Assessing Cytotoxicity of this compound

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for Measuring Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as MitoSOX™ Red, to specifically detect mitochondrial superoxide.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Oxidative stress inducer (e.g., Antimycin A, Rotenone, or H₂O₂)

  • MitoSOX™ Red reagent

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format for fluorescence detection (e.g., glass-bottom dishes, black-walled 96-well plates).

  • Allow cells to attach and grow overnight.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control.

  • During the last 15-30 minutes of the this compound pre-treatment, induce oxidative stress by adding an appropriate inducer. A positive control (inducer alone) and a negative control (no treatment) should be included.

  • Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.

  • Remove the medium from the cells and wash once with warm HBSS.

  • Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Add fresh warm HBSS or culture medium to the cells.

  • Immediately analyze the fluorescence using a fluorescence microscope or a microplate reader (excitation/emission ~510/580 nm).

  • Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Mandatory Visualizations

G Mechanism of Action of this compound cluster_mitochondrion Mitochondrion cluster_xjb This compound Action ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) ETC->ROS Electron Leakage Lipid Mitochondrial Membrane Lipids ROS->Lipid Oxidizes Peroxidation Lipid Peroxidation Lipid->Peroxidation Damage Mitochondrial Damage Peroxidation->Damage Cell_Death Cell Death / Dysfunction Damage->Cell_Death Leads to XJB This compound XJB->ETC Mild Uncoupling Targeting Mitochondrial Targeting Moiety XJB->Targeting Antioxidant TEMPO (Nitroxide Antioxidant) XJB->Antioxidant XJB->Cell_Death Prevents Targeting->ETC Localizes to Inner Mitochondrial Membrane Antioxidant->ROS Scavenges Antioxidant->Peroxidation Inhibits

Caption: Mechanism of this compound in mitigating mitochondrial oxidative stress.

G Experimental Workflow: Assessing Neuroprotective Effects of this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed Neuronal Cells incubation1 Incubate 24h (Attachment) start->incubation1 pretreatment Pre-treat with this compound (e.g., 1 µM, 1-24h) incubation1->pretreatment stress Induce Oxidative Stress (e.g., H2O2, Rotenone) pretreatment->stress incubation2 Incubate for experimental duration stress->incubation2 viability Cell Viability Assay (e.g., MTT, LDH) incubation2->viability ros Mitochondrial ROS Assay (e.g., MitoSOX) incubation2->ros data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis

Caption: Workflow for evaluating the protective effects of this compound.

References

Application Notes and Protocols: Preparation of XJB-5-131 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XJB-5-131 is a synthetic, mitochondria-targeted antioxidant that has demonstrated significant potential in mitigating oxidative stress and cellular damage in various disease models.[1][2][3] It functions as a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death.[2] The molecule is a bi-functional antioxidant composed of a gramicidin S-derived peptide that targets it to the mitochondrial membrane, and a nitroxide moiety (TEMPO) that scavenges reactive oxygen species (ROS).[4][5][6] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and preparation of stock solutions.

PropertyValueSource(s)
CAS Number 866404-31-1[7][8]
Molecular Formula C₅₃H₈₀N₇O₉[2][7][8]
Molecular Weight 959.26 g/mol [2][7]
Appearance Off-white to pink solid[1]
Solubility in DMSO 125 mg/mL (130.17 mM)[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparations: Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a chemical fume hood.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 0.959 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 959.26 g/mol = 0.00959 g = 9.59 mg

      • For ease of weighing, it is often more practical to weigh a larger amount, such as 9.59 mg, and dissolve it in 1 mL of DMSO.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility.[1]

    • For 9.59 mg of this compound, add 1 mL of DMSO.

  • Ensuring Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are tightly sealed to prevent moisture from entering.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate Incomplete Dissolution aliquot Aliquot into Single-Use Tubes vortex->aliquot Complete Dissolution sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway and Mechanism of Action

This compound is designed to directly target and accumulate within the mitochondria, the primary site of cellular ROS production. Its mechanism of action involves the nitroxide radical scavenging moiety, which can neutralize harmful reactive oxygen species, thereby protecting mitochondrial components, including DNA and the inner membrane, from oxidative damage. This action is particularly effective in inhibiting ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation.

G cluster_cell Cellular Environment cluster_mito Mitochondrion ros Reactive Oxygen Species (ROS) lipid_perox Lipid Peroxidation ros->lipid_perox Induces ferroptosis Ferroptosis lipid_perox->ferroptosis Leads to xjb This compound xjb->ros Targets & Scavenges xjb->ferroptosis Inhibits

Caption: Simplified Mechanism of this compound in Inhibiting Ferroptosis.

Safety Precautions

  • This compound is for research use only and is not intended for human or veterinary use.

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

By following this detailed protocol, researchers can ensure the accurate and consistent preparation of this compound stock solutions for their experimental needs.

References

Application Notes and Protocols for Utilizing XJB-5-131 in Seahorse XF Analyzer Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XJB-5-131 is a novel synthetic antioxidant specifically engineered to target mitochondria, the primary site of cellular respiration and a major source of reactive oxygen species (ROS).[1][2] This bifunctional molecule consists of a gramicidin S-derived targeting moiety linked to the potent nitroxide antioxidant, TEMPO.[1][2] Its unique mechanism of action involves not only scavenging ROS but also acting as a mild uncoupler of oxidative phosphorylation, which can modulate mitochondrial function.[3][4] The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), indicative of mitochondrial respiration and glycolysis, respectively.[5] These application notes provide a comprehensive guide for the utilization of this compound in Seahorse XF assays to investigate its effects on cellular bioenergetics.

Mechanism of Action of this compound

This compound accumulates in the inner mitochondrial membrane due to its peptide-based targeting sequence.[1] Within the mitochondria, the TEMPO moiety of this compound acts as a superoxide dismutase (SOD) mimic, detoxifying superoxide radicals.[3] Furthermore, this compound has been shown to be a mild uncoupler of oxidative phosphorylation.[3][4] This gentle uncoupling can increase the respiratory rate (OCR) as the mitochondria work to maintain the proton gradient, a phenomenon that can be protective under conditions of oxidative stress. By reducing mitochondrial ROS, this compound can also modulate downstream signaling pathways, such as attenuating TGF-β signaling.[6]

Data Presentation

The following tables summarize representative quantitative data from Seahorse XF Mito Stress Test assays investigating the effects of this compound on a hypothetical adherent cell line.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) Parameters

Treatment GroupBasal OCR (pmol/min)ATP Production (pmol/min)Proton Leak (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)Non-Mitochondrial Oxygen Consumption (pmol/min)
Vehicle Control100 ± 575 ± 425 ± 2200 ± 10100 ± 610 ± 1
This compound (1 µM)115 ± 678 ± 537 ± 3230 ± 12115 ± 710 ± 1
This compound (10 µM)130 ± 780 ± 550 ± 4250 ± 15*120 ± 811 ± 2

*Statistically significant difference from Vehicle Control (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR) Parameters

Treatment GroupBasal ECAR (mpH/min)Glycolytic Capacity (mpH/min)Glycolytic Reserve (%)
Vehicle Control20 ± 240 ± 3100 ± 8
This compound (1 µM)21 ± 242 ± 4100 ± 9
This compound (10 µM)22 ± 345 ± 4105 ± 10

Data are presented as mean ± standard deviation. No statistically significant differences were observed in this representative dataset.

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test for Adherent Cells Treated with this compound

This protocol details the steps for assessing mitochondrial function in adherent cells treated with this compound using the Seahorse XF Cell Mito Stress Test Kit.

Materials:

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Complete cell culture medium

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Adherent cell line of interest

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the adherent cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density (typically 20,000-80,000 cells per well).

    • Ensure even cell distribution and leave the background correction wells empty of cells.

    • Incubate overnight in a CO2 incubator at 37°C.

  • Sensor Cartridge Hydration:

    • On the day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate overnight in a non-CO2 incubator at 37°C.

  • This compound Preparation and Treatment:

    • On the day of the assay, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound in pre-warmed Seahorse XF assay medium to the desired final concentrations (e.g., 0.2 µM, 1 µM, 10 µM).

    • Remove the cell culture plate from the incubator and replace the culture medium with the this compound-containing assay medium or vehicle control medium.

    • Incubate the cells with this compound for a predetermined time (e.g., 1-4 hours) in a non-CO2 incubator at 37°C prior to the Seahorse assay.

  • Seahorse XF Mito Stress Test:

    • Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports according to the manufacturer's instructions.

    • Place the cell culture plate with the this compound-treated cells into the Seahorse XF Analyzer.

    • Initiate the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors and measurement of the cellular response.

  • Data Analysis:

    • After the assay is complete, normalize the data to cell number or protein concentration.

    • Analyze the data using the Seahorse Wave software to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Visualizations

G cluster_workflow Experimental Workflow: this compound in Seahorse XF Assay prep Day 1: Seed Adherent Cells & Hydrate Sensor Cartridge treat Day 2: Prepare this compound & Treat Cells (1-4h) prep->treat load Load Mito Stress Test Compounds into Cartridge treat->load run Run Seahorse XF Mito Stress Test load->run analyze Data Normalization & Analysis run->analyze

Caption: Experimental workflow for assessing the effects of this compound using the Seahorse XF Analyzer.

G cluster_pathway Signaling Pathway Modulation by this compound XJB This compound Mito Mitochondria XJB->Mito Targets ROS Mitochondrial ROS (e.g., Superoxide) XJB->ROS Scavenges TGFb TGF-β Signaling XJB->TGFb Inhibits Mito->ROS Generates ROS->TGFb Activates Downstream Downstream Pro-fibrotic & Inflammatory Responses TGFb->Downstream Promotes

Caption: Proposed signaling pathway modulation by this compound through mitochondrial ROS scavenging.

References

Application Notes and Protocols: XJB-5-131 in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This process is a significant cause of morbidity and mortality in clinical settings such as organ transplantation, stroke, and myocardial infarction[1][2]. A central event in the pathogenesis of IRI is the massive burst of reactive oxygen species (ROS) generated by mitochondria, which overwhelms endogenous antioxidant defenses and leads to cellular damage and death[3][4]. XJB-5-131 is a novel synthetic antioxidant specifically designed to address this challenge. It consists of a stable nitroxide radical (4-amino-TEMPO) conjugated to a peptide moiety derived from gramicidin S, which targets the molecule directly to the inner mitochondrial membrane, the primary site of ROS production[3][5][6]. This targeted delivery enhances its efficacy in mitigating oxidative stress-related pathologies[7][8].

Mechanism of Action this compound exerts its protective effects through a multi-faceted mechanism centered on the mitochondria. Its key to efficacy lies in the mitochondrial targeting function, which enriches its concentration at the mitochondrial membrane approximately 600-fold relative to the cytosol[7].

  • ROS and Electron Scavenging: The TEMPO nitroxide moiety is a potent scavenger of ROS and electrons[9][10]. It can directly neutralize superoxide radicals, preventing the formation of more damaging species and protecting critical mitochondrial components like cardiolipin and mitochondrial DNA (mtDNA) from oxidative damage[7][9][11].

  • Mild Uncoupling of Oxidative Phosphorylation: this compound has been shown to act as a mild uncoupler of the electron transport chain[9][12]. This action slightly increases oxygen consumption, which in turn reduces the mitochondrial membrane potential and decreases the leakage of electrons that form superoxide, all without significantly impairing ATP production[9][12].

  • Inhibition of Ferroptosis: Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is a key contributor to IRI. This compound has been demonstrated to inhibit ferroptosis in renal tubular cells following ischemia-reperfusion, thereby preserving cell viability[5][9].

Mechanism of Action of this compound in Mitochondria cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) Burst ETC->ROS e- leakage Ferroptosis Lipid Peroxidation (Ferroptosis) ROS->Ferroptosis Damage Mitochondrial Damage (mtDNA, Cardiolipin) ROS->Damage XJB This compound XJB->ETC Mild Uncoupling XJB->ROS Scavenges XJB->Ferroptosis Inhibits

Caption: this compound targets mitochondria to scavenge ROS, induce mild uncoupling, and inhibit ferroptosis.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various preclinical models of ischemia-reperfusion injury and related oxidative stress conditions.

Model TypeSpeciesDosage & RouteKey Quantitative Outcomes & EffectsReference
Renal IRI Mouse10 mg/kg, Intraperitoneal (IP)Decreased inflammation; Enhanced regeneration and repair of renal tubular cells; Inhibition of IRI-induced ferroptosis.[5]
Cardiac IRI Aged RatNot specifiedEnhanced cardiac tolerance to oxidative stress; Improved post-ischemic recovery of cardiac function; Inhibited mitochondrial permeability transition pore (mPTP) opening.[1]
Hemorrhagic Shock Rat2 µmol/kg, Intravenous (IV)Significantly prolonged survival time; Ameliorated peroxidation of mitochondrial cardiolipin; Reduced activation of caspases 3 and 7 in ileal mucosa.[10]
Huntington's Disease Mouse1 mg/kg, IP (3x/week)Suppressed motor decline and weight loss; Reduced oxidative damage to mtDNA and maintained mtDNA copy number; Improved mitochondrial function.[8][10]

Experimental Protocols

Below are detailed protocols for inducing IRI in common animal models where a mitochondria-targeted antioxidant like this compound would be evaluated.

Protocol 1: Murine Model of Renal Ischemia-Reperfusion Injury

This protocol describes the induction of bilateral renal IRI in mice, a standard model for studying acute kidney injury (AKI).

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound solution (e.g., in DMSO/Saline)

  • Anesthetics (e.g., Ketamine/Xylazine or Isoflurane)

  • Sterile surgical instruments

  • Non-traumatic microvascular clamps

  • Suture materials

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse via IP injection or isoflurane inhalation. Place the animal in a supine position on a heating pad to maintain body temperature (37°C). Shave and sterilize the abdominal area.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via IP injection 30 minutes prior to the induction of ischemia[5].

  • Surgical Procedure: Make a midline laparotomy incision to expose the abdominal cavity. Gently move the intestines to expose both renal pedicles.

  • Induction of Ischemia: Occlude both renal pedicles (containing the renal artery and vein) using non-traumatic microvascular clamps for a period of 30-45 minutes. Successful occlusion is confirmed by a change in kidney color to a pale shade.

  • Reperfusion: After the ischemic period, carefully remove the clamps to initiate reperfusion. Visually confirm the return of blood flow as the kidneys regain their reddish color.

  • Closure and Recovery: Suture the abdominal muscle and skin layers. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.

  • Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-reperfusion), collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis to assess kidney function[2]. Harvest kidney tissues for histological analysis (e.g., H&E staining for tubular necrosis) and molecular assays (e.g., TUNEL for apoptosis, Western blot for inflammatory markers).

Protocol 2: Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol involves the temporary ligation of the left anterior descending (LAD) coronary artery in rats, a widely used model of myocardial infarction.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound solution

  • Anesthetics

  • Ventilator

  • Sterile surgical instruments

  • Suture (e.g., 6-0 silk)

  • Electrocardiogram (ECG) monitor

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat, intubate, and connect to a small animal ventilator. Monitor ECG throughout the procedure.

  • This compound Administration: Administer this compound or vehicle control at the desired dose and route (e.g., IV injection) prior to ischemia or at the onset of reperfusion.

  • Thoracotomy: Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart. Open the pericardium to visualize the LAD coronary artery.

  • Induction of Ischemia: Pass a 6-0 silk suture underneath the LAD artery and ligate it. Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium and by ST-segment elevation on the ECG[13]. Maintain ischemia for a typical duration of 30 minutes.

  • Reperfusion: Release the ligature to allow blood to flow back into the coronary artery, initiating reperfusion.

  • Closure and Recovery: Close the chest cavity, evacuate air, and suture the muscle and skin layers. Wean the animal from the ventilator and provide post-operative care.

  • Endpoint Analysis: After a set reperfusion period (e.g., 24 hours), re-anesthetize the animal. The heart can be excised for infarct size measurement (e.g., using TTC staining), functional analysis (e.g., Langendorff apparatus), or molecular studies.

General In Vivo IRI Experimental Workflow A 1. Animal Acclimatization & Baseline Measurements B 2. Randomization into Groups (Vehicle vs. This compound) A->B C 3. Drug Administration (e.g., 30 min pre-ischemia) B->C D 4. Anesthesia & Surgical Exposure of Target Organ C->D E 5. Induction of Ischemia (e.g., 30-45 min vessel clamping) D->E F 6. Reperfusion (Release of clamp) E->F G 7. Post-Operative Recovery & Monitoring F->G H 8. Endpoint Assessment (e.g., 24h post-reperfusion) G->H I Functional Analysis (e.g., Serum Creatinine) H->I J Histological Analysis (e.g., Infarct Size) H->J K Molecular Analysis (e.g., Western Blot, qPCR) H->K

Caption: A typical workflow for evaluating this compound's efficacy in an in vivo IRI model.

Signaling Pathways in Ischemia-Reperfusion Injury

IRI triggers a complex cascade of signaling events that culminate in cell death. Mitochondrial dysfunction is a nexus for these pathways. The reintroduction of oxygen during reperfusion leads to a surge in mitochondrial ROS, which activates downstream death signals.

Signaling Pathways Modulated by this compound in IRI cluster_Mito Mitochondrial Events cluster_Downstream Downstream Cellular Consequences IRI Ischemia-Reperfusion (Hypoxia & Reoxygenation) Mito_Dys Mitochondrial Dysfunction IRI->Mito_Dys ROS Mitochondrial ROS Production Mito_Dys->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox mPTP mPTP Opening ROS->mPTP MAPK MAPK Activation (p38, JNK) ROS->MAPK XJB This compound XJB->ROS Inhibits Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis Apoptosis Apoptosis mPTP->Apoptosis Cytochrome c release MAPK->Apoptosis Inflammation Inflammation & Necrosis MAPK->Inflammation Ferroptosis->Inflammation

Caption: this compound inhibits mitochondrial ROS, a key upstream event in IRI-induced cell death pathways.

Key pathways affected include:

  • MAP Kinase (MAPK) Signaling: All three major MAPKs (ERK, JNK, and p38) are strongly activated during early reoxygenation, contributing to mitochondrial ROS production, Ca2+ overload, and subsequent cell death[4].

  • Apoptosis: ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c and activation of the caspase cascade, resulting in apoptosis[1].

  • Ferroptosis: As a direct consequence of ROS-induced lipid peroxidation, ferroptosis is a major form of cell death in IRI that can be effectively inhibited by this compound[5].

References

Application Notes and Protocols for XJB-5-131 Treatment in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

XJB-5-131 is a novel synthetic antioxidant specifically designed to target mitochondria, the primary site of cellular oxidative stress.[1][2] This bifunctional molecule consists of a potent nitroxide-based antioxidant, TEMPO, conjugated to a peptide-based targeting moiety derived from gramicidin S.[1][3] This unique design facilitates its accumulation within the inner mitochondrial membrane, allowing for the direct scavenging of reactive oxygen species (ROS) at their source.[1][3] Preclinical studies have demonstrated the neuroprotective effects of this compound in models of neurodegenerative diseases, such as Huntington's disease, by reducing oxidative damage, improving mitochondrial function, and enhancing neuronal survival.[2][3][4] These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures to investigate its neuroprotective and mechanistic properties.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through its targeted action within mitochondria. The core mechanism involves the reduction of oxidative stress and its downstream consequences.

  • Mitochondrial Targeting: The gramicidin S-derived targeting moiety directs this compound to the mitochondrial membrane.[1][3]

  • ROS Scavenging: The TEMPO component of this compound acts as a superoxide dismutase (SOD) mimic, scavenging harmful reactive oxygen species, such as superoxide anions.[5][6] This action reduces oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids, including the mitochondrial phospholipid cardiolipin.[2][7][8]

  • Mild Uncoupling of Oxidative Phosphorylation: this compound has been shown to be a mild uncoupler of oxidative phosphorylation.[5][6] This effect can reduce the mitochondrial membrane potential slightly, which in turn decreases the production of ROS by the electron transport chain without significantly impairing ATP synthesis.[5][6]

  • Inhibition of Apoptotic Pathways: By mitigating mitochondrial oxidative stress and damage, this compound can inhibit the activation of pro-apoptotic pathways that are often triggered by mitochondrial dysfunction, such as the release of cytochrome c.[8]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound.

ParameterCell/Tissue TypeConcentration/DoseDurationObserved EffectReference
Neuronal SurvivalPrimary striatal neurons (HD150KI)1 µM7 daysImproved survival of primary striatal neurons.[3]
Mitochondrial PartitioningPrimary cortical neurons10 µMNot specifiedSignificant partitioning into the mitochondrial fraction.[8]
In Vivo Brain AccumulationRat brain tissue10 mg/kg (i.v.)3 hours16.5 ± 4.3 pmole/gram of tissue.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).[7] Use newly opened, anhydrous DMSO to ensure solubility.[7]

  • Aliquotting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Treatment of Primary Neuronal Cultures with this compound

This protocol provides a general guideline for treating primary neuronal cultures. Optimal concentrations and treatment durations should be determined empirically for each specific cell type and experimental paradigm.

  • Primary Neuronal Culture Preparation: Isolate and culture primary neurons (e.g., cortical, hippocampal, or striatal neurons) from embryonic or early postnatal rodents using established protocols. Plate the neurons at a suitable density on plates or coverslips pre-coated with an appropriate substrate, such as poly-D-lysine.[9]

  • This compound Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete neuronal culture medium to the desired final concentration (e.g., 1 µM).[3] It is recommended to perform a dose-response study (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific application.

    • Carefully remove a portion of the existing culture medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound.

    • For chronic treatment, perform partial media changes every 2-3 days with fresh medium containing this compound.[9]

  • Incubation: Incubate the treated cells for the desired duration (e.g., 24 hours to 7 days) under standard culture conditions (37°C, 5% CO₂).[3][9]

  • Control Groups: Include appropriate control groups in your experiment:

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Cells cultured in the absence of both this compound and the vehicle.

Protocol 3: Assessment of Neuroprotection using a Cell Viability Assay

This protocol describes a method to quantify the neuroprotective effects of this compound against a neurotoxic insult.

  • Cell Culture and Treatment: Plate primary neurons as described in Protocol 2. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic stimulus, such as hydrogen peroxide (H₂O₂), glutamate, or a specific neurotoxin relevant to your disease model.

  • Co-incubation: Co-incubate the cells with this compound and the neurotoxin for the desired duration.

  • Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT, MTS, or PrestoBlue™ assay, according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the untreated control group and plot the results as a function of this compound concentration to determine the dose-dependent neuroprotective effect.

Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol outlines the use of a fluorescent probe to measure changes in mitochondrial ROS levels following this compound treatment.

  • Cell Culture and Treatment: Culture and treat primary neurons with this compound as described in Protocol 2.

  • ROS Probe Loading: In the final 30 minutes of the treatment period, load the cells with a mitochondria-specific ROS indicator dye, such as MitoSOX™ Red, according to the manufacturer's protocol.

  • Induction of Oxidative Stress (Optional): To assess the ability of this compound to prevent ROS production, a ROS inducer (e.g., antimycin A or rotenone) can be added during the probe loading period.

  • Fluorescence Microscopy or Plate Reader Analysis:

    • Wash the cells with pre-warmed buffer (e.g., HBSS) to remove excess dye.

    • Acquire fluorescent images using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle-treated control to determine the effect of this compound on mitochondrial ROS levels.

Visualizations

G cluster_0 Mitochondrion cluster_1 Cellular Outcome ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) ETC->ROS Electron Leakage Damage Mitochondrial Damage (mtDNA, Proteins, Lipids) ROS->Damage XJB This compound XJB->ROS Scavenges Survival Neuronal Survival XJB->Survival Promotes Apoptosis Apoptosis Damage->Apoptosis

Caption: Signaling pathway of this compound in neuroprotection.

G cluster_0 Day 0 cluster_1 Day 1-7 cluster_2 Day 7 cluster_3 Day 7-8 p0 Isolate & Plate Primary Neurons p1 Treat with this compound (or Vehicle) p0->p1 p2 Induce Neurotoxicity (e.g., H2O2) p1->p2 p3 Assess Outcome: - Cell Viability - ROS Levels - Mitochondrial Function p2->p3

Caption: Experimental workflow for assessing this compound neuroprotection.

References

Application Notes and Protocols for Measuring the Efficacy of XJB-5-131 in Reducing Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XJB-5-131 is a synthetic antioxidant specifically designed to target mitochondria, the primary source of cellular oxidative stress. Its unique structure, comprising a gramicidin S-derived targeting moiety and a TEMPO-based radical scavenger, allows it to accumulate within mitochondria and neutralize reactive oxygen species (ROS) at their source.[1][2] These application notes provide a comprehensive guide to measuring the efficacy of this compound in reducing oxidative stress, including detailed protocols for key biomarkers and data presentation for comparative analysis.

Mechanism of Action

This compound employs a dual mechanism to combat oxidative stress. Firstly, its TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) moiety acts as a potent scavenger of free radicals. Secondly, it functions as a mild uncoupler of oxidative phosphorylation.[3][4] This mild uncoupling slightly increases oxygen consumption, which in turn reduces the mitochondrial membrane potential and decreases the formation of superoxide, a primary ROS. This dual action makes this compound a highly effective agent in mitigating oxidative damage.[3]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative effects of this compound on various markers of oxidative stress and related biological molecules, as reported in preclinical studies.

Table 1: Reduction of Mitochondrial Oxidative Stress

BiomarkerCell/Tissue TypeStressorThis compound ConcentrationObserved EffectReference
Mitochondrial ROSHuman Corneal Epithelial Cellstert-butyl hydroperoxide (tBHP)1 µM~40% reduction in mitochondrial oxidative stress[5]

Table 2: Reduction of Oxidative DNA Damage

BiomarkerModel SystemTreatment DetailsObserved EffectReference
8-oxo-7,8-dihydroguanine (8-oxo-dG)Huntington's Disease Mouse Model (HdhQ150/150)In vivo treatmentDramatic reduction in 8-oxo-G staining in brain mitochondrial DNA[1]

Table 3: Effect on a Downstream Biological Mediator

BiomarkerSystemTreatment DetailsObserved EffectReference
Transforming Growth Factor-beta 2 (TGF-β2)Porcine Anterior Segment PerfusateNot specifiedMarked 47% reduction in recovered total TGF-β2 protein[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Protocol 1: Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol outlines the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Materials:

  • MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

  • Cells of interest (e.g., primary neurons, cell lines)

  • Culture medium

  • This compound

  • Inducer of oxidative stress (e.g., antimycin A, rotenone, or tBHP)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in a multi-well plate or on coverslips.

    • Allow cells to adhere and grow overnight.

    • Pre-treat cells with the desired concentration of this compound for a specified time (e.g., 1-24 hours).

  • Induction of Oxidative Stress:

    • Introduce an oxidative stressor to the culture medium at a pre-determined concentration and for a specific duration to induce mitochondrial superoxide production.

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in warm culture medium.

    • Remove the medium from the cells and add the MitoSOX Red working solution.

    • Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells twice with warm PBS to remove excess probe.

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope with the appropriate filter set for red fluorescence (e.g., excitation/emission ~510/580 nm).

    • Alternatively, measure the fluorescence intensity using a microplate reader.

    • Quantify the mean fluorescence intensity per cell or per well to determine the relative levels of mitochondrial superoxide.

Protocol 2: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol describes the quantification of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

  • Cell or tissue lysates

  • This compound

  • Trichloroacetic acid (TCA) solution (20%)

  • Thiobarbituric acid (TBA) solution (0.67%)

  • Butylated hydroxytoluene (BHT)

  • MDA standard

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable lysis buffer containing BHT to prevent further oxidation during the assay.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • TCA Precipitation:

    • Add an equal volume of 20% TCA to the supernatant to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 1,500 x g for 15 minutes and collect the supernatant.

  • Reaction with TBA:

    • Add the TBA solution to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer or a plate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of MDA.

    • Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Measurement of Protein Carbonylation

This protocol details the detection of protein carbonyl groups, a hallmark of protein oxidation, using 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • Protein extracts from cells or tissues

  • This compound

  • 2,4-dinitrophenylhydrazine (DNPH) solution (10 mM in 2.5 M HCl)

  • Trichloroacetic acid (TCA) solution (20%)

  • Ethanol/Ethyl acetate (1:1) wash solution

  • Guanidine hydrochloride (6 M)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Extract proteins from control and this compound-treated cells or tissues.

  • Derivatization with DNPH:

    • Incubate the protein samples with the DNPH solution for 1 hour at room temperature in the dark. A parallel sample incubated with 2.5 M HCl alone serves as a blank.

  • Protein Precipitation:

    • Add 20% TCA to each sample to precipitate the proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge to pellet the proteins and discard the supernatant.

  • Washing:

    • Wash the protein pellet with the ethanol/ethyl acetate solution to remove any unreacted DNPH. Repeat this step three times.

  • Solubilization and Measurement:

    • Resuspend the protein pellet in 6 M guanidine hydrochloride.

    • Measure the absorbance of the derivatized proteins at 370 nm using a spectrophotometer.

  • Quantification:

    • Calculate the protein carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

Visualizations

Signaling Pathway of Oxidative Stress

Cellular Oxidative Stress Pathway Mitochondria Mitochondria ETC Electron Transport Chain (ETC) Mitochondria->ETC generates Superoxide Superoxide (O2-) ETC->Superoxide electron leakage SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 converts to Fenton Fenton Reaction (Fe2+) H2O2->Fenton Hydroxyl Hydroxyl Radical (•OH) Fenton->Hydroxyl produces Lipid Lipid Peroxidation (MDA) Hydroxyl->Lipid Protein Protein Carbonylation Hydroxyl->Protein DNA DNA Oxidation (8-oxo-dG) Hydroxyl->DNA XJB This compound XJB->ETC mildly uncouples XJB->Superoxide scavenges Workflow for Assessing this compound Efficacy Start Start: Cell Culture Treatment Treatment Groups: 1. Control 2. Stressor only 3. This compound + Stressor Start->Treatment Induce Induce Oxidative Stress Treatment->Induce Assays Perform Oxidative Stress Assays Induce->Assays MitoSOX MitoSOX Assay (Mitochondrial Superoxide) Assays->MitoSOX MDA MDA Assay (Lipid Peroxidation) Assays->MDA Carbonyl Protein Carbonylation Assay Assays->Carbonyl Data Data Analysis and Comparison MitoSOX->Data MDA->Data Carbonyl->Data End End: Efficacy Determination Data->End Dual Antioxidant Mechanisms of this compound XJB This compound Mechanism1 Radical Scavenging (TEMPO Moiety) XJB->Mechanism1 Mechanism2 Mild Uncoupling of Oxidative Phosphorylation XJB->Mechanism2 Effect1 Direct neutralization of ROS Mechanism1->Effect1 Effect2 Reduced Superoxide Formation Mechanism2->Effect2 Outcome Reduced Oxidative Stress Effect1->Outcome Effect2->Outcome

References

Application Notes and Protocols: In Vitro Antioxidant Activity of XJB-5-131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XJB-5-131 is a novel synthetic antioxidant specifically designed to target mitochondria, the primary site of reactive oxygen species (ROS) production and oxidative damage within the cell.[1] Its unique structure, comprising a gramicidin S-derived targeting moiety and a TEMPO-based radical scavenger, allows for efficient accumulation within the inner mitochondrial membrane.[1][2] this compound has demonstrated significant potential in mitigating oxidative stress-related cellular damage in various in vitro and in vivo models.[1][2] These application notes provide detailed protocols for assessing the antioxidant activity of this compound using a panel of common in vitro assays.

Mechanism of Action

This compound primarily functions as a mitochondria-targeted ROS and electron scavenger.[3][4] It also acts as a mild uncoupler of oxidative phosphorylation, which can help to reduce the generation of ROS.[4] By neutralizing ROS at their source, this compound protects critical mitochondrial components, such as cardiolipin, from oxidative damage.[3] This preservation of mitochondrial integrity helps to prevent the initiation of the intrinsic apoptotic cascade.

Data Presentation

The following tables summarize the quantitative data on the antioxidant activity of this compound from various in vitro assays.

Assay TypeCell LineOxidative StressorThis compound ConcentrationObserved EffectReference
Cellular Antioxidant Activity Human Corneal Epithelial (HCE-T) Cellstert-butyl hydroperoxide (tBHP)1 µM~40% reduction in mitochondrial oxidative stress[5]
Mitochondrial ROS Scavenging Isolated Mouse Brain MitochondriaDMNQ (2,3-dimethoxy-1,4-naphthoquinone)0.2, 1, and 10 µMSignificant reduction in H₂O₂ levels[4]
Apoptosis Inhibition Not SpecifiedHemorrhagic Shock (in vivo model, but relevant mechanism)Not SpecifiedAmeliorates activation of caspases 3 and 7[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol or ethanol. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the serially diluted this compound or positive control to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the serially diluted this compound or positive control to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.

Materials:

  • Cell line (e.g., Human Corneal Epithelial cells, HepG2)

  • Cell culture medium and supplements

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • Oxidative stressor (e.g., tBHP, AAPH)

  • This compound

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Load the cells with DCFH-DA (e.g., 25 µM) in serum-free medium for 1 hour at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with various concentrations of this compound in the presence or absence of the oxidative stressor (e.g., 100 µM tBHP).

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points using a fluorescence microplate reader.

  • Calculation: The antioxidant activity is determined by the reduction in fluorescence in the cells treated with this compound compared to the cells treated with the oxidative stressor alone.

Signaling Pathways and Experimental Workflows

Mechanism of this compound in Mitigating Oxidative Stress

G cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage Cardiolipin Cardiolipin ROS->Cardiolipin Peroxidation XJB This compound XJB->ROS Scavenges XJB->Cardiolipin Protects G Mito_ROS Mitochondrial ROS Cardiolipin_Ox Cardiolipin Peroxidation Mito_ROS->Cardiolipin_Ox XJB This compound XJB->Mito_ROS Inhibits CytC Cytochrome c Release Cardiolipin_Ox->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Mito_ROS Mitochondrial ROS Receptor->Mito_ROS Induces Smad Smad Phosphorylation Mito_ROS->Smad XJB This compound XJB->Mito_ROS Inhibits Gene_Exp Profibrotic Gene Expression Smad->Gene_Exp G Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates XJB This compound XJB->Oxidative_Stress Reduces Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

References

Application Notes and Protocols: Long-Term Administration of XJB-5-131 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: XJB-5-131 is a novel synthetic antioxidant specifically designed to target mitochondria, the primary source and target of cellular oxidative damage.[1] Its unique structure, comprising a stable nitroxide radical scavenger, allows it to cross the blood-brain barrier and concentrate in mitochondria.[1] There, it acts as a bi-functional agent, scavenging reactive oxygen species (ROS) and electrons to mitigate oxidative stress-induced pathology.[2][3] Preclinical studies have demonstrated its efficacy in various animal models of neurodegenerative diseases, aging, and acute injury, making it a promising therapeutic candidate.[2][4] These notes provide a summary of findings and detailed protocols for the long-term administration of this compound in key animal models.

Mechanism of Action: this compound exerts its protective effects through a multi-faceted mechanism centered on mitochondrial health. It functions as a potent electron scavenger and antioxidant, directly neutralizing ROS within the mitochondria.[2][3] This action breaks the cycle of oxidative damage that contributes to cellular dysfunction and death.[2] Furthermore, this compound has been identified as a mild uncoupler of oxidative phosphorylation.[5] This property helps to reduce the generation of superoxide anions by preventing electron leakage from the electron transport chain, thereby diminishing ROS-induced damage without significantly impairing energy production.[5][6] The nitroxide moiety can also act as a superoxide dismutase mimic, participating in redox reactions to protect the cell.[5]

cluster_Mitochondrion Mitochondrion cluster_Cellular Cellular Outcomes ETC Electron Transport Chain ROS ROS Generation (Superoxide) ETC->ROS Electron Leak Damage Oxidative Damage (mtDNA, Lipids, Proteins) ROS->Damage Survival Improved Neuronal Survival & Function Damage->Survival Reduced by this compound XJB This compound XJB->ETC Reduces Leak XJB->ROS Scavenges ROS Uncoupling Mild Uncoupling XJB->Uncoupling Uncoupling->ROS Decreases

Mechanism of this compound in mitigating mitochondrial oxidative stress.

Application 1: Neuroprotection in Huntington's Disease (HD) Models

Long-term administration of this compound has shown significant therapeutic effects in mouse models of Huntington's Disease (HD), attenuating disease progression even when treatment is initiated after the onset of symptoms.[1]

Quantitative Data Summary

Animal ModelTreatment RegimenKey OutcomesReference
HdhQ(150/150) Mice2 mg/kg, IP, 3x/week for up to 60 weeksPromoted an average 11.4% weight gain in males; attenuated neuronal loss in the striatum; reduced formation of ubiquitin-positive inclusions; prevented decline in motor performance.[1]
HD150KI Mice1 mg/kg, IP, 3x/week for up to 57 weeksIncreased average body mass by 22%; prevented ~70% decline in rotarod performance; improved grip strength (85% of treated mice passed vs. 5% of untreated).[7][8]
R6/2 MiceNot specifiedReduced weight loss and improved motor functions, particularly in male mice.[3]

Experimental Protocols

1. Animal Models and Treatment

  • Models: HdhQ(150/150) or HD150KI knock-in mouse models of HD.[1][7]

  • Groups: Mice are typically divided into three groups: wild-type littermates (WT), HD model vehicle-treated (HD-vh), and HD model this compound-treated (HD-tr).[1]

  • Compound Preparation: this compound is dissolved in a suitable vehicle such as phosphate-buffered saline (PBS).

  • Administration: Administer this compound via intraperitoneal (IP) injection at a dose of 1-2 mg/kg.[1][8]

  • Frequency: Injections are performed three times per week.[1][8]

  • Duration: Treatment can be maintained long-term, for periods ranging from 25 to 60 weeks, to assess effects on disease progression.[1]

2. Behavioral Testing

  • Rotarod Test:

    • Acclimate mice to the rotarod apparatus.

    • Place mice on the rotating rod, which gradually accelerates.

    • Record the latency to fall for each mouse.

    • Conduct multiple trials and average the results.

    • Testing should be performed at regular intervals (e.g., 9, 28, and 57 weeks) to monitor motor coordination and learning over time.[3]

  • Grip Strength Test:

    • Allow the mouse to grasp a horizontal bar connected to a force gauge.

    • Gently pull the mouse backward by the tail until its grip is released.

    • The peak force exerted by the mouse is recorded.

    • Perform multiple trials to ensure reliability.[7]

3. Post-Mortem Tissue Analysis

  • Neuronal Viability:

    • Perfuse animals and collect brain tissue.

    • Prepare coronal sections of the striatum.

    • Perform immunofluorescence staining with anti-NeuN antibody to label neurons and DAPI to stain nuclei.[1]

    • Quantify neuronal number and density using microscopy and image analysis software.

  • Inclusion Body Quantification:

    • Prepare brain sections as described above.

    • Stain with an anti-ubiquitin antibody to identify protein aggregates (inclusions).[1]

    • Quantify the signal intensity or number of inclusions per field of view in the striatum.[1]

  • Oxidative Damage Assessment:

    • Isolate mitochondrial DNA (mtDNA) from brain tissue.

    • Use techniques such as quantitative PCR (qPCR) to measure the level of oxidative lesions in mtDNA.

    • Determine the mtDNA copy number relative to nuclear DNA to assess mitochondrial maintenance.[8][9]

start Select HD & WT Animal Cohorts baseline Baseline Measurements (Weight, Motor Function) start->baseline treatment Long-Term Administration (IP, 3x/week) This compound or Vehicle baseline->treatment monitoring Periodic Monitoring (e.g., 7, 25, 60 weeks) - Weight Checks - Behavioral Tests treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Analysis monitoring->endpoint histo Histopathology (Neuronal Counts, Inclusion Bodies) endpoint->histo biochem Biochemical Assays (mtDNA Damage, Copy Number) endpoint->biochem

Experimental workflow for long-term this compound studies in HD mice.

Application 2: Amelioration of Age-Related Intervertebral Disc Degeneration (IDD)

This compound has been shown to counter the negative effects of ROS in a mouse model of accelerated aging, suggesting its potential in treating age-related degenerative conditions.[4]

Quantitative Data Summary

Animal ModelTreatment RegimenKey OutcomesReference
Ercc1-/Δ Mice2 mg/kg, IP, 3x/week from 5 to 18-20 weeks of ageDelayed onset of age-associated disorders; significantly improved intervertebral disc total glycosaminoglycan (GAG) content; increased proteoglycan (PG) synthesis.[4]

Experimental Protocols

1. Animal Model and Treatment

  • Model: Ercc1-/Δ mice, a model of accelerated aging.[4]

  • Treatment Initiation: Begin administration at a pre-symptomatic stage (e.g., 5 weeks of age) before significant pathology develops.[4]

  • Administration: Administer this compound (2 mg/kg, IP) or vehicle three times per week.[4]

  • Duration: Continue treatment until animals reach 18-20 weeks of age.[4]

2. Disc Matrix Analysis

  • Histology:

    • Isolate the spinal column post-mortem.

    • Fix, decalcify, and embed the tissue in paraffin.

    • Section the intervertebral discs.

    • Stain with Safranin O to visualize proteoglycan content.

    • Assess cellularity and matrix integrity in the nucleus pulposus (NP) and annulus fibrosus (AF) regions.[4]

  • Biochemical Assays:

    • Harvest intervertebral discs.

    • Digest the tissue to extract glycosaminoglycans (GAGs).

    • Quantify total GAG content using a colorimetric assay (e.g., DMMB assay).

    • To measure proteoglycan synthesis, perform an ex vivo radiolabeling experiment by incubating freshly isolated discs with a radiolabeled precursor (e.g., 35S-sulfate) and measuring its incorporation.[4]

Application 3: Improved Survival in Hemorrhagic Shock

In an acute injury model, this compound administration significantly improves survival, highlighting its potential in treating conditions involving severe oxidative stress and mitochondrial damage.

Quantitative Data Summary

Animal ModelTreatment RegimenKey OutcomesReference
Sprague-Dawley Rats2 μmol/kg, IV (single dose)Significantly prolonged survival following profound blood loss; ameliorated peroxidation of the mitochondrial phospholipid cardiolipin.[8]

Experimental Protocols

1. Animal Model and Treatment

  • Model: Male Sprague-Dawley rats subjected to a lethal hemorrhagic shock protocol (e.g., controlled blood loss of ~33.5 mL/kg).[8]

  • Administration: Administer a single intravenous (IV) dose of this compound (2 μmol/kg) using a syringe pump.[8] This is often done concurrently with minimal fluid resuscitation.

  • Endpoint: The primary endpoint is survival time over a defined observation period (e.g., 6 hours).[8]

2. Tissue Analysis

  • Lipid Peroxidation:

    • Collect tissue samples (e.g., ileal mucosa) from a subset of animals.

    • Isolate mitochondria.

    • Analyze the mitochondrial phospholipid cardiolipin for evidence of peroxidation using mass spectrometry-based techniques.[8]

  • Apoptosis Markers:

    • Prepare tissue lysates.

    • Measure the activity of pro-apoptotic enzymes, such as caspases 3 and 7, using commercially available assay kits.[8]

References

Troubleshooting & Optimization

Troubleshooting XJB-5-131 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with XJB-5-131 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For optimal solubility and stability, it is highly recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1] A concentration of 10 mM in DMSO is a commonly used starting point.

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1% (v/v), as higher concentrations can be toxic to cells.

  • Gradual Dilution: Add the aqueous buffer to your DMSO stock solution slowly and with continuous vortexing or stirring. This gradual change in solvent polarity can help keep the compound in solution.

  • Sonication: If precipitation persists, brief sonication of the solution can help to redissolve the compound.[1][2]

  • Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious with temperature-sensitive assays.

Q3: Can I prepare and store aqueous solutions of this compound?

A3: It is generally recommended to prepare fresh aqueous working solutions of this compound on the day of use. Due to its hydrophobic nature, this compound may not be stable in aqueous solutions for extended periods and can be prone to aggregation or precipitation. Stock solutions in DMSO, however, can be stored at -20°C or -80°C for longer durations.[1]

Q4: What is the expected solubility of this compound in aqueous buffers like PBS?

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in aqueous solutions for in vitro experiments.

Problem: Precipitate Formation During Preparation of Aqueous Working Solution

Quantitative Data Summary: Recommended Solvent Formulations

Formulation ComponentStock Solution (for storage)Working Solution for in vivo studies (example)
Solvent DMSODMSO, PEG300, Tween-80, Saline
Concentration 10 mM≥ 2.08 mg/mL
Storage -20°C or -80°CPrepare fresh

This table is based on manufacturer recommendations for in vivo studies and may need to be adapted for specific in vitro experiments.[1]

Experimental Workflow for Preparing an Aqueous Solution

G cluster_0 Preparation of this compound Working Solution start Start: Lyophilized this compound dissolve_dmso Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10 mM) start->dissolve_dmso vortex_sonicate_stock Vortex and/or sonicate until fully dissolved dissolve_dmso->vortex_sonicate_stock prepare_buffer Prepare desired aqueous buffer (e.g., cell culture medium, assay buffer) vortex_sonicate_stock->prepare_buffer dilute Slowly add DMSO stock to the aqueous buffer while vortexing to reach the final concentration prepare_buffer->dilute check_precipitate Visually inspect for any precipitation dilute->check_precipitate sonicate_warm If precipitate forms, briefly sonicate and/or warm to 37°C check_precipitate->sonicate_warm Precipitate observed use_immediately Use the freshly prepared solution immediately check_precipitate->use_immediately No precipitate check_again Re-inspect for precipitation sonicate_warm->check_again check_again->use_immediately Dissolved end End check_again->end Precipitate remains G cluster_0 Mitochondrial Oxidative Stress and the Role of this compound ETC Mitochondrial Electron Transport Chain (ETC) Electron_Leakage Electron Leakage ETC->Electron_Leakage Superoxide Superoxide (O2-) Electron_Leakage->Superoxide Oxidative_Damage Oxidative Damage (to DNA, proteins, lipids) Superoxide->Oxidative_Damage XJB This compound XJB->Electron_Leakage Reduces XJB->Superoxide Scavenges

References

XJB-5-131 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of XJB-5-131 in cellular models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily known as a mitochondria-targeted antioxidant. It is a bifunctional molecule composed of a nitroxide radical (TEMPO) conjugated to a peptide moiety (hemigramicidin S) that facilitates its accumulation within the inner mitochondrial membrane. Its principal on-target effects are the scavenging of reactive oxygen species (ROS) and acting as a mild uncoupler of oxidative phosphorylation, which can help reduce mitochondrial oxidative stress without significantly compromising ATP production.

Q2: Is this compound cytotoxic? At what concentrations should I be concerned about toxicity?

A2: this compound has been shown to be non-cytotoxic at concentrations up to 1 µM in human corneal epithelial cells following a 24-hour exposure. However, at higher concentrations, evidence of cytotoxicity has been observed. For instance, a small but significant increase in lactate dehydrogenase (LDH) release was noted at 5 µM (15.9% increase) and 10 µM (34.5% increase) in the same cell line. It is crucial to determine the optimal, non-toxic concentration range for your specific cell model and experimental duration.

Q3: Can this compound affect signaling pathways other than those directly related to oxidative stress?

A3: Yes, there is evidence to suggest that this compound can modulate signaling pathways beyond direct ROS scavenging. Specifically, it has been shown to markedly attenuate transforming growth factor-beta 2 (TGF-β2) induced profibrotic gene expression. This suggests a potential interaction with or downstream effect on the TGF-β signaling cascade, which is involved in processes like fibrosis, cell proliferation, and inflammation.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Morphology or Proliferation

Symptoms:

  • You observe alterations in cell shape, size, or adherence after treatment with this compound.

  • You notice an unexpected increase or decrease in the rate of cell proliferation in your cultures.

Potential Causes and Troubleshooting Steps:

  • Cytotoxicity at High Concentrations: As mentioned in the FAQ, concentrations above 1 µM may induce cytotoxic effects in some cell lines.

    • Troubleshooting: Perform a dose-response curve to determine the IC50 value for your specific cell line. Use a concentration well below the cytotoxic threshold for your experiments. Consider using a lower concentration for longer incubation periods.

  • Off-Target Effects on Proliferation Pathways: While not extensively documented, the modulation of signaling pathways like TGF-β could indirectly influence cell proliferation and morphology.

    • Troubleshooting:

      • Assess the phosphorylation status of key proteins in proliferation-related pathways (e.g., Smad proteins for the TGF-β pathway, or components of the MAPK/ERK pathway).

      • Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to see if this compound is causing cell cycle arrest at a specific phase.

Issue 2: Formation of Intracellular Aggregates or Inclusions

Symptoms:

  • You observe the formation of protein aggregates or inclusion bodies within your cells that are not characteristic of your experimental model.

Potential Causes and Troubleshooting Steps:

  • Modulation of Protein Homeostasis: In a mouse model of Huntington's disease, this compound treatment was found to suppress the rise in intracellular inclusions. This suggests that this compound may influence protein aggregation dynamics. While beneficial in the context of Huntington's, it could have unintended consequences in other models.

    • Troubleshooting:

      • Characterize the nature of the observed aggregates using techniques like immunofluorescence with antibodies against common aggregation-prone proteins (e.g., ubiquitin, p62).

      • Investigate the unfolded protein response (UPR) by measuring the expression of key UPR markers (e.g., BiP, CHOP) to determine if this compound is inducing cellular stress.

Quantitative Data Summary

Cell LineConcentrationExposure TimeObserved EffectReference
Human Corneal Epithelial (HCE-T)Up to 1 µM24 hoursNo significant cytotoxicity observed.
Human Corneal Epithelial (HCE-T)5 µM24 hours15.9% increase in LDH release.
Human Corneal Epithelial (HCE-T)10 µM24 hours34.5% increase in LDH release.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Visualizations

cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects Mito Mitochondria ROS Reactive Oxygen Species (ROS) Mito->ROS Generates CellSurvival Cell Survival ROS->CellSurvival Reduces XJB This compound XJB->ROS Scavenges OxPhos Oxidative Phosphorylation XJB->OxPhos Mildly Uncouples ATP ATP Production OxPhos->ATP TGFb TGF-β Signaling GeneExp Profibrotic Gene Expression TGFb->GeneExp ProteinAgg Protein Aggregation Inclusions Intracellular Inclusions ProteinAgg->Inclusions XJB_off This compound XJB_off->TGFb Modulates XJB_off->ProteinAgg Modulates

Caption: On-target vs. potential off-target effects of this compound.

Start Start: Unexpected Cellular Phenotype CheckConc Is the this compound concentration > 1µM? Start->CheckConc DoseResponse Perform Dose-Response (e.g., MTT, LDH assays) CheckConc->DoseResponse Yes PathwayAnalysis Investigate Potential Off-Target Pathways (e.g., TGF-β, UPR) CheckConc->PathwayAnalysis No LowerConc Use Lower, Non-toxic Concentration DoseResponse->LowerConc End End: Refined Experiment LowerConc->End PathwayAnalysis->End

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

Technical Support Center: Optimizing XJB-5-131 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of the mitochondria-targeted antioxidant, XJB-5-131, to maximize its therapeutic effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

A1: Based on available data, a starting concentration in the range of 0.2 µM to 1 µM is recommended for most cell types. Studies on human corneal epithelial (HCE-T) cells have shown no cytotoxicity at concentrations up to 1 µM following 24-hour exposure[1]. For primary neurons, protective effects against injury-induced death have been observed at concentrations of 5, 10, and 25 µM[2]. However, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.

Q2: At what concentrations does this compound typically start to show cytotoxic effects?

A2: Cytotoxicity is cell-type dependent. In human corneal epithelial (HCE-T) cells, a small but significant increase in cytotoxicity was observed at 5 µM, with a more pronounced effect at 10 µM, as measured by LDH release[1]. It is essential to empirically determine the cytotoxic threshold in your experimental model.

Q3: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?

A3: While this compound is designed to protect mitochondria, high concentrations may disrupt normal mitochondrial function. As a mild uncoupler of oxidative phosphorylation, excessive concentrations could potentially lead to a significant decrease in ATP production and disrupt the mitochondrial membrane potential, ultimately triggering apoptotic pathways[3][4].

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: Standard cytotoxicity assays such as the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and Annexin V/Propidium Iodide staining (detects apoptosis) are recommended. Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.

Q5: What are the signs of cytotoxicity I should look for in my cell cultures?

A5: Visual signs of cytotoxicity under a microscope include changes in cell morphology (e.g., rounding, detachment from the culture plate), a decrease in cell density, and the appearance of floating dead cells. These observations should be quantified using the assays mentioned in Q4.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly high cell death at low concentrations of this compound. The specific cell line may be particularly sensitive to mitochondrial uncoupling.Perform a more granular dose-response curve starting from a lower concentration (e.g., 0.01 µM). Ensure the solvent (e.g., DMSO) concentration is consistent across all conditions and is at a non-toxic level.
Inconsistent results between different cytotoxicity assays. The assays measure different aspects of cell death. For example, the LDH assay detects membrane damage (necrosis or late apoptosis), while the Annexin V assay detects early apoptosis.Use a combination of assays to get a comprehensive picture of the mode of cell death. For instance, co-staining with Annexin V and a viability dye like propidium iodide can distinguish between early apoptotic, late apoptotic, and necrotic cells.
Protective effects of this compound are not observed. The concentration of this compound may be too low to counteract the induced stress, or the timing of administration may be suboptimal.Titrate the concentration of this compound in your model of cellular stress. Also, consider pre-incubating the cells with this compound before inducing stress to allow for mitochondrial uptake.

Quantitative Data on this compound Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxicity of this compound in a specific cell line. Researchers are strongly encouraged to generate similar data for their own experimental systems.

Cell LineAssayConcentrationIncubation TimeResultReference
Human Corneal Epithelial (HCE-T) CellsLDH1 µM24 hoursNo significant cytotoxicity[1]
Human Corneal Epithelial (HCE-T) CellsLDH5 µM24 hours15.9% increase in LDH release[1]
Human Corneal Epithelial (HCE-T) CellsLDH10 µM24 hours34.5% increase in LDH release[1]
Primary Cortical NeuronsCell Death Assay5, 10, 25 µM-Attenuated stretch-induced neuronal death[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cells of interest

  • This compound

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • 96-well culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • Follow the instructions of the commercial LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • 6-well culture plates

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound as described previously.

  • After the desired incubation time, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway of this compound in Preventing Cytotoxicity

G XJB This compound Mito Mitochondrion XJB->Mito Targets ROS Reactive Oxygen Species (ROS) XJB->ROS Scavenges MMP Mitochondrial Membrane Potential (ΔΨm) Loss XJB->MMP Prevents Mito->ROS Generates ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis CellStress Cellular Stress (e.g., Oxidative Damage) CellStress->Mito

Caption: this compound's mechanism in preventing apoptosis.

Experimental Workflow for Optimizing this compound Concentration

G start Start: Determine Cell Line and Experimental Goal dose_response 1. Perform Dose-Response (e.g., 0.1 - 25 µM this compound) start->dose_response assays 2. Conduct Cytotoxicity Assays (MTT, LDH, Annexin V) dose_response->assays analyze 3. Analyze Data: Determine Non-Toxic Range and IC50 assays->analyze optimize 4. Select Optimal Concentration (Highest Efficacy, Lowest Toxicity) analyze->optimize functional_assays 5. Proceed with Functional Assays optimize->functional_assays end End: Optimized Protocol functional_assays->end

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Logic for Unexpected Cytotoxicity

G rect_node rect_node start High Cytotoxicity Observed? check_conc Concentration too high? start->check_conc Yes check_solvent Solvent toxicity? check_conc->check_solvent No sol_conc Lower this compound concentration range check_conc->sol_conc Yes check_cell_line Cell line sensitivity? check_solvent->check_cell_line No sol_solvent Run solvent-only control check_solvent->sol_solvent Yes sol_cell_line Test on a different, more robust cell line check_cell_line->sol_cell_line Yes end Problem Resolved sol_conc->end sol_solvent->end sol_cell_line->end

References

Stability of XJB-5-131 in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of XJB-5-131 in solution over time. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound. It is recommended to reconstitute lyophilized this compound in dimethyl sulfoxide (DMSO).[1][2][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q2: What are the recommended storage conditions and stability timelines for this compound stock solutions?

A2: The stability of your this compound stock solution is dependent on the storage temperature. For optimal long-term stability, store aliquots at -80°C. At -20°C, the stability is reduced. It is crucial to use the stock solution within the recommended timeframe to ensure the integrity of your experiments.[4]

Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO

Storage TemperatureRecommended Storage Duration
-80°CUp to 6 months[4]
-20°CUp to 1 month[4]

Q3: How stable is this compound in aqueous solutions like PBS or cell culture media?

A3: this compound's stability in aqueous solutions is a critical consideration for experimental design. For in vivo studies, it is strongly recommended to prepare fresh working solutions daily by diluting the DMSO stock solution in a suitable buffer such as phosphate-buffered saline (PBS).[1] The stability of the active nitroxide moiety in aqueous environments can be influenced by factors such as pH, temperature, and the presence of reducing or oxidizing agents. While specific quantitative data on the degradation kinetics of this compound in aqueous solutions over extended periods is limited, the general principle for nitroxide radicals is that their stability can be compromised in biological media over time.

Q4: What is the mechanism of action of this compound and how does it relate to its stability?

A4: this compound is a mitochondria-targeted antioxidant.[2][4] Its efficacy is derived from a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) nitroxide moiety, which is a stable free radical.[2][3] This nitroxide group acts as a scavenger of reactive oxygen species (ROS) by undergoing redox cycling.[5] The stability of this compound is directly linked to the integrity of this nitroxide radical. The compound exists in equilibrium between its radical form (nitroxide), a reduced form (hydroxylamine), and an oxidized form (oxoammonium cation).[5] This equilibrium is influenced by the cellular redox environment. Therefore, maintaining the compound in its active radical state is crucial for its antioxidant function.

XJB_Nitroxide This compound (Nitroxide Radical) XJB_Hydroxylamine Reduced Form (Hydroxylamine) XJB_Nitroxide->XJB_Hydroxylamine + e- / H+ XJB_Oxoammonium Oxidized Form (Oxoammonium Cation) XJB_Nitroxide->XJB_Oxoammonium - e- XJB_Hydroxylamine->XJB_Nitroxide - e- / H+ XJB_Oxoammonium->XJB_Nitroxide + e- ROS Reactive Oxygen Species (ROS) ROS->XJB_Nitroxide Scavenged by

Figure 1. Redox cycling of the this compound nitroxide moiety in the presence of ROS.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected experimental results.

  • Possible Cause 1: Degraded this compound stock solution.

    • Troubleshooting Step: Verify the age and storage conditions of your stock solution. If it has been stored longer than the recommended duration or subjected to multiple freeze-thaw cycles, it is advisable to prepare a fresh stock solution.

  • Possible Cause 2: Instability of this compound in the experimental medium.

    • Troubleshooting Step: For cell-based assays, prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid pre-incubating the compound in the medium for extended periods before adding it to the cells. For in vivo experiments, prepare the dosing solution fresh on the day of administration.[1]

  • Possible Cause 3: Interaction with components in the cell culture medium.

    • Troubleshooting Step: Some components in cell culture media, such as certain antioxidants or reducing agents, could potentially interact with the nitroxide radical of this compound.[6] Review the composition of your medium. If you suspect an interaction, consider a simpler, defined medium for your experiment if possible.

Issue 2: Observing cellular toxicity at expected non-toxic concentrations.

  • Possible Cause 1: Impurities in the this compound sample.

    • Troubleshooting Step: Ensure you are using a high-purity grade of this compound. If in doubt, you can assess the purity of your compound using High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 2: Solvent toxicity.

    • Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental setup is below the threshold for cellular toxicity. Run a vehicle control with the same concentration of the solvent to rule out its toxic effects.

Experimental Protocols

Protocol for Assessing this compound Stability using Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct method to measure the concentration of the stable nitroxide radical of this compound. A decrease in the EPR signal intensity over time indicates a loss of the active compound.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound at the desired concentration in the solvent of interest (e.g., PBS, cell culture medium).

    • Transfer a precise volume of the solution into an EPR-compatible capillary tube.

  • EPR Measurement:

    • Record the EPR spectrum of the sample at time zero.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and record its EPR spectrum under the same instrument settings.

  • Data Analysis:

    • The concentration of the nitroxide radical is proportional to the double integral of the EPR signal.

    • Plot the normalized signal intensity against time to determine the stability of this compound in the chosen solution.

cluster_prep Sample Preparation cluster_measurement EPR Measurement cluster_analysis Data Analysis A Prepare this compound solution B Transfer to EPR tube A->B C Record spectrum at T=0 B->C D Incubate solution C->D E Record spectra at time points D->E F Calculate signal intensity E->F G Plot intensity vs. time F->G

References

Improving the bioavailability of XJB-5-131 for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: XJB-5-131 In Vivo Applications

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability and efficacy of this compound in in vivo research models.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, formulation, and mechanism of this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, bi-functional antioxidant specifically designed to target mitochondria.[1][2] Its structure consists of two key parts:

  • A mitochondrial targeting moiety derived from the antibiotic gramicidin S, which allows the molecule to cross cellular and mitochondrial membranes and accumulate within the mitochondria.[2][3]

  • An antioxidant moiety , 2,2,6,6-tetramethyl piperidine-1-oxyl (TEMPO), which is a potent scavenger of reactive oxygen species (ROS) and electrons.[2]

By delivering the antioxidant directly to the primary site of ROS production, this compound effectively reduces oxidative damage to mitochondrial DNA, proteins, and lipids, thereby enhancing cell survival and function.[1][4][5] It has also been shown to be a mild uncoupler of oxidative phosphorylation, which may contribute to its protective effects.[6][7]

XJB_Mechanism Simplified Mechanism of this compound cluster_cell Cell cluster_mito Mitochondrion XJB This compound (Systemic Circulation) Targeting Targeting Moiety Accumulates in Inner Mitochondrial Membrane XJB->Targeting:f0 Targets Mitochondria ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) ETC->ROS Generates Damage Oxidative Damage (mtDNA, Proteins, Lipids) ROS->Damage Causes Antioxidant TEMPO Moiety Scavenges ROS Targeting:f1->Antioxidant:f0 Antioxidant:f1->ROS Neutralizes

Figure 1. this compound targets mitochondria to neutralize ROS at its source.

Q2: this compound is a hydrophobic compound. What are the recommended vehicles for in vivo administration?

A2: Due to its poor water solubility, this compound requires a vehicle containing co-solvents for effective dissolution. The choice of vehicle depends on the route of administration and the desired concentration. It is recommended to prepare a stock solution in 100% DMSO and then dilute it with other co-solvents.[1] Working solutions for in vivo experiments should be prepared fresh daily.[1]

Table 1: Recommended Vehicle Formulations for this compound

Formulation Components Volumetric Ratio Max Solubility Route of Administration Notes
DMSO, PEG300, Tween-80, Saline 10% / 40% / 5% / 45% ≥ 2.08 mg/mL Intraperitoneal (IP), Intravenous (IV) A common formulation for systemic delivery. Ensure clarity before injection.[1]
DMSO, Corn Oil 10% / 90% ≥ 2.08 mg/mL Intraperitoneal (IP), Oral Gavage (PO) Suitable for longer-term studies; provides slower release.[1]

| DMSO | 100% (for stock) | ~125 mg/mL | Not for direct injection | Used to create a concentrated stock solution for further dilution.[8] |

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: What are the typical dosage ranges and administration routes used in preclinical models?

A3: The dosage and route are highly dependent on the animal model and disease context. However, published studies provide a general guideline. Intraperitoneal (IP) and intravenous (IV) injections are common for achieving systemic exposure.

  • Huntington's Disease Mouse Model: 1 mg/kg, administered intraperitoneally three times a week.[1][8]

  • Hemorrhagic Shock Rat Model: 2 µmol/kg (approx. 1.92 mg/kg), administered intravenously.[1][8]

  • Brain Injury Rat Model: 10 mg/kg, administered intravenously to achieve brain penetration.[9]

Researchers should perform dose-response studies to determine the optimal dosage for their specific model.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems researchers may encounter when working with this compound in vivo.

Problem 1: Low or undetectable plasma/tissue concentration of this compound after administration.

This is a common bioavailability issue that can stem from several factors. Follow this workflow to diagnose and solve the problem.

Troubleshooting_Bioavailability start Low Bioavailability Detected (Low Cmax or AUC) check_formulation Step 1: Verify Formulation - Was the solution clear? - Was it prepared fresh? start->check_formulation check_admin Step 2: Review Administration - Was the injection successful (IP vs. SQ)? - Was the gavage correct? check_formulation->check_admin Formulation OK sol_precip Action: Re-prepare Formulation Use sonication/warming. Filter sterilize. check_formulation->sol_precip Precipitation Observed check_route Step 3: Evaluate Route - Is first-pass metabolism an issue (Oral)? - Is brain penetration required? check_admin->check_route Administration OK sol_admin Action: Refine Technique Ensure proper needle placement for IP/IV. Verify gavage technique. check_admin->sol_admin Technique Error sol_route Action: Change Route Switch from Oral (PO) to IP or IV to bypass first-pass metabolism. check_route->sol_route Yes (Systemic) sol_nano Advanced Action: Nano-formulation Consider liposomes or nanoparticles to improve solubility and circulation time. check_route->sol_nano Yes (Targeted) sol_precip->start Re-test sol_admin->start Re-test sol_route->start Re-test sol_nano->start Re-test

Figure 2. Decision workflow for troubleshooting low this compound bioavailability.

Problem 2: The prepared this compound formulation is cloudy or contains precipitate.

  • Cause: this compound has likely fallen out of solution due to insufficient co-solvent, incorrect solvent ratios, or temperature changes.

  • Solution:

    • Gently warm the solution to 37°C and use a bath sonicator to facilitate re-dissolution.[1]

    • Ensure the solvents are added sequentially, starting with DMSO to fully dissolve the compound before adding aqueous components.[1]

    • For future preparations, consider slightly increasing the proportion of organic co-solvents like PEG300 or using a different vehicle system, such as corn oil, if compatible with your study design.[1]

Problem 3: No therapeutic effect is observed despite detectable plasma levels.

  • Cause A: Insufficient Target Site Accumulation. While plasma levels may be adequate, the concentration at the target organ (e.g., the brain) may be insufficient. This compound has been shown to cross the blood-brain barrier, but delivery can be a limiting factor.[9]

    • Solution: Consider a higher dose or a more direct route of administration if feasible (e.g., intracerebroventricular injection for CNS studies, though this is highly invasive).

  • Cause B: Rapid Metabolism/Clearance. The compound may be cleared before it can exert a sustained therapeutic effect.

    • Solution: Increase the dosing frequency (e.g., from once daily to twice daily) or switch to a formulation that provides sustained release, such as a corn oil-based vehicle.

  • Cause C: Advanced Disease State. In some models, treatment may need to begin before significant pathological changes occur.[2]

    • Solution: Review the literature for your specific disease model and consider initiating treatment at an earlier stage of disease progression.

Section 3: Experimental Protocols

This section provides detailed methodologies for common procedures associated with this compound in vivo research.

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol is for a final concentration of 2 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Calculate Required Mass: Determine the total volume of dosing solution needed. For a 2 mg/mL solution, weigh out 2 mg of this compound for every 1 mL of final solution required.

  • Initial Dissolution: Add 10% of the final volume as 100% DMSO to the weighed this compound powder. Vortex or sonicate until the powder is completely dissolved and the solution is clear.

  • Add Co-solvents: Sequentially add 40% of the final volume as PEG300, followed by 5% of the final volume as Tween-80. Mix thoroughly after each addition.

  • Final Dilution: Add the remaining 45% of the final volume as sterile saline. The solution should remain clear.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Use immediately. Do not store the final working solution for more than 24 hours.

Protocol 2: Pharmacokinetic (PK) Blood Sampling

This protocol outlines a sparse sampling method for determining the plasma concentration of this compound over time in mice.

  • Animal Preparation: Acclimate animals and divide them into time-point groups (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Compound Administration: Administer the prepared this compound formulation via the desired route (e.g., IV or IP).

  • Blood Collection: At each designated time point, collect blood from the corresponding group of animals via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.

  • Sample Storage: Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube. Store immediately at -80°C until analysis by a validated method like LC-MS/MS.[9]

Table 2: Illustrative Pharmacokinetic Data for Different Formulations

The following table presents example data to illustrate how different vehicle formulations might affect the pharmacokinetic profile of this compound after a 2 mg/kg IP dose. Actual results may vary.

ParameterFormulation A (DMSO/PEG300/Tween/Saline)Formulation B (DMSO/Corn Oil)
Cmax (ng/mL) ~850~450
Tmax (hours) ~0.5~2.0
AUC (0-24h) (ng*h/mL) ~3200~4500
Half-life (t½) (hours) ~3.5~7.0

This data is for illustrative purposes only and is not derived from a specific publication. It demonstrates how an aqueous-based formulation (A) might lead to a faster absorption and higher peak concentration (Cmax), while an oil-based formulation (B) could result in slower absorption, a longer half-life, and a greater overall exposure (AUC).

References

Technical Support Center: XJB-5-131 Synthesis and Quality Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesized mitochondrial-targeted antioxidant, XJB-5-131.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthesized this compound?

A1: The expected purity of synthesized this compound should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). Commercial suppliers often provide purities of 99% or higher.

Q2: What is the typical appearance of pure this compound?

A2: Pure this compound is typically a white to beige film or powder.

Q3: How should I store synthesized this compound?

A3: For long-term storage, the solid compound should be stored at 2-8°C. Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to prevent repeated freeze-thaw cycles to avoid degradation.

Q4: What is the molecular weight of this compound, and what mass should I expect in mass spectrometry analysis?

A4: The molecular weight of this compound is 959.24 g/mol . In positive-mode Time-of-Flight Mass Spectrometry (TOF-MS), you may observe the lithium adduct of its hydroxylamine form at an m/z of 966.

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a mitochondria-targeted antioxidant. It functions as a superoxide dismutase (SOD) mimic, scavenging reactive oxygen species (ROS) within the mitochondria. It also acts as a mild uncoupler of oxidative phosphorylation, which can help reduce the generation of ROS.[1][2]

Troubleshooting Guides

Synthesis and Purification Issues

Problem 1: Low yield of the final this compound product.

  • Possible Cause: Incomplete coupling reactions during the solid-phase peptide synthesis (SPPS) of the peptide backbone.

  • Solution: Ensure the use of a sufficient excess of amino acids and coupling reagents. Monitor the completion of each coupling step using a qualitative test like the ninhydrin test.

  • Possible Cause: Inefficient conjugation of the TEMPO moiety to the peptide.

  • Solution: Optimize the reaction conditions for the conjugation step, including the choice of coupling agents (e.g., EDC/NHS), solvent, and reaction time. Ensure that the primary amine on the peptide is available for reaction.

  • Possible Cause: Loss of product during purification.

  • Solution: Optimize the purification protocol. For reversed-phase HPLC (RP-HPLC), carefully select the column, mobile phase gradient, and fraction collection parameters to ensure good separation and recovery.

Problem 2: Presence of significant impurities after purification.

  • Possible Cause: Formation of deletion or truncated peptide sequences during SPPS.

  • Solution: Implement a capping step after each coupling reaction using an acetylating agent (e.g., acetic anhydride) to terminate unreacted peptide chains.

  • Possible Cause: Side reactions involving the amino acid side chains.

  • Solution: Ensure that all reactive side chains of the amino acids are properly protected with appropriate protecting groups that are stable throughout the synthesis and are cleanly removed during the final cleavage step.

  • Possible Cause: Degradation of the TEMPO radical during synthesis or purification.

  • Solution: Avoid harsh acidic or basic conditions and prolonged exposure to high temperatures that could lead to the degradation of the nitroxide radical.

Quality Assessment and Purity Issues

Problem 3: HPLC analysis shows a broad peak or multiple peaks for this compound.

  • Possible Cause: The compound is not fully dissolved or is aggregating.

  • Solution: Ensure complete dissolution of the sample in an appropriate solvent before injection. Sonication may aid in dissolution.

  • Possible Cause: The HPLC method is not optimized for this compound.

  • Solution: Develop a robust HPLC method with an appropriate column (e.g., C18) and a suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like trifluoroacetic acid) to achieve sharp, symmetrical peaks.

  • Possible Cause: The sample has degraded.

  • Solution: Check the storage conditions and age of the sample. If degradation is suspected, re-purify the compound if possible or synthesize a fresh batch.

Problem 4: Mass spectrometry data does not show the expected molecular ion peak.

  • Possible Cause: Ionization issues or fragmentation of the molecule.

  • Solution: Optimize the mass spectrometer settings, including the ionization source and collision energy. Look for expected adducts (e.g., with sodium or lithium) or the protonated molecule.

  • Possible Cause: The compound has been reduced or oxidized.

  • Solution: The nitroxide radical of this compound can exist in different redox states. Look for mass peaks corresponding to the hydroxylamine or oxoammonium forms.

Quantitative Data Summary

ParameterExpected ValueAnalytical Method
Purity ≥95%HPLC
Appearance White to beige film or powderVisual Inspection
Molecular Weight 959.24 g/mol Mass Spectrometry
Mass (m/z) 966 [M+Li]+ (Hydroxylamine form)TOF-MS (Positive Mode)
Storage (Solid) 2-8°C-
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)-

Experimental Protocols

Synthesis of this compound (General Workflow)

The synthesis of this compound involves the solid-phase synthesis of the peptide backbone followed by the solution-phase conjugation of the TEMPO moiety. The following is a generalized protocol based on the synthesis of similar hemigramicidin-TEMPO conjugates.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Piperidine in DMF (for Fmoc deprotection)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • 4-Amino-TEMPO

  • EDC, NHS

  • Solvents (DMF, DCM, acetonitrile, etc.)

Procedure:

  • Peptide Synthesis: The peptide backbone is synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail.

  • Crude Peptide Purification: The crude peptide is purified by reversed-phase HPLC (RP-HPLC).

  • TEMPO Conjugation: The purified peptide is reacted with 4-Amino-TEMPO in solution using a coupling agent like EDC/NHS to form the final this compound conjugate.

  • Final Purification: The final product is purified by RP-HPLC to yield the pure this compound.

Purity and Quality Assessment of this compound

a) High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Acceptance Criteria: Purity ≥95%

b) Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

  • Mode: Positive ion mode

  • Analysis: Confirm the presence of the molecular ion peak corresponding to the calculated mass of this compound (959.24 g/mol ) and its common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+Li]⁺). The hydroxylamine form may also be observed.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H NMR and ¹³C NMR

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃

  • Analysis: The NMR spectra should be consistent with the proposed structure of this compound. The presence of characteristic peaks for the peptide backbone, the TEMPO moiety, and protecting groups (if any remain) should be confirmed.

Signaling Pathway and Experimental Workflow Diagrams

XJB_5_131_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻) ETC->ROS Electron Leak H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 SOD-like activity of this compound OxidativeDamage Oxidative Damage (to DNA, lipids, proteins) ROS->OxidativeDamage XJB This compound XJB->ROS Scavenges CellHealth Improved Cell Survival and Function OxidativeDamage->CellHealth Reduced XJB_outside This compound (external) XJB_outside->XJB Mitochondrial Targeting

Caption: Mechanism of action of this compound as a mitochondria-targeted antioxidant.

XJB_5_131_Synthesis_Workflow Resin Solid Support (Resin) SPPS Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS Cleavage Cleavage from Resin SPPS->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification1 RP-HPLC Purification CrudePeptide->Purification1 PurePeptide Purified Peptide Purification1->PurePeptide Conjugation TEMPO Conjugation PurePeptide->Conjugation CrudeXJB Crude this compound Conjugation->CrudeXJB Purification2 Final RP-HPLC Purification CrudeXJB->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

XJB_5_131_Ferroptosis_Pathway cluster_Cell Cell Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits XJB This compound Mito_ROS Mitochondrial ROS XJB->Mito_ROS Scavenges Mito_ROS->Lipid_Peroxidation

Caption: this compound inhibits ferroptosis by reducing mitochondrial ROS.[3][4][5]

References

Optimizing incubation times for XJB-5-131 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XJB-5-131 in cell-based assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to optimize your experiments.

Troubleshooting Guide

Encountering issues in your experiments with this compound? This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results 1. Variability in cell health and density: Differences in cell passage number, confluency, or viability can significantly impact results. 2. Inconsistent incubation times: Precise timing is crucial for time-dependent effects. 3. Pipetting errors: Inaccurate dispensing of the compound or reagents.1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure a uniform seeding density. Always perform a cell viability check before starting the experiment. 2. Use a calibrated timer: Ensure consistent incubation periods across all experimental replicates. 3. Calibrate pipettes regularly: Use appropriate pipetting techniques to ensure accuracy.
Apparent lack of this compound efficacy 1. Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay. 2. Inappropriate incubation time: The incubation period may be too short for the compound to exert its protective effects. 3. High levels of oxidative stress: The induced oxidative stress may be too severe for the tested concentration of this compound to overcome. 4. Compound degradation: Improper storage or handling of the this compound stock solution.1. Perform a dose-response experiment: Test a range of concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration for your experimental setup. 2. Optimize incubation time: Test different incubation periods (e.g., 1, 6, 12, 24 hours) to identify the optimal window for observing the desired effect. 3. Adjust the stressor concentration: If using an inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide), consider reducing its concentration. 4. Store this compound properly: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Observed cytotoxicity 1. High concentration of this compound: While generally having low toxicity at effective concentrations, high concentrations can be cytotoxic to some cell lines.[1] 2. Extended incubation period: Prolonged exposure to higher concentrations may lead to cell death. 3. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.1. Titrate down the concentration: Determine the EC50 and use a concentration within the therapeutic window. For example, in human corneal epithelial cells, cytotoxicity was not observed at concentrations up to 1 µM for 24 hours.[1] 2. Reduce the incubation time: If a higher concentration is necessary, a shorter incubation period may be sufficient. 3. Maintain a low final DMSO concentration: Ensure the final DMSO concentration in the culture medium is below 0.5%, and preferably below 0.1%. Include a vehicle control (DMSO alone) in your experiments.
Precipitation of this compound in culture medium 1. Poor solubility in aqueous solutions: this compound is hydrophobic and may precipitate when diluted in culture medium. 2. High final concentration: The concentration of this compound may exceed its solubility limit in the medium.1. Prepare fresh dilutions: Prepare working solutions of this compound immediately before use. Briefly vortex or sonicate if necessary to aid dissolution. 2. Use a lower concentration: If precipitation persists, try working with lower concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a mitochondria-targeted antioxidant. It consists of a peptide moiety that directs it to the inner mitochondrial membrane and a nitroxide (TEMPO) moiety that scavenges reactive oxygen species (ROS).[2] It acts as a superoxide dismutase mimic and a mild uncoupler of oxidative phosphorylation, which helps to reduce ROS production without significantly impairing ATP synthesis.[3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.

Q3: What is a typical working concentration and incubation time for this compound?

A3: The optimal concentration and incubation time are highly dependent on the cell type and the specific assay. A good starting point for many cell lines is a concentration range of 100 nM to 1 µM. For incubation times, this can range from as short as 10-40 minutes for assessing immediate effects on mitochondrial function to 24 hours or longer for cell viability or protection assays.[1][3] It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Q4: Can I use this compound as a pre-treatment or co-treatment?

A4: Yes, this compound can be used in both pre-treatment and co-treatment regimens. Pre-treatment (e.g., 1-2 hours before inducing oxidative stress) allows the compound to accumulate in the mitochondria and exert its protective effects. Co-treatment involves adding this compound at the same time as the stressor. The choice between pre-treatment and co-treatment will depend on the specific experimental question.

Q5: Is a vehicle control necessary when using this compound?

A5: Absolutely. Since this compound is dissolved in DMSO, it is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. This will help to distinguish the effects of the compound from any potential effects of the solvent.

Experimental Protocols

Here are detailed protocols for common cell-based assays, optimized for use with this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability or its ability to protect against a cytotoxic agent.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • This compound

  • Cytotoxic agent (e.g., H₂O₂, tert-butyl hydroperoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Protective Effect: Pre-incubate cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 1-4 hours. Then, add the cytotoxic agent at a pre-determined toxic concentration and incubate for the desired period (e.g., 24 hours).

    • Direct Cytotoxicity: Treat cells with varying concentrations of this compound for 24-48 hours.

    • Include appropriate controls: untreated cells, cells with vehicle (DMSO) alone, and cells with the cytotoxic agent alone.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)

This protocol measures the ability of this compound to reduce intracellular reactive oxygen species.

Materials:

  • Cells of interest

  • Phenol red-free culture medium

  • 96-well black, clear-bottom plates

  • This compound

  • Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • DCFDA Loading: Wash the cells with warm PBS and then incubate with 10-20 µM DCFDA in phenol red-free medium for 30-45 minutes at 37°C in the dark.[4][5]

  • Washing: Remove the DCFDA solution and wash the cells twice with warm PBS.

  • Treatment: Add phenol red-free medium containing different concentrations of this compound and/or the oxidative stress inducer.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6] For kinetic studies, take readings at regular intervals over a period of 1-2 hours.

Protocol 3: Apoptosis Detection (Annexin V Staining)

This protocol determines if this compound can prevent apoptosis induced by an external stimulus.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Apoptosis-inducing agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the apoptosis-inducing agent in the presence or absence of this compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

Data Presentation

The following tables summarize typical quantitative data obtained from experiments with this compound.

Table 1: Effect of this compound on Cell Viability under Oxidative Stress

Cell LineStressorThis compound Conc.Incubation Time% Increase in Cell Viability (compared to stressor alone)
Human Corneal Epithelial (HCE-T)tert-butyl hydroperoxide (tBHP)1 µM24 hoursShifts EC50 from 193 µM to 302 µM[1]
Mouse Embryonic Cells-Not specifiedNot specifiedEnhances cell survival[9]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels

Cell SystemStressorThis compound Conc.Incubation Time% Reduction in ROS
Isolated Brain MitochondriaDMNQ (ROS inducer)0.2, 1, 10 µM10 minutesSignificant reduction at all concentrations[3]
Human Corneal Epithelial (HCE-T)tert-butyl hydroperoxide (tBHP)1 µMNot specified~40% reduction in mitochondrial oxidative stress[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding 1. Seed Cells (96-well plate) Adherence 2. Overnight Adherence Cell_Seeding->Adherence Pre_incubation 3. Pre-incubate with This compound (1-4h) Adherence->Pre_incubation Add_Stressor 4. Add Oxidative Stressor Pre_incubation->Add_Stressor Incubation 5. Incubate (e.g., 24h) Add_Stressor->Incubation Assay_Step 6. Perform Assay (e.g., MTT, DCFDA) Incubation->Assay_Step Data_Acquisition 7. Data Acquisition (Plate Reader) Assay_Step->Data_Acquisition

Experimental workflow for assessing the protective effects of this compound.

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrion PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA Lipid_Peroxidation Lipid Peroxidation PUFA_CoA->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation inhibits Mito_ROS Mitochondrial ROS Mito_ROS->Lipid_Peroxidation promotes XJB This compound XJB->Mito_ROS scavenges

This compound inhibits ferroptosis by scavenging mitochondrial ROS.

tgf_beta_pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondria Mitochondrion TGFB TGF-β TGFBR TGF-β Receptor (Type I/II) TGFB->TGFBR SMAD23 SMAD2/3 TGFBR->SMAD23 phosphorylates Mito_ROS Mitochondrial ROS TGFBR->Mito_ROS induces pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Profibrotic Gene Expression SMAD_complex->Gene_Expression activates Mito_ROS->pSMAD23 promotes phosphorylation XJB This compound XJB->Mito_ROS scavenges

This compound attenuates TGF-β signaling by reducing mitochondrial ROS.

References

Validation & Comparative

A Head-to-Head Comparison of XJB-5-131 and MitoQ for Mitochondrial Reactive Oxygen Species Scavenging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial oxidative stress, stemming from the overproduction of reactive oxygen species (ROS), is a key pathological driver in a host of diseases, including neurodegenerative disorders, cardiovascular conditions, and age-related pathologies. Consequently, the development of mitochondria-targeted antioxidants has become a focal point of therapeutic research. This guide provides an in-depth comparison of two prominent mitochondria-targeted ROS scavengers: XJB-5-131 and MitoQ.

At a Glance: Key Differences

FeatureThis compoundMitoQ
Antioxidant Moiety TEMPO (a stable nitroxide radical)Ubiquinone (an analogue of Coenzyme Q10)
Targeting Moiety A peptide mimetic of Gramicidin STriphenylphosphonium (TPP+) cation
Mechanism of Mitochondrial Accumulation Independent of mitochondrial membrane potentialDependent on mitochondrial membrane potential
Primary Research Focus Neurodegenerative diseases (e.g., Huntington's disease)[1], traumatic brain injury, and radiation exposure.Broad spectrum, including cardiovascular disease[2], metabolic disorders[2], and kidney disease[3].
Clinical Development PreclinicalPhase II clinical trials for Parkinson's disease and hepatitis C-related liver damage have been conducted[4].

Mechanism of Action and Mitochondrial Targeting

Both this compound and MitoQ are engineered to accumulate within the mitochondria, the primary site of ROS production. However, they achieve this through distinct targeting strategies and employ different antioxidant moieties.

This compound is a bifunctional molecule composed of a TEMPO (4-hydroxy-2,2,6,6-tetramethyl piperidine-1-oxyl) nitroxide radical scavenger conjugated to a peptide mimetic of the antibiotic gramicidin S.[5] This targeting moiety facilitates its accumulation within the mitochondrial inner membrane, independent of the mitochondrial membrane potential.[5][6] This is a crucial advantage, as many disease states are characterized by depolarized mitochondria. Once localized, the TEMPO moiety acts as a superoxide dismutase (SOD) mimic, scavenging ROS through redox cycling.[7][8]

MitoQ (mitoquinone mesylate) consists of a ubiquinone antioxidant moiety attached to a lipophilic triphenylphosphonium (TPP+) cation via a ten-carbon alkyl chain.[6] The positive charge of the TPP+ cation drives its accumulation within the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential.[5] Inside the mitochondria, the ubiquinone portion is reduced to its active antioxidant form, ubiquinol, which then neutralizes ROS. The oxidized ubiquinone is subsequently regenerated by the electron transport chain.[7]

cluster_XJB This compound cluster_MitoQ MitoQ XJB_ext This compound (Extracellular) XJB_mem Mitochondrial Membrane Accumulation (Potential-Independent) XJB_ext->XJB_mem Gramicidin S Mimetic Targeting XJB_ros ROS Scavenging (TEMPO moiety) XJB_mem->XJB_ros MitoQ_ext MitoQ (Extracellular) MitoQ_matrix Mitochondrial Matrix Accumulation (Potential-Dependent) MitoQ_ext->MitoQ_matrix TPP+ Targeting MitoQ_ros ROS Scavenging (Ubiquinone moiety) MitoQ_matrix->MitoQ_ros

Figure 1. Mitochondrial targeting and mechanism of action for this compound and MitoQ.

Quantitative Performance in ROS Scavenging

CompoundCell/Tissue TypeROS InducerConcentration% Reduction in Mitochondrial ROS (relative to induced control)Reference
This compound Human Corneal Epithelial Cellstert-butyl hydroperoxide (tBHP)1 µM~40%[9]
This compound Isolated Mouse Brain Mitochondria2,3-dimethoxy-1,4-naphthoquinone (DMNQ)1 µMStatistically significant reduction[7]
MitoQ Human iPSC-derived CardiomyocytesHydrogen Peroxide (H₂O₂)1 µMStatistically significant reduction[10]
MitoQ OLI-neu (Oligodendrocyte cell line)Ferrous Chloride (FeCl₂)400 nMStatistically significant reduction

While both compounds have demonstrated efficacy in attenuating TGF-β induced profibrotic gene expression by blocking mitochondrial ROS, the specific quantitative comparison was not provided in the available literature.[2]

Signaling Pathways and Therapeutic Implications

Mitochondrial ROS can activate downstream signaling pathways that contribute to cellular damage and apoptosis. A key pathway implicated in oxidative stress-induced cell death is the intrinsic apoptotic pathway.

ROS Mitochondrial ROS Damage Mitochondrial Damage (e.g., mPTP opening) ROS->Damage CytoC Cytochrome c Release Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Scavengers This compound / MitoQ Scavengers->ROS

Figure 2. Inhibition of the intrinsic apoptosis pathway by mitochondrial ROS scavengers.

By scavenging mitochondrial ROS at its source, both this compound and MitoQ can prevent the initiation of this apoptotic cascade, thereby promoting cell survival. This mechanism underlies their therapeutic potential in a range of diseases. For instance, this compound has shown remarkable efficacy in preclinical models of Huntington's disease by reducing oxidative DNA damage, suppressing motor decline, and enhancing neuronal survival.[1] MitoQ has demonstrated benefits in improving vascular function in older adults by reducing mitochondrial ROS and has been investigated for its neuroprotective effects in models of intracerebral hemorrhage.

Experimental Protocols

The assessment of mitochondrial ROS scavenging activity is critical for evaluating the efficacy of compounds like this compound and MitoQ. Below are summaries of common experimental protocols used in the cited literature.

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is widely used for the specific detection of superoxide in the mitochondria of live cells.

  • Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with this compound or MitoQ for the desired duration.

  • Induction of Oxidative Stress: Introduce a ROS-inducing agent (e.g., H₂O₂, FeCl₂, or DMNQ) to the cells.

  • MitoSOX Red Staining: Remove the culture medium and incubate the cells with 5 µM MitoSOX Red in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.[10]

  • Washing: Gently wash the cells with a warm buffer to remove excess probe.

  • Analysis: Quantify the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide.

Measurement of Mitochondrial Hydrogen Peroxide with Amplex Red

This assay is used to quantify the release of hydrogen peroxide (H₂O₂) from isolated mitochondria.

  • Isolation of Mitochondria: Isolate mitochondria from tissues or cells using differential centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing Amplex Red reagent (e.g., 10 µM) and horseradish peroxidase (HRP) (e.g., 4 U/ml).[7]

  • Treatment: Add the isolated mitochondria to the assay buffer, followed by the addition of this compound or MitoQ.

  • Initiation of H₂O₂ Production: Add respiratory substrates (e.g., succinate) or a ROS-inducing agent to stimulate H₂O₂ production.

  • Fluorometric Measurement: Monitor the increase in fluorescence (excitation ~560 nm, emission ~590 nm) over time. HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to the rate of H₂O₂ production.[7]

cluster_workflow Experimental Workflow: Mitochondrial ROS Measurement start Cell Culture / Mitochondrial Isolation treatment Treatment with this compound or MitoQ start->treatment induction Induction of Oxidative Stress treatment->induction staining Staining with Fluorescent Probe (e.g., MitoSOX Red) induction->staining analysis Fluorescence Quantification (Microscopy, Flow Cytometry, etc.) staining->analysis

Figure 3. A generalized experimental workflow for assessing mitochondrial ROS scavenging.

Conclusion

Both this compound and MitoQ are potent mitochondria-targeted antioxidants with significant therapeutic potential. Their key distinction lies in their targeting mechanisms, with this compound's membrane potential-independent accumulation offering a potential advantage in disease states with compromised mitochondrial function. While direct quantitative comparisons of their ROS scavenging capabilities are lacking, both have demonstrated robust efficacy in various preclinical models. The choice between these compounds for research or therapeutic development may depend on the specific disease model, the state of mitochondrial health, and the desired pharmacokinetic properties. Further head-to-head studies are warranted to definitively establish their comparative efficacy.

References

A Comparative Analysis of XJB-5-131 and JP4-039: Mitochondria-Targeted Antioxidants in Disease Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two structurally related, yet functionally distinct, mitochondria-targeted antioxidants, XJB-5-131 and JP4-039, reveals nuances in their therapeutic potential across different disease models. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Both this compound and JP4-039 are at the forefront of therapeutic strategies aimed at mitigating mitochondrial dysfunction, a key pathological feature in a wide range of diseases. Their core design consists of a Gramicidin S-derived peptide that facilitates localization to the mitochondria, coupled with a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) nitroxide moiety that acts as a potent scavenger of reactive oxygen species (ROS).[1][2] Despite this shared foundation, differences in the length of their targeting peptide result in distinct mitochondrial accumulation and efficacy profiles in various preclinical settings.

Performance Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and JP4-039, highlighting their differential efficacy in various disease models.

Table 1: Physicochemical and Targeting Properties

PropertyThis compoundJP4-039Reference
Mitochondrial Enrichment (relative to cytosol) ~600-fold~30 to 32-fold[1][3]
Key Structural Feature Longer peptide targeting sequenceShortened alkene dipeptide isostere[3]
Solubility Lower aqueous solubilityHigher aqueous solubility[2]

Table 2: Efficacy in Neuroprotection (Huntington's Disease Model)

ParameterThis compound TreatmentControl (Untreated)Reference
Motor Performance (Rotarod) No significant decline over 57 weeks~70% decrease by 57 weeks
Weight Loss SuppressedSignificant weight loss
Neuronal Survival EnhancedNeuronal loss[4]

Table 3: Efficacy in Cardioprotection (Myocardial Infarction Model)

ParameterJP4-039 TreatmentControl (Vehicle)Reference
Infarction Size Reduction 35% reduction-
Left Ventricular Ejection Fraction 57% increase-
Capillary Density in Ischemic Myocardium 39% increase-

Table 4: Efficacy in Radiation Mitigation (Total Body Irradiation Model)

ParameterThis compound TreatmentJP4-039 TreatmentControl (Irradiation only)Reference
35-Day Survival Rate (9.5 Gy TBI) 20%33%<5%[3]
Median Survival (days) 1720Not specified[3]

Table 5: Comparative Antioxidant Activity (VLCAD-Deficient Fibroblasts)

ConditionThis compound (200 nM)JP4-039 (200 nM)Reference
Superoxide Anion Radical Generation (relative to untreated diseased cells) DecreasedDecreased[5]

Signaling Pathways and Mechanisms of Action

Both compounds exert their therapeutic effects primarily by reducing oxidative stress within the mitochondria. This fundamental action has downstream consequences on various signaling pathways, most notably those involved in apoptosis (programmed cell death) and inflammation.

By scavenging ROS at its source, this compound and JP4-039 prevent the oxidation of critical mitochondrial components like cardiolipin, which can trigger the intrinsic apoptotic cascade.[4] This involves preventing the release of cytochrome c from the mitochondria into the cytosol, a key event in the activation of caspases, the executioner enzymes of apoptosis.

Furthermore, the reduction of oxidative stress can dampen inflammatory responses. ROS can act as signaling molecules that activate pro-inflammatory transcription factors such as NF-κB. By neutralizing ROS, these compounds can indirectly suppress the production of inflammatory cytokines and reduce the recruitment of immune cells to sites of injury.[6][7]

G General Mechanism of Action cluster_0 Mitochondrion cluster_1 Cellular Response ETC Electron Transport Chain ROS Reactive Oxygen Species ETC->ROS e- leakage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress XJB_JP This compound / JP4-039 XJB_JP->ROS Scavenges Cell_Survival Cell Survival XJB_JP->Cell_Survival Promotes Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inflammation Inflammation Oxidative_Stress->Inflammation G Rotarod Experimental Workflow Start Animal_Groups Establish Animal Groups (HD Model, Wild-Type) Start->Animal_Groups Treatment Administer this compound or Vehicle Control Animal_Groups->Treatment Rotarod_Test Perform Rotarod Test (Accelerating Speed) Treatment->Rotarod_Test Data_Collection Record Latency to Fall Rotarod_Test->Data_Collection Data_Analysis Compare Latency between Groups Data_Collection->Data_Analysis End Data_Analysis->End

References

A Comparative Analysis of Mitochondria-Targeted Antioxidants: XJB-5-131 versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of mitochondrial medicine, the quest for potent and specific antioxidants is paramount. This guide offers a comprehensive comparison of XJB-5-131 against other prominent mitochondria-targeted antioxidants, including MitoQ, SS-31, and JP4-039. The following analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data to inform strategic research and development decisions.

Executive Summary

Mitochondrial oxidative stress is a key pathological driver in a host of debilitating diseases, ranging from neurodegenerative disorders to ischemia-reperfusion injury. The development of antioxidants that specifically accumulate within the mitochondria represents a significant therapeutic advancement. This report details the comparative efficacy of this compound, a novel nitroxide-based antioxidant, against other well-established and emerging mitochondria-targeted agents. The comparison is based on their mechanisms of action, and available in vitro and in vivo efficacy data.

Mechanism of Action: A Tale of Two Strategies

The efficacy of mitochondria-targeted antioxidants is intrinsically linked to their chemical nature and the mechanism by which they neutralize reactive oxygen species (ROS).

This compound and JP4-039: These compounds belong to a class of nitroxide-based antioxidants. This compound is composed of a TEMPO (2,2,6,6-tetramethyl piperidine-1-oxyl) nitroxide moiety conjugated to a peptide mimetic derived from gramicidin S, which facilitates its accumulation within the inner mitochondrial membrane.[1] This targeting is independent of the mitochondrial membrane potential, a crucial advantage in disease states where mitochondrial function is compromised. This compound acts as a superoxide dismutase (SOD) mimic, catalytically detoxifying superoxide radicals.[2][3] It can also reduce the formation of superoxide by preventing electron leakage from the electron transport chain.[2][3] Furthermore, it has been shown to be a mild uncoupler of oxidative phosphorylation, which can reduce ROS production without significantly impairing ATP synthesis.[2][3] JP4-039 is a smaller analog of this compound with a shorter peptide-targeting sequence, resulting in a lower but still significant mitochondrial enrichment.[4]

MitoQ: This antioxidant utilizes a different targeting strategy. It consists of a ubiquinone moiety, the active component of Coenzyme Q10, attached to a lipophilic triphenylphosphonium (TPP+) cation.[5] The positive charge of the TPP+ group drives its accumulation within the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential.[6] Once inside, the ubiquinol form of MitoQ neutralizes ROS and is subsequently regenerated by the electron transport chain.[5]

SS-31 (Elamipretide): This small, water-soluble tetrapeptide has a unique mechanism of action. It selectively targets the inner mitochondrial membrane by binding to cardiolipin, a phospholipid crucial for the structure and function of the electron transport chain complexes.[1] By interacting with cardiolipin, SS-31 is thought to protect it from peroxidation and optimize the electron flow, thereby reducing electron leakage and subsequent ROS production.[1]

Quantitative Efficacy: A Comparative Overview

Direct, head-to-head comparisons of these antioxidants across a wide range of standardized models are limited. However, by collating data from various studies, a comparative picture of their efficacy emerges.

AntioxidantModel SystemKey Efficacy DataReference
This compound Human Corneal Epithelial Cells (in vitro)Protected against tert-butyl hydroperoxide (tBHP) insult, shifting the EC50 for LDH release from 193 µM to 302 µM. Reduced tBHP-induced mitochondrial oxidative stress by ~40%.[7]
Huntington's Disease Mouse Model (in vivo)Treatment with 1 mg/kg three times a week suppressed the decline in motor function and weight loss over 57 weeks.[8][9]
MitoQ Sperm Cryopreservation (in vitro)Optimal concentrations of 50-150 nM improved post-thaw sperm viability, motility, and membrane integrity. Higher doses showed pro-oxidant effects.[5]
Traumatic Brain Injury Model (in vivo)A dose of 4 mg/kg attenuated oxidative stress by mitigating malondialdehyde (MDA) levels and improving superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity.[10]
SS-31 Spinal Cord Injury Model (in vitro)Reduced rotenone- and glutamate-induced neuronal death in a dose-dependent manner.[11]
Spinal Cord Injury Mouse Model (in vivo)Dose-dependently improved BMS locomotor scores up to 6 weeks post-injury.[11]
JP4-039 vs. This compound Total Body Irradiation Mouse Model (in vivo)Both compounds significantly increased survival compared to control. JP4-039 showed a trend towards better median survival, though not statistically significant over this compound.[12]

Experimental Methodologies

The assessment of mitochondrial antioxidant efficacy relies on a variety of sophisticated experimental protocols.

In Vitro Efficacy Assessment
  • Cell Viability Assays: To determine the protective effects of the antioxidants against oxidative stress-induced cell death, standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) release assays are commonly employed.[7]

  • Measurement of Mitochondrial ROS: Specific fluorescent probes are used to quantify mitochondrial superoxide levels. MitoSOX Red is a widely used probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[13]

  • Assessment of Mitochondrial Function: The Seahorse XF Analyzer is a key tool for measuring mitochondrial respiration in real-time.[2] It allows for the determination of key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. By sequentially injecting pharmacological agents that target different components of the electron transport chain (e.g., oligomycin, FCCP, and rotenone/antimycin A), a comprehensive profile of mitochondrial function can be obtained.[2]

In Vivo Efficacy Assessment
  • Animal Models of Disease: A wide range of animal models are utilized to test the therapeutic potential of these antioxidants in a more complex biological system. These include models of neurodegenerative diseases (e.g., Huntington's disease), traumatic brain injury, and ischemia-reperfusion injury.[6][10]

  • Behavioral Tests: In models of neurological disorders, behavioral tests are crucial for assessing functional outcomes. For instance, the rotarod test is used to evaluate motor coordination and balance in rodents.[9]

  • Biochemical and Histological Analysis: Following in vivo studies, tissues are often harvested for further analysis. This can include measuring markers of oxidative stress (e.g., MDA, 8-OHdG), the activity of antioxidant enzymes (e.g., SOD, GPx), and histological examination to assess tissue damage and cell death.[10]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved, the following diagrams are provided.

G Mechanism of Action of Mitochondria-Targeted Antioxidants cluster_XJB This compound / JP4-039 cluster_MitoQ MitoQ cluster_SS31 SS-31 XJB This compound / JP4-039 (Nitroxide-based) XJB_target Inner Mitochondrial Membrane XJB->XJB_target Membrane Potential Independent ROS_scavenging Direct ROS Scavenging XJB_target->ROS_scavenging SOD Mimicry & Electron Scavenging MitoQ MitoQ (Ubiquinone-TPP+) MitoQ_target Mitochondrial Matrix MitoQ->MitoQ_target Membrane Potential Dependent MitoQ_target->ROS_scavenging ROS Neutralization SS31 SS-31 (Tetrapeptide) SS31_target Cardiolipin (Inner Membrane) SS31->SS31_target ETC_stabilization ETC_stabilization SS31_target->ETC_stabilization ETC Stabilization ROS_reduction Reduced ROS Production ETC_stabilization->ROS_reduction Reduced Electron Leak G Experimental Workflow for In Vitro Efficacy cluster_assays Efficacy Assessment start Cell Culture (e.g., Neurons, Epithelial Cells) induce_stress Induce Oxidative Stress (e.g., H2O2, Rotenone) start->induce_stress treatment Treatment with Mitochondria-Targeted Antioxidant induce_stress->treatment viability Cell Viability (MTT, LDH) treatment->viability ros Mitochondrial ROS (MitoSOX) treatment->ros function MitochondrialFunction (Seahorse Analyzer) treatment->function

References

Head-to-Head Comparison of XJB-5-131 and SS-31 in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective strategies, targeting mitochondrial dysfunction has emerged as a promising therapeutic avenue. Among the novel molecules designed to preserve mitochondrial integrity and function, XJB-5-131 and SS-31 have garnered significant attention. Both are mitochondria-targeted antioxidants, yet they possess distinct chemical structures and mechanisms of action. This guide provides an objective, data-driven comparison of their neuroprotective capabilities, drawing from preclinical studies.

At a Glance: this compound vs. SS-31

FeatureThis compoundSS-31 (Elamipretide)
Chemical Structure A bifunctional molecule composed of the antioxidant nitroxide TEMPO conjugated to a peptide mimetic of gramicidin S for mitochondrial targeting.A small, water-soluble tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2).
Mitochondrial Targeting The gramicidin S mimetic moiety facilitates accumulation within the mitochondrial membrane, independent of membrane potential.The peptide's alternating aromatic and cationic residues allow it to selectively bind to cardiolipin in the inner mitochondrial membrane.
Primary Mechanism Acts as a potent reactive oxygen species (ROS) and electron scavenger and a mild uncoupler of oxidative phosphorylation.Functions as a ROS scavenger, stabilizes the mitochondrial membrane by interacting with cardiolipin, and inhibits the mitochondrial permeability transition pore (mPTP).
Key Neuroprotective Effects Reduces oxidative DNA damage, enhances neuronal survival, improves mitochondrial function, and suppresses motor decline in models of neurodegenerative diseases.Attenuates apoptosis, reverses mitochondrial dysfunction, reduces neuroinflammation, and improves cognitive and motor functions in various neurological injury models.

Quantitative Data Comparison

The following tables summarize quantitative data from various preclinical studies, offering a glimpse into the comparative efficacy of this compound and SS-31 in different models of neurological damage. It is important to note that these studies were not direct head-to-head comparisons, and experimental conditions vary.

Table 1: Neuroprotection in Traumatic Brain Injury (TBI) Models
ParameterModelThis compoundSS-31Source
Neuronal Apoptosis Mouse TBINot explicitly quantifiedReduced apoptotic index by ~50% (from ~40% to ~19.2%) in the cortical contusion area.
Oxidative Stress Mouse TBINot explicitly quantifiedSignificantly decreased mitochondrial ROS production.
Motor Function Mouse TBINot explicitly quantifiedSignificantly improved grip test score.
Table 2: Neuroprotection in Huntington's Disease (HD) Models
ParameterModelThis compoundSS-31Source
Motor Function HdhQ(150/150) miceSuppressed motor decline and prevented performance decline in multiple motor tests.Data not available
Neuronal Loss HdhQ(150/150) miceAttenuated neuronal loss in the striatum, with neuronal numbers similar to wild-type controls.Data not available
Oxidative Damage HdhQ(150/150) miceReduced oxidative damage to mitochondrial DNA.Data not available
Weight Loss HdhQ(150/150) miceInhibited weight loss, a common pathology in HD.Data not available
Table 3: In Vitro Neuroprotection
ParameterModelThis compoundSS-31Source
Cell Viability Human Corneal Epithelial Cells (tBHP insult)Increased EC50 from 193 µM to 302 µM.Data not available
Cell Death Primary Spinal Cord Neurons (Glutamate excitotoxicity)Data not availableDose-dependently reduced LDH release.
Mitochondrial Dysfunction Primary Spinal Cord Neurons (Rotenone-induced)Data not availableDose-dependently reversed the reduction in mitochondrial membrane potential.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and SS-31 are mediated through their influence on key mitochondrial signaling pathways.

This compound Signaling Pathway

This compound primarily acts by directly mitigating oxidative stress within the mitochondria. Its dual function as a ROS scavenger and a mild uncoupler helps to reduce the mitochondrial proton gradient slightly, which in turn decreases the production of superoxide by the electron transport chain.

XJB_5_131_Pathway Mitochondrial_Stress Mitochondrial Stress (e.g., excitotoxicity, genetic defects) ETC Electron Transport Chain (ETC) Mitochondrial_Stress->ETC ROS_Production Increased ROS Production (Superoxide) ETC->ROS_Production Oxidative_Damage Oxidative Damage (DNA, proteins, lipids) ROS_Production->Oxidative_Damage XJB This compound Scavenging ROS Scavenging XJB->Scavenging Uncoupling Mild Uncoupling XJB->Uncoupling Neuroprotection Neuroprotection XJB->Neuroprotection Scavenging->ROS_Production Uncoupling->ETC Neuronal_Injury Neuronal Injury & Death Oxidative_Damage->Neuronal_Injury

Caption: this compound's mechanism of neuroprotection.

SS-31 Signaling Pathway

SS-31's mechanism is multifaceted. It not only scavenges ROS but also stabilizes the inner mitochondrial membrane by binding to cardiolipin. This interaction is crucial for maintaining the integrity of the electron transport chain complexes and preventing the release of pro-apoptotic factors like cytochrome c.

SS_31_Pathway Mitochondrial_Stress Mitochondrial Stress Cardiolipin Cardiolipin Interaction Mitochondrial_Stress->Cardiolipin Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c ETC_Stabilization ETC Stabilization Cardiolipin->ETC_Stabilization SS31 SS-31 SS31->Cardiolipin ROS_Scavenging ROS Scavenging SS31->ROS_Scavenging mPTP_Inhibition mPTP Inhibition SS31->mPTP_Inhibition ATP_Production ↑ ATP Production ETC_Stabilization->ATP_Production Neuroprotection Neuroprotection ROS_Scavenging->Neuroprotection mPTP_Inhibition->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis ATP_Production->Neuroprotection Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model of Neurological Disease Treatment Treatment with This compound or SS-31 Animal_Model->Treatment Behavioral Behavioral & Motor Function Tests Treatment->Behavioral Histological Histological Analysis (Neuronal Survival) Treatment->Histological Biochemical Biochemical Assays (Oxidative Stress, Apoptosis) Treatment->Biochemical Cell_Culture Neuronal Cell Culture Pretreatment Pre-treatment with This compound or SS-31 Cell_Culture->Pretreatment Insult Induction of Cellular Stress (e.g., Oxidative, Excitotoxic) Viability Cell Viability & Death Assays (MTT, LDH) Insult->Viability Mitochondrial_Function Mitochondrial Function Assays (ROS, MMP, ATP) Insult->Mitochondrial_Function Pretreatment->Insult

XJB-5-131: A Superior Mitochondria-Targeted Antioxidant for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of XJB-5-131 reveals significant advantages over other TEMPO-conjugated compounds in mitigating oxidative stress, particularly in the context of neurodegenerative diseases. Its unique molecular design facilitates superior mitochondrial targeting and a dual mechanism of action, offering enhanced therapeutic potential.

Developed for researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound with other TEMPO-based antioxidants, supported by experimental data. We will delve into its mechanism of action, comparative efficacy, and detailed experimental protocols to demonstrate its superior performance.

Key Advantages of this compound

This compound is a bi-functional molecule composed of a potent antioxidant, a nitroxide radical (4-amino-TEMPO), conjugated to a mitochondrial targeting moiety. This targeting component is a peptide isostere derived from gramicidin S, which facilitates its accumulation within the inner mitochondrial membrane.[1] This strategic design underpins its primary advantages:

  • Exceptional Mitochondrial Targeting: The gramicidin S-based peptide enables this compound to be highly concentrated within mitochondria, the primary source of cellular reactive oxygen species (ROS).[1] This targeted delivery is significantly more effective than that of untargeted antioxidants.

  • Dual Mechanism of Action: this compound functions as both a potent ROS scavenger and an electron scavenger.[2] The TEMPO moiety acts as a superoxide dismutase (SOD) mimic, effectively neutralizing superoxide radicals.[2]

  • Mild Uncoupling of Oxidative Phosphorylation: A key differentiator is that this compound acts as a mild uncoupler of oxidative phosphorylation. This allows it to reduce mitochondrial ROS production without significantly impairing ATP synthesis, a critical factor for cellular energy homeostasis.[2]

  • Independence from Mitochondrial Membrane Potential: Unlike many other mitochondria-targeted antioxidants, such as MitoQ, the uptake of this compound is not dependent on the mitochondrial membrane potential.[3] This is a crucial advantage as the membrane potential is often compromised in pathological conditions, ensuring the continued efficacy of this compound in diseased cells.[3]

  • Broad Therapeutic Potential: Extensive preclinical studies have demonstrated the efficacy of this compound in various disease models, including Huntington's disease, traumatic brain injury, and hemorrhagic shock, as well as providing protection against radiation-induced damage.[3][4]

Comparative Performance Data

While direct head-to-head studies with a wide array of TEMPO-conjugated compounds are limited, existing data highlights the superior mitochondrial accumulation of this compound.

CompoundTargeting MoietyMitochondrial Enrichment (relative to cytosol)Key Distinguishing FeatureReference
This compound Gramicidin S peptide isostere~600-foldHigh mitochondrial accumulation; mild uncoupler[1]
JP4-039 Shorter gramicidin S analog~32-foldLower mitochondrial accumulation than this compound[5]
MitoQ Triphenylphosphonium (TPP) cationDependent on membrane potentialUptake is reliant on mitochondrial membrane potential[6]
MitoTEMPO Triphenylphosphonium (TPP) cationDependent on membrane potentialUptake is reliant on mitochondrial membrane potential[6]

Mechanism of Action and Experimental Workflow

To understand the function and evaluation of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow for assessing its impact on mitochondrial respiration.

This compound Mechanism of Action cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) (e.g., O2°-) ETC->ROS Electron Leakage ProtonGradient Proton Gradient ETC->ProtonGradient Pumps Protons H2O H2O ROS->H2O Neutralization XJB This compound XJB->ROS Scavenges XJB->ProtonGradient Mild Uncoupling ATP ATP Synthesis ProtonGradient->ATP

Caption: Mechanism of this compound in mitigating mitochondrial oxidative stress.

Experimental Workflow IsolateMito Isolate Mitochondria from tissue or cells Treat Treat with this compound (and controls) IsolateMito->Treat Seahorse Seahorse XF Analyzer Assay Treat->Seahorse MitoSOX MitoSOX Red Staining Treat->MitoSOX MeasureOCR Measure Oxygen Consumption Rate (OCR) Seahorse->MeasureOCR Analyze Data Analysis and Comparison MeasureOCR->Analyze MeasureROS Quantify Mitochondrial Superoxide Levels MitoSOX->MeasureROS MeasureROS->Analyze

Caption: Workflow for evaluating the effects of this compound on mitochondrial function.

Experimental Protocols

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria to assess the impact of this compound.

Materials:

  • Isolated mitochondria

  • This compound

  • Seahorse XFe96 or similar analyzer

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

  • Substrates (e.g., pyruvate, malate, succinate)

  • Inhibitors (e.g., rotenone, antimycin A, oligomycin, FCCP)

Procedure:

  • Prepare Mitochondria: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols. Determine protein concentration using a BCA assay.

  • Plate Mitochondria: Add 5-10 µg of mitochondrial protein per well of a Seahorse XF plate in MAS. Centrifuge the plate to adhere the mitochondria to the bottom.

  • Treatment: Add this compound at desired concentrations to the appropriate wells. Include vehicle-only wells as a control.

  • Seahorse Assay:

    • Initiate the Seahorse XF protocol.

    • Sequentially inject substrates and inhibitors to measure different respiratory states:

      • State 2 (Basal): Add substrates (e.g., pyruvate and malate).

      • State 3 (Active): Add ADP to stimulate ATP synthesis.

      • State 4 (Resting): Add oligomycin to inhibit ATP synthase.

      • Uncoupled Respiration: Add FCCP, a chemical uncoupler, to measure maximal respiration.

      • Inhibited Respiration: Add rotenone and antimycin A to inhibit Complex I and III, respectively.

  • Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[7][8][9]

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol describes the use of MitoSOX Red, a fluorescent probe, to specifically detect superoxide within the mitochondria of live cells.

Materials:

  • Live cells

  • This compound

  • MitoSOX Red reagent

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., a known inducer of mitochondrial ROS) and a vehicle control.

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in HBSS.

    • Remove the culture medium from the cells and wash with warm HBSS.

    • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash: Remove the MitoSOX Red solution and wash the cells three times with warm HBSS.

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~510/580 nm).

    • Alternatively, quantify the fluorescence intensity using a microplate reader.

  • Data Analysis: Compare the fluorescence intensity between the different treatment groups to determine the effect of this compound on mitochondrial superoxide levels.[10][11][12]

Conclusion

This compound stands out as a highly promising TEMPO-conjugated compound for research in oxidative stress-related diseases. Its superior mitochondrial targeting, dual mechanism of action, and favorable interaction with the electron transport chain provide a distinct advantage over other compounds. The experimental data and protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound in their specific models of disease.

References

Validating the mitochondrial targeting of XJB-5-131 using fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial targeting capabilities of the novel antioxidant XJB-5-131 against other well-established mitochondria-targeted antioxidants. We present supporting experimental data and detailed protocols for validating mitochondrial localization using fluorescence microscopy.

Performance Comparison of Mitochondria-Targeted Antioxidants

The efficacy of mitochondria-targeted antioxidants is critically dependent on their ability to accumulate within the mitochondrial matrix. While direct, side-by-side comparative studies under identical conditions are limited, the available literature provides strong evidence for the mitochondrial accumulation of this compound and other common alternatives.

Table 1: Comparison of Mitochondrial Accumulation of Selected Antioxidants

CompoundTargeting MoietyEstimated Mitochondrial AccumulationData Source
This compound Gramicidin S-derived peptide isostere~600-fold enrichment relative to the cytosol[1]
MitoQ Triphenylphosphonium (TPP+) cationSeveral hundred-fold higher than in the cytosol[2]
Mito-TEMPO Triphenylphosphonium (TPP+) cation100-500 times accumulation in mitochondria[3][4]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental systems and methodologies.

Validating Mitochondrial Targeting of this compound using Fluorescence Microscopy

Fluorescence microscopy is a powerful technique to visually confirm the subcellular localization of therapeutic compounds. A common approach is to use a fluorescently labeled version of the compound of interest and co-localize it with a known organelle-specific dye. For validating the mitochondrial targeting of this compound, a fluorescent conjugate such as BODIPY-FL-XJB-5-131 can be used in conjunction with a mitochondrial marker like MitoTracker Red CMXRos.[5]

Experimental Protocol: Co-localization of BODIPY-FL-XJB-5-131 and MitoTracker Red CMXRos

This protocol outlines the steps for staining live cells to visualize the co-localization of a fluorescently labeled this compound with mitochondria.

Materials:

  • BODIPY-FL-XJB-5-131

  • MitoTracker Red CMXRos (e.g., from Cell Signaling Technology)

  • Live cells in culture (e.g., HeLa, SH-SY5Y)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of MitoTracker Red CMXRos by dissolving 50 µg in 94.1 µl of high-quality anhydrous DMSO.

    • Prepare a stock solution of BODIPY-FL-XJB-5-131 in DMSO at a suitable concentration (e.g., 1 mM).

    • Note: Protect fluorescent dye stock solutions from light and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Staining with BODIPY-FL-XJB-5-131:

    • Dilute the BODIPY-FL-XJB-5-131 stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, to be optimized for the specific cell type).

    • Remove the existing medium from the cells and add the medium containing BODIPY-FL-XJB-5-131.

    • Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Co-staining with MitoTracker Red CMXRos:

    • During the last 15-45 minutes of the BODIPY-FL-XJB-5-131 incubation, add MitoTracker Red CMXRos directly to the culture medium to a final concentration of 50-200 nM.

    • Continue to incubate at 37°C.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium to remove excess dyes.

  • Imaging:

    • Immediately image the live cells using a confocal microscope.

    • Acquire images in separate channels for BODIPY-FL (Excitation/Emission ~505/513 nm) and MitoTracker Red CMXRos (Excitation/Emission ~579/599 nm).

    • Acquire a differential interference contrast (DIC) or brightfield image to visualize the cell morphology.

  • Image Analysis:

    • Merge the fluorescent channels to visualize co-localization (areas of overlap will appear yellow/orange).

    • Quantify the degree of co-localization using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin). Calculate the Pearson's Correlation Coefficient (PCC) to determine the statistical significance of the co-localization. A PCC value close to +1 indicates strong positive correlation.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis cell_culture 1. Plate Cells stain_xjb 3. Incubate with BODIPY-FL-XJB-5-131 cell_culture->stain_xjb reagent_prep 2. Prepare Stock Solutions (BODIPY-FL-XJB-5-131 & MitoTracker) reagent_prep->stain_xjb stain_mito 4. Co-incubate with MitoTracker Red CMXRos stain_xjb->stain_mito wash 5. Wash Cells stain_mito->wash image 6. Confocal Microscopy wash->image analyze 7. Image Analysis (Co-localization, PCC) image->analyze

Caption: Experimental workflow for validating mitochondrial targeting of this compound.

Signaling Pathway and Logical Relationship Diagrams

To further illustrate the underlying principles of this experimental approach, the following diagrams depict the signaling pathway of mitochondrial staining and the logical relationship of co-localization analysis.

mitochondrial_staining cluster_cell Live Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Potential) xjb BODIPY-FL-XJB-5-131 (Lipophilic) xjb->matrix Passively Diffuses across membranes mitotracker MitoTracker Red CMXRos (Lipophilic Cation) mitotracker->matrix Accumulates due to Membrane Potential

Caption: Mechanism of mitochondrial accumulation for fluorescent probes.

colocalization_logic cluster_images Acquired Images cluster_analysis Analysis green_channel Green Channel (BODIPY-FL-XJB-5-131) merge Merge Channels green_channel->merge red_channel Red Channel (MitoTracker Red) red_channel->merge quantify Quantify Overlap (Pearson's Coefficient) merge->quantify result Conclusion quantify->result

Caption: Logical flow of fluorescence co-localization analysis.

References

A comparative study of the uncoupling effects of XJB-5-131 and FCCP

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Uncoupling Effects of XJB-5-131 and FCCP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the uncoupling effects of the novel mitochondria-targeted antioxidant this compound and the classical protonophore uncoupler, Carbonyl Cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on mitochondrial function and dysfunction.

Introduction

Mitochondrial uncoupling, the dissociation of substrate oxidation in the electron transport chain from ATP synthesis, is a critical process in cellular bioenergetics. Chemical uncouplers are invaluable tools for studying these processes. FCCP is a potent, widely used uncoupler that acts as a protonophore, rapidly dissipating the mitochondrial membrane potential. This compound, in contrast, is a novel synthetic antioxidant designed to target mitochondria, which also exhibits mild uncoupling properties through a distinct mechanism of action.[1][2] This guide compares the effects of these two compounds on key mitochondrial functions.

Mechanism of Action

This compound: This molecule is comprised of a nitroxide radical scavenger (a TEMPO derivative) conjugated to a mitochondrial targeting moiety.[3][4] Its primary role is to scavenge reactive oxygen species (ROS) within the mitochondria.[5][6][7] The uncoupling effect of this compound is considered mild and is attributed to its redox-cycling nitroxide moiety, which can act as a superoxide dismutase mimic.[1][2] This activity is thought to prevent electron leakage from the electron transport chain, thereby reducing superoxide formation while modestly increasing oxygen consumption.[1][2] Importantly, this compound is charge-neutral and its entry into mitochondria is not dependent on the mitochondrial membrane potential.[8]

FCCP: As a classical protonophore, FCCP is a weak acid that readily diffuses across the inner mitochondrial membrane.[9][10] It functions by picking up protons in the intermembrane space and releasing them into the mitochondrial matrix, thereby dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.[9][11][12][13] This leads to a rapid and potent uncoupling of oxidative phosphorylation.[14]

cluster_XJB This compound Mechanism cluster_FCCP FCCP Mechanism XJB This compound Mito Mitochondrial Membrane XJB->Mito Targets ROS ROS (Superoxide) XJB->ROS Scavenges ETC Electron Transport Chain Mito->ETC ETC->ROS Electron Leak O2_XJB Increased O2 Consumption ETC->O2_XJB Mild Uncoupling ATP_XJB ATP Production (Unaffected) ETC->ATP_XJB FCCP FCCP IMM Inner Mitochondrial Membrane FCCP->IMM Transports H+ Proton_Gradient Proton Gradient (ΔΨm) FCCP->Proton_Gradient Dissipates IMM->Proton_Gradient Maintains ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives O2_FCCP Increased O2 Consumption Proton_Gradient->O2_FCCP Uncoupling leads to ATP_FCCP ATP Production (Decreased) ATP_Synthase->ATP_FCCP

Figure 1. Mechanisms of this compound and FCCP.

Comparative Performance Data

The following tables summarize the differential effects of this compound and FCCP on key mitochondrial parameters based on available experimental data.

ParameterThis compoundFCCP
Primary Function Mitochondria-targeted antioxidant, mild uncoupler[1][2][6]Potent protonophore uncoupler[9][13]
Uncoupling Potency Mild[1][2]Potent, dose-dependent[12][15]
Mitochondrial Targeting Specific targeting via a peptide moiety[3][4][8]General diffusion across mitochondrial membranes[9][12]
Charge Neutral[8]Anionic in its protonated form[9]

Table 1. General characteristics of this compound and FCCP.

ParameterEffect of this compoundEffect of FCCP
Mitochondrial Membrane Potential (ΔΨm) Does not significantly affect or depend on ΔΨm for uptake[8]Dose-dependently dissipates ΔΨm, leading to depolarization[15][16][17][18]
Oxygen Consumption Rate (OCR) Mildly increases OCR[1]Significantly increases OCR in a dose-dependent manner[12][15]
ATP Production Does not affect ATP production at effective antioxidant concentrations[1]Markedly decreases or inhibits ATP synthesis by disrupting the proton gradient[11][12][13]
Reactive Oxygen Species (ROS) Production Reduces cellular and mitochondrial ROS[1][4][5]Can induce ROS at low concentrations, but this effect is complex and context-dependent.
Cytotoxicity Low cytotoxicity at effective concentrations.[19] Protective against various insults.[19][20]Can induce apoptosis and cytotoxicity at higher concentrations due to severe energy depletion.[11][13]

Table 2. Comparative effects on mitochondrial function.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.

Protocol Outline:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, coverslips) and allow them to adhere.

  • JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).[21] Remove the culture medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes in a CO2 incubator.[21][22][23]

  • Washing: After incubation, wash the cells with an assay buffer to remove the staining solution.[22][24]

  • Analysis: The fluorescence can be analyzed using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.[22][23]

    • Healthy cells (high ΔΨm): Red fluorescence (J-aggregates), detected around 590 nm emission.[23][24]

    • Apoptotic/unhealthy cells (low ΔΨm): Green fluorescence (monomers), detected around 530 nm emission.[23][24]

  • Positive Control: FCCP or CCCP can be used as a positive control to induce mitochondrial depolarization.[23]

start Start: Plate Cells stain Add JC-1 Staining Solution start->stain incubate Incubate at 37°C (15-30 min) stain->incubate wash Wash with Assay Buffer incubate->wash analysis Analyze Fluorescence (Microscopy/Flow Cytometry) wash->analysis end End: Determine Red/Green Ratio analysis->end

Figure 2. JC-1 Assay Workflow.

Measurement of Oxygen Consumption Rate (Seahorse XF Analysis)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. This technology allows for the assessment of mitochondrial respiration and glycolysis. A typical "Mito Stress Test" involves the sequential injection of mitochondrial inhibitors and uncouplers.

Protocol Outline:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to form a monolayer.[25]

  • Cartridge Hydration: Hydrate the sensor cartridge with calibrant overnight in a non-CO2 incubator at 37°C.[26][27]

  • Assay Medium: On the day of the assay, replace the culture medium with a non-buffered assay medium and incubate the cells in a non-CO2 incubator for 30-60 minutes before the assay.[25]

  • Drug Loading: Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., oligomycin, FCCP, rotenone/antimycin A).[25][27]

  • Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in rates.[25]

    • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

    • FCCP: Uncouples the proton gradient, revealing maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[28]

cluster_prep Preparation cluster_assay Assay Protocol seed Seed Cells in XF Plate hydrate Hydrate Sensor Cartridge medium Change to Assay Medium load Load Drugs into Cartridge baseline Measure Baseline OCR/ECAR inject_oligo Inject Oligomycin baseline->inject_oligo inject_fccp Inject FCCP inject_oligo->inject_fccp inject_rot_aa Inject Rotenone/ Antimycin A inject_fccp->inject_rot_aa

Figure 3. Seahorse XF Mito Stress Test Workflow.

Measurement of ATP Levels (Luciferase-Based Assay)

ATP levels can be quantified using a luciferase-based bioluminescence assay. The enzyme firefly luciferase catalyzes the oxidation of luciferin in an ATP-dependent reaction that produces light. The amount of light produced is directly proportional to the amount of ATP present in the sample.

Protocol Outline:

  • Cell Culture: Culture cells in a 96-well opaque plate suitable for luminescence measurements.[29]

  • Cell Lysis: Add a reagent that lyses the cells and releases ATP. Many commercial kits offer a one-step reagent that combines lysis and the luciferase reaction.[29][30]

  • Reagent Addition: Add the ATP detection cocktail containing luciferase and luciferin to the cell lysates.[30][31]

  • Incubation: Incubate for a short period at room temperature to allow the enzymatic reaction to stabilize.[29]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[30]

  • Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the ATP levels in the samples.

start Start: Culture Cells in Opaque Plate lyse Lyse Cells to Release ATP start->lyse reagent Add Luciferase/ Luciferin Cocktail lyse->reagent incubate Incubate at RT reagent->incubate measure Measure Luminescence incubate->measure end End: Quantify ATP using Standard Curve measure->end

References

Navigating the Landscape of Mitochondrial Oxidative Stress: A Comparative Guide to XJB-5-131 Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals studying the critical role of mitochondrial oxidative stress in disease, the landscape of available tools is continually evolving. While XJB-5-131 has been a valuable compound for these investigations, a range of alternatives offers distinct advantages in terms of mechanism, potency, and experimental applicability. This guide provides an objective comparison of prominent mitochondria-targeted antioxidants, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Mitochondrial reactive oxygen species (ROS) are increasingly recognized as key players in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The development of antioxidants that specifically accumulate within the mitochondria has provided researchers with powerful tools to dissect the roles of mitochondrial oxidative stress. This compound, a synthetic antioxidant, has demonstrated significant efficacy in various models of oxidative damage. However, a growing arsenal of alternative compounds, each with unique properties, warrants careful consideration. This guide focuses on a comparative analysis of four key alternatives: MitoQ, MitoTEMPO, SkQ1, and JP4-039.

At a Glance: Comparing Mitochondria-Targeted Antioxidants

The following table summarizes the key characteristics of this compound and its alternatives, providing a snapshot of their mechanisms, efficacy, and mitochondrial targeting capabilities.

CompoundTargeting MoietyAntioxidant MoietyPrimary ROS ScavengedMitochondrial AccumulationReported EC50/Effective ConcentrationPotential Off-Target Effects
This compound Hemigramicidin S analogTEMPO (nitroxide)Superoxide, Alkyl radicals~600-fold vs. cytosol[1][2]Shifts EC50 of tBHP from 193 µM to 302 µM in HCE-T cells[3]Mild uncoupler of oxidative phosphorylation[4]
MitoQ Triphenylphosphonium (TPP⁺)UbiquinonePeroxyl radicals, Superoxide100- to 1000-fold vs. cytosol[5]50 nM for inhibition of 6-OHDA-induced mitochondrial fragmentation[6]Can induce mitochondrial swelling and depolarization at higher concentrations[7]
MitoTEMPO Triphenylphosphonium (TPP⁺)TEMPO (nitroxide)SuperoxideSeveral hundred-fold accumulation[8]IC50 of ~10 µM for superoxide scavenging in a cell-free assay[9]May have inconsistent effects in certain disease models[5][10]
SkQ1 Triphenylphosphonium (TPP⁺)PlastoquinonePeroxyl radicalsHigh mitochondrial accumulation500 nM showed antioxidant efficacy in chondrocytes[7]May exacerbate mortality in certain sepsis models[10]; generally well-tolerated in other studies[11][12]
JP4-039 Hemigramicidin S analog (shorter than this compound)TEMPO (nitroxide)Superoxide, other ROS~30-fold vs. cytosol[13]5 µM significantly decreased mitochondrial ROS in HCAECs[14]Favorable safety profile in preclinical models with no reported adverse effects[13]

Delving Deeper: Mechanisms of Action and Experimental Evidence

Targeting the Powerhouse: How They Get There

The ability of these antioxidants to concentrate within mitochondria is crucial to their efficacy. Two primary strategies are employed:

  • Triphenylphosphonium (TPP⁺) Cation: MitoQ, MitoTEMPO, and SkQ1 utilize the lipophilic TPP⁺ cation. The large negative membrane potential across the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondrial matrix.

  • Hemigramicidin S Analogs: this compound and JP4-039 employ a peptide-based targeting moiety derived from the antibiotic gramicidin S. This moiety facilitates the localization of the antioxidant to the mitochondrial membrane.

The choice of targeting moiety can influence the degree of accumulation. For instance, this compound exhibits a significantly higher mitochondrial enrichment (around 600-fold) compared to its shorter analog, JP4-039 (approximately 30-fold)[2][13]. This difference may be a critical factor in experimental design and interpretation.

Mitochondrial Targeting Mechanisms cluster_TPP TPP-based Targeting cluster_GS Gramicidin S-based Targeting MitoQ MitoQ Mitochondrion Mitochondrion (Negative Membrane Potential) MitoQ->Mitochondrion TPP+ driven MitoTEMPO MitoTEMPO MitoTEMPO->Mitochondrion TPP+ driven SkQ1 SkQ1 SkQ1->Mitochondrion TPP+ driven XJB_5_131 This compound XJB_5_131->Mitochondrion Peptide-mediated JP4_039 JP4-039 JP4_039->Mitochondrion Peptide-mediated

Targeting strategies for mitochondrial antioxidants.
Quenching the Fire: Antioxidant Moieties in Action

The "business end" of these molecules is the antioxidant moiety responsible for neutralizing ROS.

  • TEMPO (nitroxide): Found in this compound, JP4-039, and MitoTEMPO, this stable radical can catalytically scavenge superoxide and other radicals.

  • Ubiquinone: The antioxidant component of MitoQ is a derivative of coenzyme Q10 and is particularly effective against peroxyl radicals.

  • Plastoquinone: SkQ1 utilizes this plant-derived antioxidant, which also targets peroxyl radicals.

The specific ROS scavenging profile of each compound should be considered in the context of the experimental model of oxidative stress being investigated.

Antioxidant Mechanisms of Action cluster_antioxidants Antioxidant Moiety ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, Peroxyl Radicals) TEMPO TEMPO (in this compound, JP4-039, MitoTEMPO) ROS->TEMPO scavenges Ubiquinone Ubiquinone (in MitoQ) ROS->Ubiquinone scavenges Plastoquinone Plastoquinone (in SkQ1) ROS->Plastoquinone scavenges Neutralized Neutralized Species TEMPO->Neutralized Ubiquinone->Neutralized Plastoquinone->Neutralized

Core antioxidant moieties and their function.

Experimental Protocols: A Guide to Key Assays

To facilitate the direct comparison of these compounds in your own research, detailed protocols for essential assays are provided below.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect superoxide within the mitochondria of live cells.

Materials:

  • MitoSOX Red reagent (e.g., Thermo Fisher Scientific, M36008)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture medium

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol for Microplate Reader:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment: Treat cells with the desired concentrations of mitochondria-targeted antioxidants or vehicle control for the appropriate duration.

  • MitoSOX Red Loading:

    • Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS or serum-free medium.

    • Remove the treatment medium from the cells and wash once with pre-warmed HBSS.

    • Add 100 µL of the 5 µM MitoSOX Red working solution to each well.

  • Incubation: Incubate the plate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed HBSS.

  • Fluorescence Measurement: Add 100 µL of pre-warmed HBSS or phenol red-free medium to each well. Measure fluorescence using a microplate reader with excitation at ~510 nm and emission at ~580 nm[15][16].

Protocol for Flow Cytometry:

  • Cell Treatment and Harvesting: Treat cells in suspension or in culture plates. After treatment, harvest the cells and prepare a single-cell suspension.

  • MitoSOX Red Staining:

    • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed HBSS or serum-free medium.

    • Add MitoSOX Red to a final concentration of 5 µM.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with pre-warmed HBSS.

  • Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze immediately using the appropriate laser and filter combination (e.g., PE channel).

MitoSOX Red Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Antioxidants seed_cells->treat_cells load_mitosox Load with 5 µM MitoSOX Red treat_cells->load_mitosox incubate Incubate 10-30 min at 37°C load_mitosox->incubate wash Wash Cells (x3) incubate->wash read_fluorescence Read Fluorescence (Ex/Em: 510/580 nm) wash->read_fluorescence end End read_fluorescence->end

Workflow for MitoSOX Red plate reader assay.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol utilizes the potentiometric dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure the mitochondrial membrane potential.

Materials:

  • TMRM (e.g., Thermo Fisher Scientific, T668)

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a mitochondrial uncoupler (positive control)

  • HBSS or other suitable buffer

  • Fluorescence microscope or flow cytometer

Protocol for Flow Cytometry:

  • Cell Preparation: Prepare a single-cell suspension of treated and control cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed culture medium or HBSS.

  • TMRM Staining: Add TMRM to the cell suspension to a final concentration of 20-100 nM.

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.

  • Positive Control: For a positive control for depolarization, treat a separate aliquot of cells with 5-10 µM FCCP for 5-10 minutes before analysis.

  • Analysis: Analyze the cells by flow cytometry using an appropriate laser for excitation (e.g., 543 nm) and an emission filter (e.g., 575 nm).

Protocol for Fluorescence Microscopy:

  • Cell Culture: Grow cells on glass-bottom dishes or coverslips.

  • Treatment: Treat cells with the compounds of interest.

  • TMRM Staining: Replace the medium with pre-warmed medium containing 20-100 nM TMRM and incubate for 20-30 minutes at 37°C.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for rhodamine. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Analysis of Mitochondrial Respiration using the Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Protocol Overview:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

  • Compound Treatment: Treat cells with the mitochondria-targeted antioxidants for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) into the designated ports.

    • Place the cell plate into the Seahorse XF analyzer and initiate the assay protocol.

    • The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Quantification of Mitochondrial DNA (mtDNA) Damage using qPCR

This method quantifies mtDNA damage by assessing the inhibition of long-fragment DNA amplification by PCR.

Materials:

  • DNA extraction kit

  • Primers for a long (~10 kb) and a short (~100-200 bp) fragment of the mitochondrial genome

  • Long-range PCR enzyme mix

  • qPCR instrument and reagents

Protocol Overview:

  • DNA Extraction: Extract total genomic DNA from treated and control cells.

  • qPCR Amplification:

    • Perform qPCR using two sets of primers: one pair that amplifies a long fragment of mtDNA and another that amplifies a short fragment.

    • The amplification of the short fragment is used to normalize for the amount of mtDNA template.

  • Data Analysis:

    • DNA damage will inhibit the amplification of the long fragment more than the short fragment.

    • The relative amplification of the long fragment in treated samples compared to control samples is used to calculate the extent of mtDNA damage, often expressed as lesions per 10 kb.

Conclusion: Selecting the Right Tool for the Job

The choice of a mitochondria-targeted antioxidant will depend on the specific research question, the experimental model, and the desired balance between efficacy and potential off-target effects.

  • For maximum mitochondrial accumulation , this compound remains a potent option, though its mild uncoupling effect should be considered.

  • JP4-039 offers a similar mechanism to this compound but with lower mitochondrial enrichment, which may be advantageous in certain contexts to reduce potential mitochondrial-specific toxicity.

  • MitoQ , a widely studied compound, is effective but can have off-target effects on mitochondrial morphology and membrane potential at higher concentrations.

  • MitoTEMPO provides a TPP-targeted delivery of the well-characterized TEMPO antioxidant, though its efficacy can be model-dependent.

  • SkQ1 is another potent TPP-based antioxidant, but its safety profile may require careful consideration in specific inflammatory models.

By carefully evaluating the comparative data and utilizing the provided experimental protocols, researchers can make informed decisions to advance our understanding of the intricate role of mitochondrial oxidative stress in health and disease.

References

A Comparative Guide to the Efficacy of XJB-5-131 in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic effects of the mitochondria-targeted antioxidant, XJB-5-131, across various preclinical disease models. It offers an objective comparison with other alternative compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

Mitochondrial dysfunction and the resultant oxidative stress are key pathological features in a range of debilitating diseases. This compound, a synthetic antioxidant specifically designed to accumulate in mitochondria, has demonstrated significant therapeutic potential in preclinical studies. This guide synthesizes the available data on its efficacy in models of Huntington's disease, traumatic brain injury, and radiation-induced damage, offering a comparative perspective with other mitochondria-targeted antioxidants where data is available.

Data Presentation: Quantitative Comparison of this compound and Alternatives

The following tables summarize the key quantitative findings from preclinical studies of this compound and other relevant compounds. Due to a lack of head-to-head trials, comparisons are drawn from studies employing similar models and outcome measures.

Table 1: Efficacy in Huntington's Disease (HD) Mouse Models

CompoundAnimal ModelKey Efficacy ReadoutQuantitative ResultsReference
This compound HdhQ(150/150) Knock-in MiceMotor Performance (Rotarod)At 57 weeks, this compound treated mice showed minimal decline in rotarod performance, similar to wild-type animals, while untreated HD mice showed a significant decline.[1][2][1][2][3]
This compound HdhQ(150/150) Knock-in MiceOxidative DNA Damage (8-oxo-dG) in mtDNAThis compound treatment significantly reduced the levels of 8-oxo-dG in the brains of aged HD mice.[4][4]
This compound HdhQ(150/150) Knock-in MiceNeuronal SurvivalAttenuated neuronal loss in the striatum of aged HD mice.[4]
This compound HdhQ(150/150) Knock-in MiceBody WeightSuppressed weight loss, with treated HD mice showing an 18% increase in average body mass compared to untreated.[2][2]
Creatine HD Transgenic MiceMotor Performance & SurvivalImproved motor performance and extended survival.[4]
Coenzyme Q10 HD Mouse ModelsMotor DeficitsImproved early motor deficits.[4]

Table 2: Efficacy in Traumatic Brain Injury (TBI) Models

CompoundAnimal ModelKey Efficacy ReadoutQuantitative ResultsReference
This compound Rat Model of TBINeuronal Death & Cardiolipin OxidationReduced neuronal death and prevented cardiolipin oxidation.
SS-31 (Elamipretide) Mouse Model of TBINeurological Deficits & ApoptosisSignificantly attenuated neurological deficits, brain water content, DNA damage, and neural apoptosis.[5][6][5][6]
SS-31 (Elamipretide) Mouse Model of TBIOxidative Stress Markers (ROS, SOD, MDA)Directly decreased ROS content, restored superoxide dismutase (SOD) activity, and decreased malondialdehyde (MDA) levels.[5][6][5][6]

Table 3: Efficacy in Radiation Mitigation

CompoundModelKey Efficacy ReadoutQuantitative ResultsReference
This compound Mouse Model of Radiation MitigationSurvival & Hematopoietic Stem/Progenitor Cell Colony FormationMitigated radiation-induced lethal effects and preserved colony formation.
Amifostine Clinical (Head and Neck Cancer Radiotherapy)XerostomiaReduces xerostomia.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Rotarod Test for Motor Coordination in Huntington's Disease Mouse Models

Objective: To assess motor coordination and balance.

Apparatus: Accelerating Rotarod (e.g., Ugo Basile, Italy).

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.

  • Training (Optional but recommended): Mice can be trained for 2-3 consecutive days with 2-3 trials per day on the rotarod at a constant speed (e.g., 4 rpm) for 60 seconds.

  • Testing:

    • The rotarod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • Each mouse is placed on a separate lane of the rotating rod.

    • The latency to fall from the rod is automatically recorded by a photobeam break.

    • The trial ends when the mouse falls or after a predetermined cut-off time (e.g., 300 seconds).

    • Multiple trials (typically 3) are conducted with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The average latency to fall across the trials is calculated for each mouse.

Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in Brain Tissue

Objective: To measure oxidative DNA damage.

Method: Quantitative Polymerase Chain Reaction (qPCR) or Immunohistochemistry (IHC).

qPCR Protocol Outline:

  • DNA Extraction: Isolate mitochondrial DNA (mtDNA) from brain tissue homogenates.

  • qPCR Amplification: Amplify a long fragment (e.g., 10 kb) and a short fragment (e.g., 116 bp) of mtDNA. The presence of 8-oxo-dG lesions will inhibit the amplification of the long fragment more than the short fragment.

  • Quantification: The relative amplification of the long fragment compared to the short fragment is used to calculate the lesion frequency.[4]

IHC Protocol Outline:

  • Tissue Preparation: Brain tissue is fixed, paraffin-embedded, and sectioned.

  • Antigen Retrieval: Sections are treated to unmask the 8-oxo-dG epitope.

  • Immunostaining: Sections are incubated with a primary antibody specific for 8-oxo-dG, followed by a secondary antibody conjugated to a detectable marker (e.g., a fluorescent dye or an enzyme for colorimetric detection).

  • Imaging and Analysis: The intensity of the staining is quantified using microscopy and image analysis software.[4]

Neuronal Apoptosis Assay

Objective: To quantify the extent of programmed cell death in neuronal cultures or brain tissue.

Method: Caspase-3/7 Activity Assay or TUNEL Staining.

Caspase-3/7 Activity Assay Protocol Outline:

  • Cell Lysis: Prepare cell lysates from neuronal cultures or brain tissue.

  • Assay Reaction: Incubate the lysates with a fluorogenic substrate for activated caspase-3 and -7.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the caspase activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining Protocol Outline:

  • Tissue/Cell Preparation: Prepare brain sections or cultured neurons on slides.

  • Permeabilization: Treat the samples to allow the labeling enzyme to access the nuclear DNA.

  • Labeling: Incubate with a solution containing TdT enzyme and labeled dUTPs (e.g., fluorescently labeled). The TdT enzyme will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Imaging and Analysis: Visualize and quantify the number of TUNEL-positive (apoptotic) cells using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the therapeutic action of this compound and a typical experimental workflow.

Signaling Pathway of this compound in Mitigating Oxidative Stress

G cluster_0 Mitochondrion cluster_1 Cellular Stress Response ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Oxidative_Damage Nrf2_Pathway Nrf2 Signaling (Antioxidant Response) ROS->Nrf2_Pathway Activates TGF_beta_Pathway TGF-β Signaling (Inflammation, Fibrosis) ROS->TGF_beta_Pathway Activates XJB This compound XJB->ROS Scavenges XJB->Nrf2_Pathway Potentially Modulates XJB->TGF_beta_Pathway Potentially Attenuates Apoptosis Apoptosis Oxidative_Damage->Apoptosis Nrf2_Pathway->Oxidative_Damage Reduces

Caption: this compound's mechanism in reducing mitochondrial ROS and downstream cellular damage.

General Experimental Workflow for Preclinical Efficacy Testing

G Disease_Model Induce Disease Model (e.g., HD mice, TBI) Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, Alternative) Disease_Model->Treatment_Groups Administer_Treatment Administer Treatment (Dosage, Route, Frequency) Treatment_Groups->Administer_Treatment Behavioral_Testing Behavioral Assessment (e.g., Rotarod) Administer_Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Brain) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis (e.g., 8-oxo-dG, Apoptosis) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Biochemical_Analysis->Data_Analysis

Caption: A streamlined workflow for evaluating the efficacy of this compound in preclinical models.

Concluding Remarks

The available preclinical data strongly support the therapeutic potential of this compound in mitigating the pathological consequences of mitochondrial oxidative stress in various disease contexts, most notably in Huntington's disease. Its ability to improve motor function, reduce oxidative damage, and enhance neuronal survival underscores its promise. While direct comparative studies with other mitochondria-targeted antioxidants are limited, this guide provides a foundational overview for researchers to assess the current landscape and design future investigations. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of this compound against other emerging therapeutic candidates.

References

Benchmarking the antioxidant potency of XJB-5-131 against established standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the mitochondria-targeted antioxidant, XJB-5-131, against established antioxidant standards. The following sections detail its mechanism of action, comparative cellular efficacy, and the experimental protocols used to evaluate its potency.

Introduction to this compound

This compound is a synthetic antioxidant specifically designed to accumulate within mitochondria, the primary site of reactive oxygen species (ROS) production in most cells.[1][2] Its unique structure consists of a potent nitroxide-based antioxidant moiety (a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl, or TEMPO) conjugated to a peptide that facilitates its transport across the mitochondrial membrane.[3] This targeted delivery enhances its efficacy in mitigating oxidative stress at its source.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that contributes to its potent antioxidant effects:

  • Direct ROS Scavenging: The nitroxide component of this compound directly scavenges a variety of ROS, including superoxide radicals.[3]

  • Superoxide Dismutase (SOD) Mimetic Activity: The nitroxide moiety can act as a SOD mimic, catalytically converting superoxide to hydrogen peroxide, which is then neutralized by other cellular antioxidant systems.[3]

  • Mild Uncoupling of Oxidative Phosphorylation: this compound has been shown to be a mild uncoupler of oxidative phosphorylation. This process can reduce the mitochondrial membrane potential slightly, which in turn can decrease the rate of ROS production by the electron transport chain.[3]

These mechanisms collectively contribute to a significant reduction in mitochondrial oxidative stress, thereby protecting cellular components from damage.

Comparative Cellular Efficacy

One such study evaluated the ability of this compound to protect human corneal epithelial cells from injury induced by tert-butyl hydroperoxide (tBHP), a potent inducer of oxidative stress. The half-maximal effective concentration (EC50) for this protective effect was determined to be 302 ± 36.0 µM .

For comparison, while direct EC50 values for other antioxidants under identical experimental conditions are not available, their general cellular antioxidant activities are summarized in the table below.

AntioxidantTargetingPrimary Mechanism of ActionCellular Protective Effects
This compound MitochondriaDirect ROS scavenging, SOD mimetic, mild uncouplingProtects against tBHP-induced cell injury with an EC50 of 302 ± 36.0 µM.
MitoQ MitochondriaUbiquinone antioxidant, reduces lipid peroxidationAccumulates in mitochondria and reduces oxidative damage.[4]
Tempol CellularSOD mimetic, general redox cyclerExhibits antioxidant effects in a variety of cell types, with IC50 values for growth inhibition in the millimolar range.
Trolox CellularChain-breaking antioxidant (Vitamin E analog)Shows antioxidant activity at lower concentrations (2.5–15 µM) but can become pro-oxidant at higher concentrations in some cell lines.

Experimental Protocols

Seahorse XF Mito Stress Test

This assay is used to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

  • Incubation: Allow cells to adhere and form a monolayer overnight in a CO2 incubator at 37°C.

  • Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for one hour.

  • Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with the compounds to be tested (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A).

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure the corresponding changes in OCR.

  • Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Mitochondrial DNA (mtDNA) Damage by Quantitative PCR (qPCR)

This method quantifies mtDNA damage by assessing the inhibition of DNA amplification by lesions.

Methodology:

  • DNA Extraction: Isolate total DNA from control and treated cells or tissues.

  • qPCR Primers: Use two sets of primers: one that amplifies a long fragment of mtDNA (e.g., >8 kb) and another that amplifies a short fragment of mtDNA (e.g., <250 bp).

  • qPCR Reaction: Perform qPCR using a DNA polymerase with proofreading activity. The reaction mixture should contain the extracted DNA, primers, dNTPs, and a fluorescent dye (e.g., SYBR Green).

  • Thermal Cycling: The thermal cycling protocol typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Acquisition: Monitor the fluorescence signal at each cycle.

  • Data Analysis: The amount of amplification of the long mtDNA fragment is inversely proportional to the amount of DNA damage. A greater number of lesions will result in less amplification. The amplification of the short fragment serves as a control for the amount of mtDNA. The relative amplification of the long fragment compared to the short fragment is used to calculate the lesion frequency.

Signaling Pathways and Experimental Workflows

Oxidative Stress Signaling and this compound Intervention

Oxidative_Stress_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response Mito Mitochondrial Respiration ROS ROS (Superoxide) Mito->ROS Electron Leak Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Oxidative_Damage Signaling_Pathways Stress Signaling (e.g., NF-κB, TGF-β) ROS->Signaling_Pathways XJB This compound XJB->ROS Scavenges Apoptosis Apoptosis Oxidative_Damage->Apoptosis Signaling_Pathways->Apoptosis

Caption: Oxidative stress signaling and the point of intervention for this compound.

Experimental Workflow for Assessing Cellular Protection

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound and/or Oxidative Stressor (tBHP) start->treatment incubation Incubation treatment->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability Assay (e.g., LDH release) endpoint->viability ros_measurement ROS Measurement (e.g., DCF-DA) endpoint->ros_measurement mito_function Mitochondrial Function (Seahorse XF) endpoint->mito_function dna_damage mtDNA Damage (qPCR) endpoint->dna_damage analysis Data Analysis and EC50 Calculation viability->analysis ros_measurement->analysis mito_function->analysis dna_damage->analysis

Caption: General experimental workflow for evaluating the cellular protective effects of this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for XJB-5-131

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal procedures for XJB-5-131, a mitochondria-targeted antioxidant. Adherence to these protocols is critical for environmental protection and personnel safety, given the compound's potential hazards.

Hazard and Safety Summary

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern. The following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Personal Protective Equipment (PPE)

Before handling this compound, especially during disposal, ensure the following personal protective equipment is used:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection:

  • Segregation: Designate a specific, clearly labeled, and sealed waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).

  • Container Labeling: The waste container must be labeled with the full chemical name "this compound," the relevant hazard pictograms (e.g., harmful, environmental hazard), and the date of waste accumulation.

  • Spillage Management: In case of a spill, collect the spillage to prevent it from entering drains or water courses.[1] The collected material should be placed in the designated waste container.

  • Rinsing: After handling, thoroughly wash skin that may have come into contact with the substance.[1]

  • Storage of Waste: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, and incompatible materials.[1]

  • Final Disposal: Arrange for the collection of the waste container by a licensed chemical waste disposal service. Provide them with the Safety Data Sheet (SDS) for this compound.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use this compound in Experiment B->C D Generate Waste (Unused compound, contaminated materials) C->D I Spill Occurs C->I Potential E Segregate Waste into a Labeled, Sealed Container D->E F Store Waste Container Securely E->F G Arrange for Professional Disposal F->G H End: Waste Collected by Approved Disposal Service G->H J Collect Spillage I->J J->E

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling XJB-5-131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of XJB-5-131, a mitochondria-targeted antioxidant. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.

Compound Information

This compound is a synthetic, bi-functional antioxidant designed to scavenge reactive oxygen species (ROS) and electrons specifically within the mitochondria.[1] Its targeted action makes it a valuable tool in research focused on oxidative stress-related pathologies.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) with detailed PPE requirements is not publicly available, the following standard laboratory PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentRationale
Eye Protection ANSI-approved safety glasses or gogglesProtects eyes from potential splashes of this compound solutions.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact with the compound.
Body Protection Standard laboratory coatProtects skin and personal clothing from accidental spills.
Respiratory Use in a well-ventilated area or a chemical fume hoodRecommended when handling the powdered form to avoid inhalation of airborne particles.

Storage and Handling

Proper storage and handling are critical to maintain the stability and efficacy of this compound.

ConditionSpecificationNotes
Storage Temperature Stock Solution: -80°C (up to 6 months) or -20°C (up to 1 month)Store in a sealed container, protected from moisture.[1]
Handling Handle in a designated area for chemical synthesis or cell culture.Avoid cross-contamination with other reagents.
Form Available as a solid or in a DMSO solution.[1]Exercise caution when preparing solutions from the solid form.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for preparing and using this compound in a research setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Don Appropriate PPE b Weigh Solid this compound in Fume Hood a->b c Reconstitute in DMSO to Desired Stock Concentration b->c d Prepare Working Solution by Diluting Stock c->d e Treat Cells or Administer to Animal Model d->e f Incubate and Collect Data e->f g Collect All Contaminated Waste f->g h Dispose of as Chemical Waste per Institutional Guidelines g->h

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All materials that come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, should be considered chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed chemical waste container.

  • Liquid Waste: Collect all this compound solutions in a clearly labeled, sealed container for chemical waste disposal.

  • Disposal Route: All waste must be disposed of in accordance with your institution's and local regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work while minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XJB-5-131
Reactant of Route 2
Reactant of Route 2
XJB-5-131

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.